Doramapimod hydrochloride
Description
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Properties
CAS No. |
1283526-53-3 |
|---|---|
Molecular Formula |
C31H38ClN5O3 |
Molecular Weight |
564.1 g/mol |
IUPAC Name |
1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea;hydrochloride |
InChI |
InChI=1S/C31H37N5O3.ClH/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35;/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37);1H |
InChI Key |
WVPYACKQYUYZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Doramapimod Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramapimod hydrochloride, also known as BIRB 796, is a highly potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the mechanism of action of Doramapimod, detailing its unique allosteric inhibition of the p38 MAPK signaling pathway. This document summarizes key quantitative data on its inhibitory activity, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38 MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2][3] Consequently, the inhibition of this pathway has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[4]
Doramapimod (BIRB 796) is a diaryl urea compound that has been extensively studied as a p38 MAPK inhibitor.[2][4] Its unique allosteric mechanism of action confers high potency and selectivity, making it a valuable tool for both basic research and clinical investigation.[2][3] This guide will delve into the molecular interactions and downstream cellular effects of Doramapimod, providing a detailed resource for researchers in the field.
Mechanism of Action: Allosteric Inhibition of p38 MAPK
Doramapimod distinguishes itself from many other kinase inhibitors through its novel allosteric mechanism of inhibition.[2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, Doramapimod binds to a distinct, allosteric site on the p38 MAPK enzyme.[2][3]
This binding event induces a significant conformational change in the kinase, specifically within the Asp-Phe-Gly (DFG) motif in the activation loop.[2] Doramapimod stabilizes the DFG-out conformation, where the phenylalanine residue is displaced from its typical position. This conformational change disrupts the proper alignment of key residues required for ATP binding and catalysis, thereby indirectly competing with ATP and preventing the phosphorylation of downstream substrates.[5] This allosteric inhibition results in a potent and sustained blockade of the p38 MAPK signaling pathway.[6]
Signaling Pathway
The binding of Doramapimod to p38 MAPK prevents its activation by upstream kinases such as MKK3 and MKK6.[6][7] This, in turn, blocks the downstream phosphorylation of a variety of substrates, including transcription factors and other kinases, ultimately leading to the suppression of pro-inflammatory cytokine production.[7][8]
Quantitative Data
Doramapimod exhibits potent inhibitory activity against multiple isoforms of p38 MAPK, with a pronounced selectivity for p38α. The following tables summarize the key in vitro inhibitory data for Doramapimod.
Table 1: p38 MAPK Inhibition
| Target | IC50 | Kd |
| p38α | 38 nM[2][6][9] | 0.1 nM[2][6][9] |
| p38β | 65 nM[2][6][9] | - |
| p38γ | 200 nM[2][6][9] | - |
| p38δ | 520 nM[2][6][9] | - |
Table 2: Off-Target Kinase Inhibition
| Target | IC50 |
| B-Raf | 83 nM[2][9] |
| c-Raf-1 | 1.4 µM[6][10] |
| JNK2α2 | 98 nM[10] |
| Abl | 14.6 µM[11] |
Doramapimod shows significantly weaker or no inhibition against a panel of other kinases, including ERK-1, SYK, and IKK2, highlighting its selectivity for the p38 MAPK pathway.[6][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Doramapimod.
In Vitro Kinase Inhibition Assay (Cell-Free)
This protocol outlines a general procedure for determining the IC50 values of Doramapimod against p38 MAPK isoforms in a cell-free system.
Objective: To quantify the direct inhibitory effect of Doramapimod on the enzymatic activity of purified p38 MAPK isoforms.
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes
-
Biotinylated substrate peptide (e.g., myelin basic protein)
-
ATP
-
This compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., europium-labeled anti-phospho-substrate antibody)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of Doramapimod in DMSO.
-
Add the Doramapimod dilutions or DMSO (vehicle control) to the microplate wells.
-
Add the recombinant p38 MAPK enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagent and incubate to allow for binding to the phosphorylated substrate.
-
Read the plate on a suitable plate reader (e.g., time-resolved fluorescence).
-
Calculate the percent inhibition for each Doramapimod concentration and determine the IC50 value using non-linear regression analysis.
TNF-α Release Assay in THP-1 Cells
This protocol describes a cell-based assay to measure the inhibitory effect of Doramapimod on the production of TNF-α in a human monocytic cell line.[6][11]
Objective: To assess the functional consequence of p38 MAPK inhibition by Doramapimod on pro-inflammatory cytokine production in a cellular context.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells with PMA for 24-48 hours.
-
Pre-incubate the cells with various concentrations of Doramapimod or vehicle control (DMSO) for 30 minutes.[6][11]
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[6][11]
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[6][11]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Analyze the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value of Doramapimod for TNF-α inhibition by plotting the TNF-α concentration against the Doramapimod concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of p38 MAPK with a unique allosteric mechanism of action. Its ability to effectively suppress the production of pro-inflammatory cytokines has been demonstrated in both cell-free and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of the p38 MAPK pathway in health and disease, and for those involved in the development of novel anti-inflammatory therapeutics. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate a deeper understanding of Doramapimod's function and its experimental characterization.
References
- 1. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BIRB 796 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
The Allosteric Binding Site of BIRB 796: A Deep Dive into p38 MAPK Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Consequently, it has emerged as a significant therapeutic target for a range of inflammatory diseases. BIRB 796 (doramapimod) is a highly potent and selective diaryl urea inhibitor of p38 MAPK that has been instrumental in elucidating the therapeutic potential of targeting this pathway.[3][4] What sets BIRB 796 apart is its unique mechanism of action: it binds to a novel allosteric site, inducing a significant conformational change in the enzyme that is incompatible with ATP binding.[4][5] This technical guide provides a comprehensive overview of the BIRB 796 binding site on p38 MAPK, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
The Allosteric Binding Mechanism of BIRB 796
BIRB 796 is a type II inhibitor that targets the inactive conformation of p38 MAPK.[5] Its binding to an allosteric pocket, distinct from the ATP-binding site, requires a dramatic conformational change in the highly conserved Asp-Phe-Gly (DFG) motif within the activation loop of the kinase.[4] This results in an "DFG-out" conformation where the phenylalanine residue moves out of the ATP-binding pocket, which is consequently disrupted.[4][5] This allosteric inhibition mechanism confers high selectivity and potency to BIRB 796.
The binding of BIRB 796 is characterized by slow association and dissociation rates, a hallmark of inhibitors that induce significant conformational changes in their targets.[6][7] The key amino acid residues in the p38α MAPK allosteric pocket that interact with BIRB 796 include Glu71, Leu75, Ile84, Thr106, Leu108, and Asp168.[8] The tolyl group of BIRB 796 engages in favorable hydrophobic interactions with the side chain of Glu71.[4] Furthermore, hydrogen bonds are formed between the inhibitor and the kinase, contributing to its high binding affinity.[9]
Quantitative Binding Data
The binding affinity and inhibitory activity of BIRB 796 against various p38 MAPK isoforms and other kinases have been extensively characterized. The following tables summarize the key quantitative data.
| Parameter | p38α | p38β | p38γ | p38δ | JNK2 | c-Raf | B-Raf |
| IC50 (nM) | 38[9] | 65[9] | 200[9] | 520[9] | 100 | 1400[9] | 83[10] |
| Kd (nM) | 0.1[9] | - | - | - | - | - | - |
Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) of BIRB 796 for p38 MAPK isoforms and other selected kinases.
| Parameter | Value |
| kon (Association Rate Constant) | Slow |
| koff (Dissociation Rate Constant) | Slow |
Table 2: Kinetic Parameters of BIRB 796 Binding to p38 MAPK.[6][7]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[11] Upon activation by various extracellular stimuli, such as cytokines and cellular stress, the cascade is initiated, leading to the phosphorylation and activation of downstream substrates. These substrates include other protein kinases and transcription factors, which in turn regulate gene expression and cellular processes like inflammation, apoptosis, and cell cycle control.[2][3]
Experimental Protocols
p38 MAPK Kinase Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against p38 MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (e.g., BIRB 796) dissolved in DMSO
-
Radiolabeled [γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α MAPK, and MBP.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography for p38 MAPK-BIRB 796 Complex
This protocol outlines the general steps for determining the three-dimensional structure of p38 MAPK in complex with BIRB 796.
Materials:
-
Highly purified recombinant human p38α MAPK
-
BIRB 796
-
Crystallization buffer and reagents (e.g., PEG, salts, buffers)
-
Cryo-protectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Co-crystallize the p38α MAPK with BIRB 796 by mixing the purified protein with the inhibitor and setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of crystallization conditions (pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals.
-
Harvest the crystals and soak them in a cryo-protectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a high-intensity X-ray source.
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the crystal structure using molecular replacement with a known p38 MAPK structure as a search model.
-
Build and refine the atomic model of the p38 MAPK-BIRB 796 complex against the experimental data.
-
Validate the final structure and deposit it in the Protein Data Bank (PDB). The crystal structure of p38 MAPK in complex with BIRB 796 is available under the PDB code 1KV2.[12]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified p38α MAPK (ligand)
-
BIRB 796 (analyte)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize the purified p38α MAPK onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of BIRB 796 in the running buffer.
-
Inject the different concentrations of BIRB 796 over the sensor surface containing the immobilized p38α MAPK.
-
Monitor the binding and dissociation in real-time by measuring the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between injections with a suitable regeneration solution to remove the bound BIRB 796.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).
Conclusion
BIRB 796 represents a landmark in the development of kinase inhibitors, primarily due to its unique allosteric mechanism of action. By binding to a novel pocket and inducing a "DFG-out" conformation, it achieves high potency and selectivity for p38 MAPK. The detailed understanding of its binding site and the associated kinetics, facilitated by techniques such as X-ray crystallography and surface plasmon resonance, has provided invaluable insights for the rational design of next-generation p38 MAPK inhibitors. This technical guide serves as a comprehensive resource for researchers in the field, offering a foundation of quantitative data and experimental methodologies to further explore the intricacies of p38 MAPK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [opnme.com]
Downstream Targets of Doramapimod Hydrochloride Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent and highly specific, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a central mediator of the cellular response to inflammatory and stress stimuli, p38 MAPK represents a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the downstream molecular targets affected by Doramapimod hydrochloride inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
Doramapimod functions as a pan-inhibitor of p38 MAPK isoforms, with a particularly high affinity for p38α and p38β.[1][2] It binds to an allosteric, hydrophobic pocket adjacent to the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state. This unique mechanism of action results in a slow dissociation rate and prolonged inhibition.
Quantitative Inhibition Data
The inhibitory activity of Doramapimod against its primary targets and key downstream signaling molecules is summarized below.
| Target | Assay Type | Species | IC50 / EC50 / Kd | Reference |
| p38α MAPK | Cell-free | Human | IC50: 38 nM | [1][2] |
| p38β MAPK | Cell-free | Human | IC50: 65 nM | [1][2] |
| p38γ MAPK | Cell-free | Human | IC50: 200 nM | [1][2] |
| p38δ MAPK | Cell-free | Human | IC50: 520 nM | [1][2] |
| p38α MAPK | Binding Assay (THP-1 cells) | Human | Kd: 0.1 nM | [1] |
| TNF-α Production | LPS-stimulated THP-1 cells | Human | EC50: 16-22 nM | [1] |
| TNF-α Production | LPS-stimulated THP-1 cells | Human | IC50: 18 nM | [4] |
| IL-1β Production | LPS/LTA/PGN-stimulated whole blood | Equine | Not specified, but potent inhibition observed | [5] |
Key Downstream Signaling Pathways and Targets
Inhibition of p38 MAPK by Doramapimod leads to the modulation of a wide array of downstream signaling events. The primary consequences are the suppression of pro-inflammatory cytokine production and the inhibition of stress-induced protein phosphorylation.
Inhibition of Pro-inflammatory Cytokine Production
A major downstream effect of Doramapimod is the potent suppression of pro-inflammatory cytokine synthesis and release. This is achieved through the inhibition of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK, which in turn regulates the stability and translation of cytokine mRNAs.
Key inhibited cytokines include:
-
Tumor Necrosis Factor-alpha (TNF-α): Doramapimod strongly inhibits the production of TNF-α, a pivotal cytokine in systemic inflammation.
-
Interleukin-1 beta (IL-1β): The release of this pro-inflammatory cytokine is significantly reduced by Doramapimod.[5]
-
Interleukin-6 (IL-6): Doramapimod has been shown to downregulate the secretion of IL-6.[1]
-
Other Cytokines: Inhibition of other pro-inflammatory mediators such as IL-12p40, IFNγ, and IL-17A has also been reported.
Caption: Doramapimod inhibits p38 MAPK, preventing downstream cytokine production.
Regulation of Heat Shock Protein 27 (Hsp27) Phosphorylation
Doramapimod blocks the phosphorylation of Hsp27, a downstream target of the p38 MAPK pathway.[1] Hsp27 is a molecular chaperone involved in cell survival, actin cytoskeleton dynamics, and resistance to apoptosis. Inhibition of its phosphorylation can enhance cytotoxicity in cancer cells.
Caption: Doramapimod's inhibition of p38 MAPK blocks Hsp27 phosphorylation.
Modulation of Transcription Factor Activity
The p38 MAPK pathway regulates the activity of several transcription factors, thereby influencing gene expression. Doramapimod is expected to indirectly inhibit the phosphorylation and activation of these transcription factors.
Key transcription factors include:
-
Activating Transcription Factor 2 (ATF2)
-
cAMP response element-binding protein (CREB)
-
Myocyte Enhancer Factor 2C (MEF2C)
-
Signal Transducer and Activator of Transcription 1 (STAT1)
Experimental Protocols
Whole Blood Assay for Cytokine Release
This protocol is designed to assess the effect of Doramapimod on cytokine production in a physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS) from E. coli (or other relevant stimulus).
-
This compound.
-
96-well cell culture plates.
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-1β, IL-6).
Procedure:
-
Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.
-
Dispense 180 µL of the diluted blood into each well of a 96-well plate.
-
Prepare serial dilutions of Doramapimod in RPMI 1640. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL. Include an unstimulated control.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant (plasma) for cytokine analysis.
-
Quantify cytokine concentrations using a validated ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Calculate the IC50 value for Doramapimod's inhibition of each cytokine.
Caption: Workflow for the whole blood cytokine release assay.
Western Blot for Hsp27 Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of Doramapimod on Hsp27 phosphorylation in a cell-based assay.
Materials:
-
Human cell line known to express Hsp27 (e.g., HeLa, U-937).
-
Cell culture medium and supplements.
-
Stimulus to induce Hsp27 phosphorylation (e.g., sorbitol, anisomycin, or TNF-α).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Hsp27 (Ser82) and anti-total Hsp27.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of Doramapimod or vehicle for 1-2 hours.
-
Stimulate the cells with the chosen agonist for 15-30 minutes to induce Hsp27 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total Hsp27 to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-Hsp27 signal to the total Hsp27 signal.
Caption: Western blot workflow for analyzing Hsp27 phosphorylation.
Conclusion
This compound is a potent inhibitor of p38 MAPK, with significant downstream effects on the production of pro-inflammatory cytokines and the phosphorylation of key signaling proteins like Hsp27. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of p38 MAPK inhibition and for those in the field of drug development. Further research to quantify the inhibitory effects of Doramapimod on a broader range of downstream targets in human systems will continue to refine our understanding of its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Doramapimod Hydrochloride in TNF-alpha Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramapimod hydrochloride, also known as BIRB 796, is a potent and highly selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth overview of the core mechanism by which Doramapimod suppresses the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-alpha). By targeting the p38 MAPK signaling pathway, Doramapimod exerts significant anti-inflammatory effects, making it a subject of substantial interest in the development of therapeutics for inflammatory diseases. This document details the molecular interactions, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows.
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. However, the dysregulation and overproduction of TNF-alpha are implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the inhibition of TNF-alpha has become a cornerstone of therapy for these disorders.
This compound represents a small molecule approach to TNF-alpha suppression. Unlike biologic agents that directly neutralize the cytokine, Doramapimod targets an upstream signaling node, the p38 MAPK pathway, which is crucial for the biosynthesis of TNF-alpha at both the transcriptional and post-transcriptional levels. This guide elucidates the intricate mechanism of Doramapimod's action, providing a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
Doramapimod is a diaryl urea compound that binds to an allosteric site on p38 MAPK, a feature that distinguishes it from many other ATP-competitive kinase inhibitors. This unique binding mode induces a significant conformational change in the enzyme, locking it in an inactive state and thereby preventing the phosphorylation of its downstream substrates.
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses. Upon activation by cellular stressors or pro-inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK phosphorylates and activates a number of downstream effectors, including MAPK-activated protein kinase 2 (MK2). MK2, in turn, plays a pivotal role in the post-transcriptional regulation of TNF-alpha production.
One of the key mechanisms by which MK2 regulates TNF-alpha is through the phosphorylation and subsequent inactivation of Tristetraprolin (TTP). TTP is an AU-rich element (ARE)-binding protein that promotes the degradation of TNF-alpha mRNA. When phosphorylated by MK2, TTP is sequestered and unable to bind to the ARE in the 3'-untranslated region of TNF-alpha mRNA, leading to increased mRNA stability and enhanced translation.[1][2][3]
By inhibiting p38 MAPK, Doramapimod prevents the activation of MK2. This allows TTP to remain in its active, dephosphorylated state, where it can bind to TNF-alpha mRNA and promote its degradation, ultimately leading to a potent suppression of TNF-alpha production.
Quantitative Data on Doramapimod's Efficacy
The following tables summarize the quantitative data on the inhibitory activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibition of p38 MAPK Isoforms by Doramapimod
| p38 MAPK Isoform | IC50 (nM) |
| p38α | 38 |
| p38β | 65 |
| p38γ | 200 |
| p38δ | 520 |
Table 2: In Vitro and In Vivo Suppression of TNF-alpha by Doramapimod
| Assay/Model | Cell Type/Animal | Stimulant | Key Parameter | Value |
| In Vitro TNF-α Production | THP-1 cells | LPS (1 µg/mL) | EC50 | 16 - 22 nM |
| In Vitro TNF-α Production | THP-1 cells | LPS | Kd (for p38α) | 0.1 nM |
| In Vivo TNF-α Production | LPS-stimulated mice | LPS | % Inhibition | 84% (at 30 mg/kg) |
| In Vivo Endotoxemia Model | Horses | LPS | TNF-α AUC | Significantly decreased |
Detailed Experimental Protocols
In Vitro TNF-alpha Suppression Assay in THP-1 Cells
This protocol describes a common method to assess the in vitro efficacy of Doramapimod in inhibiting LPS-induced TNF-alpha production in the human monocytic cell line, THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
96-well cell culture plates
-
Human TNF-alpha ELISA kit
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Maintain THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 4.8 x 10^4 cells per well in 200 µL of culture medium.[4]
-
Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add 25 µL of the diluted compound or vehicle (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%. Incubate the plate for 30 minutes at 37°C.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-alpha production.[5]
-
Incubation: Incubate the plate for 17-24 hours at 37°C.[4]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for TNF-alpha measurement.
-
TNF-alpha Quantification: Measure the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-alpha inhibition for each Doramapimod concentration relative to the vehicle-treated control. Determine the EC50 value by non-linear regression analysis.
In Vivo Murine Endotoxemia Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of Doramapimod in a mouse model of LPS-induced endotoxemia.
Materials:
-
Male BALB/c mice (or other suitable strain), 8-10 weeks old
-
This compound
-
Vehicle (e.g., 1% (w/v) carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Blood collection supplies (e.g., heparinized tubes)
-
Murine TNF-alpha ELISA kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Doramapimod Administration: Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via oral gavage.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intravenous or intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: At a predetermined time point post-LPS challenge (e.g., 90 minutes), collect blood samples from the mice via cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
TNF-alpha Quantification: Measure the concentration of TNF-alpha in the plasma samples using a murine TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma TNF-alpha levels between the Doramapimod-treated group and the vehicle-treated group to determine the percentage of inhibition.
Visualizations
Signaling Pathway of Doramapimod-Mediated TNF-alpha Suppression
Caption: Doramapimod inhibits p38 MAPK, preventing MK2-mediated inactivation of TTP, leading to TNF-alpha mRNA degradation.
Experimental Workflow for In Vitro TNF-alpha Suppression Assay
Caption: Workflow for assessing Doramapimod's in vitro efficacy in inhibiting TNF-alpha production.
Logical Relationship of Doramapimod's Mechanism
References
- 1. Mitogen-Activated Protein Kinase p38 Controls the Expression and Posttranslational Modification of Tristetraprolin, a Regulator of Tumor Necrosis Factor Alpha mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Doramapimod Hydrochloride (BIRB 796): An In-Depth Technical Guide for In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod hydrochloride, also widely known as BIRB 796, is a potent and highly selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by binding to an allosteric site on the p38 kinase, a mechanism that confers high affinity and slow dissociation rates. The p38 MAPK signaling pathway plays a critical role in regulating cellular responses to inflammatory and stress stimuli, influencing processes such as proliferation, differentiation, apoptosis, and invasion. In the context of oncology, aberrant p38 MAPK signaling is implicated in cancer progression, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of Doramapimod's mechanism of action, experimental protocols for its use in in vitro cancer studies, and a summary of its effects on cancer cell biology, supported by quantitative data and pathway visualizations.
Mechanism of Action
Doramapimod is a pan-inhibitor of p38 MAPK isoforms, with varying inhibitory concentrations for each. It also demonstrates inhibitory activity against other kinases, such as B-Raf. The binding of Doramapimod to p38 MAPK impairs the phosphorylation of the kinase by upstream kinases like MKK6 or MKK4, rather than enhancing its dephosphorylation. This inhibition of p38 MAPK activation leads to the modulation of downstream signaling cascades. For instance, it blocks the stress-induced phosphorylation of SAP97, a substrate of SAPK3/p38γ. In cancer cells, this can result in enhanced cytotoxicity and caspase activation. Furthermore, Doramapimod has been shown to downregulate the secretion of pro-inflammatory and pro-angiogenic cytokines such as IL-6 and VEGF.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity and in vitro efficacy of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| p38α | Cell-free assay | 38 nM | |
| p38β | Cell-free assay | 65 nM | |
| p38γ | Cell-free assay | 200 nM | |
| p38δ | Cell-free assay | 520 nM | |
| p38α | THP-1 cells | 0.1 nM (Kd) | |
| B-Raf | Cell-free assay | 83 nM | |
| c-Raf-1 | Cell-free assay | 1.4 nM | |
| Jnk2α2 | Cell-free assay | 0.1 nM | |
| Abl | Cell-free assay | 14.6 µM |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| HOP-92 | Non-small cell lung | Growth Inhibition | 24.38 µM | |
| NCI-H2228 | Non-small cell lung | Growth Inhibition | 23.67 µM | |
| CAPAN-1 | Pancreatic | Growth Inhibition | 22.19 µM | |
| U87 | Glioblastoma | CCK-8 | Concentration-dependent decrease up to 64 µM | |
| U251 | Glioblastoma | CCK-8 | Concentration-dependent decrease up to 64 µM |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability and Proliferation Assays
1. Cell Seeding:
-
Plate cancer cells (e.g., U87, U251 glioblastoma cells) in 96-well plates at a suitable density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Doramapimod:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8, 16, 32, and 64 μM).
-
Replace the medium in the wells with the medium containing the different concentrations of Doramapimod.
3. Incubation:
-
Incubate the cells for the desired time periods (e.g., 24 and 48 hours).
4. Viability/Proliferation Assessment:
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time. Measure the absorbance at 450 nm using a microplate reader.
-
EdU Assay: For DNA synthesis analysis, use a 5-ethynyl-2'-deoxyuridine (EdU) assay kit according to the manufacturer's instructions. This typically involves incubating cells with EdU, followed by fixation, permeabilization, and a click chemistry reaction to visualize the incorporated EdU.
Cell Cycle Analysis
1. Cell Treatment:
-
Treat cells with varying concentrations of Doramapimod for a specified duration (e.g., 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
3. Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Kinase Assay (General Protocol)
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM Bis-Tris Propane, pH 7.0, 2 mM EDTA, 0.01% (w/v) NaN3, and 0.15% (w/v) n-octylglucoside).
-
In a microplate, combine the recombinant p38 MAPK enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of Doramapimod.
2. Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period.
3. Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-33P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay.
4. Data Analysis:
-
Calculate the percentage of inhibition for each Doramapimod concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting
1. Cell Lysis and Protein Quantification:
-
Treat cells with Doramapimod as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p38, total p38, CyclinD1, Vimentin, MMP-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TNF-α Release Assay
1. Cell Culture and Pre-incubation:
-
Use a suitable cell line, such as THP-1 human monocytic cells.
-
Pre-incubate the cells with or without various concentrations of Doramapimod for 30 minutes.
2. Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration).
-
Continue the incubation overnight (18-24 hours).
3. Supernatant Analysis:
-
Collect the cell culture supernatant.
-
Analyze the concentration of human TNF-α in the supernatant using a commercially available ELISA kit.
4. Data Analysis:
-
Analyze the data using nonlinear regression with a three-parameter logistic model to determine the EC50 value.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Inhibition of the p38 MAPK signaling pathway by Doramapimod.
Caption: Doramapimod induces G1 cell cycle arrest via p38 MAPK inhibition.
Caption: Workflow for assessing Doramapimod's in vitro anticancer effects.
Key In Vitro Research Findings
-
Inhibition of Proliferation and Invasion: In glioblastoma (GBM) cells (U87 and U251), Doramapimod has been shown to inhibit proliferation in a concentration-dependent manner. It also inhibits the migration and invasion of these cells. The mechanism for this involves the downregulation of matrix metalloproteinase-2 (MMP-2) and vimentin, proteins associated with cell motility and invasion.
-
Induction of Cell Cycle Arrest: Doramapimod induces cell cycle arrest at the G1 phase in GBM cells. This is associated with a decrease in the expression of Cyclin D1, a key regulator of the G1/S checkpoint. The p38 MAPK pathway is known to regulate Cyclin D1 expression, and its inhibition by Doramapimod likely leads to this cell cycle arrest.
-
Enhancement of Cytotoxicity and Apoptosis: Doramapimod can enhance the cytotoxicity of other anticancer agents. It has been observed to block the baseline and upregulation of p38 MAPK and Hsp27 phosphorylation, thereby promoting caspase activation. In multiple myeloma, Doramapimod synergizes with multidrug resistance protein 1 (ABCB1) and the aurora kinase inhibitor VX680, increasing their antitumor efficacy.
-
Anti-inflammatory Effects: Doramapimod potently inhibits the production of pro-inflammatory cytokines. In LPS-stimulated THP-1 cells, it blocks the release of TNF-α. It also downregulates the secretion of IL-6 and VEGF in bone marrow stromal cells triggered by TNF-α and TGF-β1.
-
Combination Therapies: The rationale for using Doramapimod in combination therapies is to target multiple signaling pathways involved in cancer cell growth and survival. Studies have explored its use with inhibitors of other pathways, such as PI3K/mTOR, to achieve synergistic effects in reducing cancer cell viability.
Conclusion
This compound is a valuable tool for in vitro cancer research due to its potent and selective inhibition of the p38 MAPK pathway. Its multifaceted effects on cancer cells, including the inhibition of proliferation and invasion, induction of cell cycle arrest and apoptosis, and modulation of the tumor microenvironment through its anti-inflammatory properties, make it a subject of ongoing investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of Doramapimod in oncology.
BIRB 796: A Technical Guide for Neuroinflammation Research
An In-depth Examination of a Potent p38 MAPK Inhibitor for Preclinical and Translational Studies
This technical guide provides a comprehensive overview of BIRB 796 (also known as doramapimod), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for its application in neuroinflammation research. The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory disorders.[1][2][3] BIRB 796 serves as an invaluable chemical probe to dissect the roles of this pathway in disease models and to evaluate the therapeutic potential of p38 MAPK inhibition.
Core Mechanism of Action: Allosteric Inhibition
BIRB 796 is a member of the diaryl urea class of inhibitors and distinguishes itself through a unique allosteric mechanism of action.[4][5] Unlike ATP-competitive inhibitors, BIRB 796 binds to an allosteric site on the p38 MAPK enzyme. This binding event induces a significant conformational change in the protein, particularly in the Asp-Phe-Gly (DFG) motif within the active site, which prevents the binding of ATP.[4][5] This "DFG-out" conformation results in a very slow dissociation rate, leading to a long-lasting inhibitory effect.[6] The binding of BIRB 796 impairs the phosphorylation of p38 MAPKs by upstream kinases such as MKK3 and MKK6, effectively blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[5][7]
Data Presentation: Quantitative Analysis of BIRB 796 Activity
The efficacy and selectivity of BIRB 796 have been quantified across various in vitro and in vivo systems. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Inhibitory Activity of BIRB 796
| Target | IC50 Value | Assay Type | Source |
| p38 MAPK Isoforms | |||
| p38α | 38 nM | Kinase Assay | [4][7][8] |
| p38β | 65 nM | Kinase Assay | [4][7][8] |
| p38γ | 200 nM | Kinase Assay | [4][7][8] |
| p38δ | 520 nM | Kinase Assay | [4][7][8] |
| Other Kinases | |||
| B-Raf | 83 nM | Kinase Assay | [7][8] |
| JNK2α2 | 98 nM | Kinase Assay | |
| c-Raf-1 | 1.4 µM | Kinase Assay | |
| Cell-Based Activity | |||
| LPS-induced TNFα (Human PBMCs) | 21 nM | ELISA | |
| LPS-induced TNFα (Human Whole Blood) | 960 nM | ELISA | |
| Glioblastoma Cell Viability (U87) | 34.96 µM | CCK-8 Assay | [1][2] |
| Glioblastoma Cell Viability (U251) | 46.30 µM | CCK-8 Assay | [1][2] |
Note: BIRB 796 also exhibits high affinity for p38 kinase with a dissociation constant (Kd) of 0.1 nM.[7][8]
Table 2: In Vivo Efficacy of BIRB 796 in Animal Models
| Animal Model | Species | Treatment & Dosage | Key Findings | Source |
| Endotoxin-stimulated TNF-α release | Rat/Mouse | Oral administration | Suppression of TNF-α production | [4][5] |
| Collagen-induced arthritis | Mouse | Oral administration | Prevention of arthritis development | [9] |
| Carrageenan-induced paw edema | Rat | Oral administration | Suppression of local edema | [4][5] |
| Glaucoma (Microbead occlusion) | Rat | Topical, twice daily | 8% protection of RGC axons vs. vehicle | [6] |
| Glaucoma (DBA/2J mouse model) | Mouse | Topical, daily | 59% reduction in Bax mRNA in superior colliculus | [6] |
| Glaucoma (Microbead occlusion) | Squirrel Monkey | Topical, daily | 43.8% reduction in phosphorylated MK2 levels | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize BIRB 796.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of BIRB 796 on purified kinase enzymes.
-
Reagents: Purified recombinant p38 MAPK isoforms, substrate (e.g., myelin basic protein or a specific peptide), ATP (radiolabeled [γ-³²P]ATP or for use with phosphospecific antibodies), BIRB 796 at various concentrations, and assay buffer.
-
Procedure:
-
The kinase, substrate, and varying concentrations of BIRB 796 are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
The amount of substrate phosphorylation is quantified. This can be done by measuring incorporated radioactivity or by using a phosphospecific antibody in an ELISA or Western blot format.
-
-
Data Analysis: The percentage of inhibition at each BIRB 796 concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Cytokine Production Assay (LPS Stimulation)
This protocol assesses the ability of BIRB 796 to suppress inflammatory cytokine production in immune cells.
-
Cell Culture: Human monocytic THP-1 cells or murine macrophage Raw 264.7 cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum.[9]
-
Procedure:
-
Cells are seeded into multi-well plates.
-
Cells are pre-treated with various concentrations of BIRB 796 (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.[9]
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
-
Quantification: The concentration of cytokines (e.g., TNF-α, IL-8, MIP-1β) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the cytokine and species of interest.[9]
Western Blotting for Phosphorylated Proteins
This technique is used to detect the inhibition of the p38 MAPK signaling cascade by measuring the phosphorylation state of downstream targets.
-
Sample Preparation: Cells or tissues are treated as described in the cell-based assay or from in vivo experiments. After treatment, they are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Procedure:
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-p38, phospho-MK2, phospho-HSP27).[6]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
-
Analysis: The intensity of the bands is quantified. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein.
Animal Models of Neuroinflammation
In vivo models are essential for evaluating the therapeutic potential and pharmacokinetic/pharmacodynamic properties of BIRB 796.
-
Model Induction:
-
Acute Systemic Inflammation: Administration of LPS to mice or rats to induce a systemic inflammatory response and cytokine release.[4]
-
Glaucoma Models: Involve surgically or genetically inducing elevated intraocular pressure (IOP) to cause retinal ganglion cell (RGC) axon dysfunction and degeneration, which has a neuroinflammatory component.[6]
-
-
Drug Administration: BIRB 796 can be administered via various routes, including oral gavage (p.o.) for systemic effects or topical eye drops for ocular diseases.[4][5][6] Dosing regimens vary depending on the model's duration.[6]
-
Endpoint Analysis:
-
Behavioral Tests: To assess cognitive or motor function.
-
Biochemical Analysis: Measurement of cytokine levels in plasma or specific tissues (e.g., brain, retina) via ELISA or qRT-PCR.[6]
-
Immunohistochemistry: Staining of brain or retinal tissue sections to visualize markers of inflammation (e.g., Iba1 for microglia), apoptosis (e.g., BAX), or neuronal damage.[6]
-
Western Blotting: To confirm target engagement by measuring the phosphorylation of p38 pathway proteins in the target tissue.[6]
-
Visualizations: Workflows and Logical Relationships
Applications in Neuroinflammation Research
BIRB 796 is a versatile tool for investigating the role of p38 MAPK in the central nervous system. Its primary applications include:
-
Dissecting Inflammatory Pathways: By potently inhibiting p38 MAPK, researchers can determine the extent to which this pathway is responsible for the production of specific cytokines and chemokines in microglia, astrocytes, and neurons in response to various stimuli, such as amyloid-beta, tau, or LPS.[3][10][11]
-
Validating p38 MAPK as a Therapeutic Target: In animal models of diseases like Alzheimer's, Parkinson's, and glaucoma, BIRB 796 can be used to establish a causal link between p38 MAPK activation, neuroinflammation, and the progression of pathology, including synaptic dysfunction and neuronal loss.[6][10]
-
Studying Glial Cell Biology: The compound helps elucidate the role of p38 MAPK in microglial activation states, migration, and phagocytosis.[10] Studies have shown that inhibiting p38 MAPK can reduce microglial polarization and colocalization with Aβ deposits.[10]
-
Investigating Neuro-Immune Interactions: BIRB 796 allows for the exploration of how inflammatory signals originating from glial cells and mediated by p38 MAPK impact neuronal health, survival, and function.
Selectivity and Considerations
While highly potent for p38α and p38β, it is important to note that BIRB 796 also inhibits p38γ and p38δ, albeit at higher concentrations.[4][8][12] Furthermore, it can inhibit other kinases, such as JNK2 and B-Raf, in the nanomolar range.[8] Researchers should be aware of these potential off-target effects. For instance, the inhibition of the JNK2 downstream pathway has been observed to occur only at micromolar doses of BIRB 796.[4][5] When interpreting results, it is crucial to use appropriate controls and complementary approaches, such as genetic knockdown, to confirm that the observed effects are indeed due to p38 MAPK inhibition.
Conclusion
BIRB 796 (doramapimod) is a powerful and widely used pharmacological tool for the preclinical investigation of neuroinflammation. Its unique allosteric mechanism of action, high potency, and oral bioavailability make it suitable for a broad range of in vitro and in vivo studies.[4][5] By enabling the specific inhibition of the p38 MAPK signaling cascade, BIRB 796 allows researchers to probe the fundamental roles of this pathway in the pathogenesis of numerous neurological disorders, thereby paving the way for the development of novel therapeutic strategies targeting neuroinflammation.
References
- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease [mdpi.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. opnme.com [opnme.com]
- 6. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIRB796 (Doramapimod) | Small Molecules | Captivate Bio [captivatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 11. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical studies of Doramapimod hydrochloride in arthritis
An In-depth Technical Guide on the Preclinical Studies of Doramapimod Hydrochloride in Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramapimod (also known as BIRB 796) is a potent, orally available small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating the production of pro-inflammatory cytokines.[1] Preclinical investigations in various in vitro and in vivo models of arthritis demonstrated significant anti-inflammatory properties, primarily through the suppression of key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Efficacy was observed in established animal models, including collagen-induced arthritis.[1][3] Despite promising preclinical data, the development of Doramapimod for rheumatoid arthritis was discontinued, a fate shared by several other p38 MAPK inhibitors due to challenges with lack of sustained efficacy and adverse effects in clinical trials.[4][5] This technical guide provides a comprehensive summary of the preclinical data, experimental methodologies, and the underlying mechanism of action of Doramapimod in the context of arthritis research.
Core Mechanism of Action: p38 MAPK Inhibition
Doramapimod is a diaryl urea compound that uniquely binds to an allosteric site on the p38 MAPK enzyme.[1] This binding requires a significant conformational change in the enzyme, leading to very slow dissociation rates and potent inhibition.[1] The p38 MAPK signaling cascade is a key driver of the inflammatory response in arthritis. Its activation by cellular stressors and pro-inflammatory cytokines leads to the downstream production of other critical inflammatory mediators, including TNF-α, IL-1β, and IL-6.[6][7] By inhibiting p38 MAPK, Doramapimod effectively blocks this inflammatory amplification loop.[2][8]
Signaling Pathway of Doramapimod Action
Caption: Doramapimod inhibits p38 MAPK, blocking inflammatory stimuli from inducing cytokine production.
Data from In Vitro Studies
In vitro assays were fundamental in establishing the potency and selectivity of Doramapimod. These studies utilized cell-free enzyme assays and cell-based models to quantify the drug's inhibitory effects.
Table 1: Inhibitory Activity of Doramapimod against Various Kinases
| Target Kinase | IC50 (nM) | Study Type | Reference |
| p38α | 38 | Cell-free assay | [3] |
| p38β | 65 | Cell-free assay | [3] |
| p38γ | 200 | Cell-free assay | [3] |
| p38δ | 520 | Cell-free assay | [3] |
| JNK2 | 100 | Cell-free assay | [3] |
| B-Raf | 83 | Cell-free assay | [3] |
| Abl | 14,600 | Cell-free assay | [3] |
Experimental Protocol: Equine Whole Blood Assay for Cytokine Inhibition
This protocol details a method used to assess Doramapimod's anti-inflammatory effects in a complex biological matrix.[2]
-
Blood Collection: Whole blood is collected from healthy horses.
-
Dilution: Aliquots of blood are diluted 1:1 with cell culture medium.
-
Stimulation: Samples are stimulated with 1 µg/mL of a bacterial toxin such as Lipopolysaccharide (LPS), Lipoteichoic acid (LTA), or Peptidoglycan (PGN) to induce an inflammatory response.
-
Treatment: Increasing concentrations of Doramapimod (ranging from 3 x 10⁻⁸ M to 10⁻⁵ M) are added to the stimulated blood samples.
-
Incubation: The samples are incubated for 21 hours.
-
Analysis: Supernatants are collected, and the activity of TNF-α and IL-1β is measured using specific cell bioassays.
Workflow for In Vitro Cytokine Inhibition Assay
Caption: Workflow for assessing Doramapimod's inhibition of toxin-induced cytokine production.
Data from In Vivo Preclinical Studies
Animal models of arthritis were crucial for evaluating the therapeutic potential of Doramapimod in a systemic disease context. The compound demonstrated efficacy in rodent models of arthritis and endotoxin-stimulated inflammation.[1][3]
Table 2: Summary of In Vivo Efficacy Data for Doramapimod
| Animal Model | Species | Dose | Key Finding | Reference |
| Lipopolysaccharide (LPS) Challenge | Mouse | 30 mg/kg | 84% inhibition of TNF-α production. | |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Demonstrated efficacy in an established arthritis model. | [1][3] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Not specified | Showed disease-modifying activity. | |
| LPS-Induced Endotoxemia | Horse | Not specified | Significantly decreased clinical signs and inflammatory cytokine production. | [8][9] |
Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[10]
-
Induction: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization to ensure a robust arthritic response.
-
Treatment Initiation: Once clinical signs of arthritis (e.g., paw swelling, erythema) are established, animals are randomized into treatment groups.
-
Dosing: Doramapimod is administered orally, typically once daily, at various doses. A vehicle control group receives the formulation without the active compound.
-
Monitoring and Assessment:
-
Clinical Scoring: Animals are scored several times a week for disease severity based on a scale that quantifies the inflammation in each paw.
-
Paw Thickness: Paw swelling is measured using digital calipers.
-
-
Terminal Analysis: At the end of the study, animals are euthanized.
-
Histopathology: Joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of circulating cytokines and anti-collagen antibodies.
-
General Workflow for an In Vivo Arthritis Efficacy Studydot
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Doramapimod - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Doramapimod Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramapimod, also known as BIRB 796, is a potent and highly specific, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). Its hydrochloride salt is frequently utilized in research settings. This technical guide provides an in-depth overview of Doramapimod hydrochloride's chemical properties, mechanism of action, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers in drug discovery and development, particularly those focused on inflammatory diseases and oncology.
Chemical Properties
Doramapimod and its hydrochloride salt are well-characterized small molecules. The following table summarizes their key chemical properties.
| Property | Doramapimod | This compound |
| CAS Number | 285983-48-4[1][2][3] | 1283526-53-3 |
| Molecular Formula | C₃₁H₃₇N₅O₃[1][2] | C₃₁H₃₈ClN₅O₃ |
| Molecular Weight | 527.66 g/mol [1][2][4] | 564.12 g/mol |
| IUPAC Name | 1-[3-(tert-butyl)-1-(4-methylphenyl)pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea[1] | 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea hydrochloride |
| Synonyms | BIRB 796[1] | BIRB 796 hydrochloride |
| Appearance | White to off-white crystalline solid[2] | No data available |
| Melting Point | 136-140°C[2] | No data available |
| Solubility | Soluble in DMSO[4] | Soluble in DMSO |
Mechanism of Action: p38 MAPK Inhibition
Doramapimod is a highly potent inhibitor of the α and β isoforms of p38 MAPK, with reported IC₅₀ values of 38 nM and 65 nM, respectively. It also inhibits the γ and δ isoforms at higher concentrations.[5] The compound binds to an allosteric site on the p38 kinase, which is distinct from the ATP-binding pocket. This unique binding mode induces a conformational change that locks the enzyme in an inactive state, thereby preventing its phosphorylation by upstream kinases such as MKK3 and MKK6 and subsequent activation.
The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and environmental stress. Inhibition of this pathway by Doramapimod leads to the downstream suppression of various pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Inhibition of TNF-α Production in THP-1 Cells
This protocol describes a cell-based assay to determine the potency of Doramapimod in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the Doramapimod dilutions. Pre-incubate for 30 minutes at 37°C.[4][6]
-
Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[4][6]
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[4][6]
-
Calculate the EC₅₀ value by fitting the dose-response curve using a suitable nonlinear regression model.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to evaluate the anti-proliferative effects of Doramapimod on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87, U251 glioblastoma cells)[7]
-
Complete growth medium
-
This compound
-
CCK-8 reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of this compound and incubate for 24 to 48 hours.[7]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of Doramapimod on the phosphorylation of p38 MAPK in stimulated cells.
Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., sorbitol, anisomycin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 0.5 M sorbitol for 30 minutes) to induce p38 MAPK phosphorylation.[5]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane and incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Conclusion
This compound is a valuable research tool for investigating the p38 MAPK signaling pathway and its role in various pathological conditions. Its high potency and specific mechanism of action make it an ideal candidate for studies in inflammation, immunology, and oncology. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of Doramapimod and other p38 MAPK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Doramapimod Hydrochloride: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramapimod hydrochloride (BIRB 796) is a potent, orally bioavailable, and highly selective allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK). Its discovery and development represent a significant milestone in the pursuit of therapies for inflammatory diseases. This technical guide provides a comprehensive overview of the history of Doramapimod, from its medicinal chemistry origins to its evaluation in clinical trials. It details the unique mechanism of action, key experimental data, and the scientific rationale that propelled its journey.
Introduction: The Rationale for p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, p38 MAPK emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[2][3] Doramapimod was developed by Boehringer Ingelheim as a frontrunner in the class of diaryl urea-based p38 MAPK inhibitors.[4][5]
Discovery and Medicinal Chemistry
The discovery of Doramapimod was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of a novel class of N-pyrazole-N'-naphthyl urea inhibitors.[6][7] The medicinal chemistry effort focused on key structural motifs that dictate the compound's interaction with the p38α isoform.
A critical feature of Doramapimod's structure is the tert-butyl group, which occupies a crucial lipophilic pocket within the kinase that becomes accessible only after a significant conformational change of the activation loop.[6] Additionally, the tolyl ring attached to the pyrazole nucleus engages in important π-CH2 interactions with the enzyme. The morpholine group, connected via an ethoxy linker to the naphthalene core, provides essential hydrogen bonding potential within the ATP-binding domain, significantly enhancing binding affinity.[6] These optimized interactions resulted in a compound with picomolar affinity for p38α.[8]
Mechanism of Action: A Type II "DFG-out" Inhibitor
Doramapimod is distinguished by its unique allosteric mechanism of inhibition. It is classified as a type II inhibitor, binding to a site distinct from the ATP-binding pocket.[8][9] This binding event stabilizes an inactive conformation of the kinase, characterized by the outward displacement of the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop, a conformation termed "DFG-out".[4][6][10] This conformational change prevents the proper alignment of key catalytic residues and blocks the binding of ATP, thereby inhibiting kinase activity.[8] This allosteric inhibition results in very slow association and dissociation rates, leading to a prolonged duration of action.[7]
Signaling Pathway of p38 MAPK Inhibition by Doramapimod
Caption: p38 MAPK signaling and the inhibitory action of Doramapimod.
Preclinical Development
In Vitro Activity
Doramapimod demonstrated potent inhibitory activity against all four p38 MAPK isoforms in cell-free assays. It also exhibited high selectivity, with significantly weaker inhibition of other kinases such as JNK2, c-RAF, Fyn, and Lck.[6][11] A key in vitro assay used to characterize its functional activity was the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line, THP-1.[11]
In Vivo Efficacy
In animal models, Doramapimod showed excellent oral bioavailability and potent anti-inflammatory effects.[11] In a mouse model of LPS-induced inflammation, oral administration of Doramapimod resulted in a significant reduction of TNF-α production.[11] Furthermore, in a mouse model of established collagen-induced arthritis, a model for human rheumatoid arthritis, Doramapimod demonstrated significant efficacy in reducing the severity of the disease.[5]
Clinical Development
Doramapimod advanced into clinical trials for several inflammatory conditions. It was the first p38 MAPK inhibitor to enter Phase III trials.[11]
-
Psoriasis: A Phase II clinical trial was completed to evaluate the efficacy and safety of Doramapimod in patients with moderate to severe plaque-type psoriasis.
-
Rheumatoid Arthritis: Phase II trials were conducted to assess its potential in treating active rheumatoid arthritis in patients who had failed at least one disease-modifying antirheumatic drug (DMARD).
-
Crohn's Disease: A randomized, placebo-controlled trial was conducted to investigate the efficacy of Doramapimod in Crohn's disease. However, the trial showed no clinical efficacy, and concerns about liver toxicity at the required exposures led to the discontinuation of its development for this indication.[12]
Ultimately, despite promising preclinical data and a novel mechanism of action, the development of Doramapimod for these indications was discontinued due to a lack of compelling clinical efficacy and potential safety concerns.[9][13]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of Doramapimod
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| p38α | Cell-free | 38 | 0.1 | [11] |
| p38β | Cell-free | 65 | - | [11] |
| p38γ | Cell-free | 200 | - | [11] |
| p38δ | Cell-free | 520 | - | [11] |
| JNK2α2 | Cell-free | 98 | - | [8] |
| c-Raf-1 | Cell-free | 1400 | - | [8] |
| TNF-α production (LPS-stimulated THP-1 cells) | Cell-based | 18-22 (EC50) | - | [11] |
| TNF-α production (LPS-stimulated human PBMCs) | Cell-based | 21 | - | [8] |
| TNF-α production (LPS-stimulated human whole blood) | Cell-based | 960 | - | [8] |
Table 2: In Vivo Efficacy of Doramapimod
| Animal Model | Species | Dose | Effect | Reference(s) |
| LPS-induced inflammation | Mouse | 30 mg/kg (oral) | 84% inhibition of TNF-α | [11] |
| Collagen-induced arthritis | Mouse | 30 mg/kg (oral, qd) | 63% inhibition of arthritis severity | [5] |
Key Experimental Protocols
In Vitro TNF-α Release Assay in THP-1 Cells
This protocol is a representative method for assessing the in vitro potency of p38 MAPK inhibitors.
Objective: To determine the EC50 of Doramapimod for the inhibition of LPS-induced TNF-α production in THP-1 human monocytic cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed THP-1 cells into 96-well plates at a density of 4.8 x 10^4 cells per well in 200 µL of culture medium.[4]
-
Compound Treatment: Prepare serial dilutions of Doramapimod in culture medium. Pre-incubate the cells with various concentrations of Doramapimod or vehicle (DMSO) for 30 minutes.[11]
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[4][11]
-
Incubation: Incubate the plates overnight (18-24 hours) at 37°C.[11]
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of human TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[4][11]
-
Data Analysis: Analyze the data using a non-linear regression model to determine the EC50 value.[11]
Experimental Workflow for In Vitro TNF-α Assay
Caption: Workflow for the in vitro TNF-α release assay.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of anti-inflammatory compounds in a mouse model of rheumatoid arthritis.
Objective: To assess the therapeutic efficacy of Doramapimod in reducing the severity of established collagen-induced arthritis in mice.
Materials:
-
DBA/1 or B10.RIII mice (male, 8-10 weeks old)[14]
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[14]
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject mice intradermally at the base of the tail with 100 µL of the emulsion.[14]
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a different site.[14]
-
-
Monitoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis (paw swelling, erythema, and joint stiffness) daily from day 21.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale). The total score per mouse is the sum of the scores for all four paws.
-
-
Compound Treatment:
-
Once arthritis is established (e.g., mean arthritis score of 4-6), randomize the mice into treatment and vehicle control groups.
-
Administer Doramapimod (e.g., 30 mg/kg) or vehicle orally once daily (qd) for a specified duration (e.g., 14-21 days).[5]
-
-
Assessment of Efficacy:
-
Continue to monitor and score arthritis severity daily throughout the treatment period.
-
At the end of the study, paws can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the arthritis scores between the Doramapimod-treated and vehicle-treated groups to determine the therapeutic efficacy.
Conclusion
This compound is a pioneering example of a highly potent and selective allosteric p38 MAPK inhibitor. Its discovery and development provided valuable insights into the therapeutic potential and challenges of targeting this key inflammatory pathway. While it did not ultimately achieve clinical success for the initial indications, the extensive research conducted on Doramapimod has significantly advanced our understanding of p38 MAPK biology and has informed the design of subsequent generations of kinase inhibitors. The detailed technical information presented in this guide serves as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanopartikel.info [nanopartikel.info]
- 8. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doramapimod - AdisInsight [adisinsight.springer.com]
- 14. chondrex.com [chondrex.com]
Doramapimod Hydrochloride: An In-depth Technical Guide to its Off-Target Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent, orally available, and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) family.[1][2] It belongs to the diaryl urea class of inhibitors and exhibits a unique allosteric binding mechanism, targeting the kinase in its DFG-out (Asp-Phe-Gly-out) conformation.[2][3] This mode of action confers a slow dissociation rate and high affinity for its primary target, p38α MAPK.[1][4] While renowned for its high selectivity, a thorough understanding of its off-target kinase interactions is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides a detailed overview of the off-target kinase inhibition profile of Doramapimod hydrochloride, complete with quantitative data, experimental methodologies, and pathway visualizations.
Quantitative Kinase Inhibition Profile
Doramapimod's inhibitory activity has been quantified against its primary targets, the p38 MAPK isoforms, and a range of other kinases. The following tables summarize the available data from cell-free and cell-based assays.
Table 1: Inhibition of Primary p38 MAPK Isoform Targets
| Kinase | IC50 (nM) | Assay Type | Reference |
| p38α | 38 | Cell-free | [4][5][6] |
| p38β | 65 | Cell-free | [4][5][6] |
| p38γ | 200 | Cell-free | [4][5][6] |
| p38δ | 520 | Cell-free | [4][5][6] |
| p38α | 0.1 (Kd) | Cell-based (THP-1) | [4][5] |
Table 2: Off-Target Kinase Inhibition
| Off-Target Kinase | IC50 | Assay Type | Reference |
| JNK2α2 | 0.1 nM | Cell-free | [1][4] |
| c-Raf-1 | 1.4 nM | Cell-free | [1][4] |
| B-Raf | 83 nM | Cell-free | [4][5] |
| Fyn | Weak Inhibition | Cell-free | [1][4][6] |
| Lck | Weak Inhibition | Cell-free | [1][4][6] |
| Abl | 14.6 µM | Cell-free | [1][4] |
It is noteworthy that while Doramapimod binds to JNK2 with high affinity in biochemical assays, the inhibition of the JNK2 downstream pathway in cellular contexts only occurs at micromolar concentrations.[2]
Table 3: Kinases with No Significant Inhibition
Screening of Doramapimod against various kinases has revealed a number of enzymes that are not significantly inhibited.
| Kinase | Reference |
| ERK-1 | [1][4][6] |
| SYK | [1][4][6] |
| IKK2 | [1][4][6] |
| ZAP-70 | [1] |
| EGF receptor kinase | [1] |
| HER2 | [1] |
| Protein Kinase A (PKA) | [1] |
| PKC, PKC-α, PKC-β (I and II), PKC-γ | [1] |
Furthermore, a SafetyScreen44™ panel analysis at a concentration of 10 µM showed no inhibition greater than 70% for any of the 44 proteins screened.[2]
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for determining the kinase inhibition profile of Doramapimod.
Biochemical Cell-Free Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ) or other kinases of interest.
-
Myelin Basic Protein (MBP) or Activating Transcription Factor 2 (ATF2) as a substrate.[7]
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.3, 20 mM β-glycerophosphate, 20 mM MgCl2, 2 mM DTT, and 0.1 mM sodium orthovanadate).[8]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
This compound stock solution (in DMSO).
-
Phosphocellulose paper (P81).
-
0.5% Phosphoric acid.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of Doramapimod in DMSO.
-
In a microcentrifuge tube, mix the recombinant kinase with the kinase assay buffer and the appropriate concentration of Doramapimod or DMSO (vehicle control).
-
Pre-incubate the kinase-inhibitor mixture for a specified time (e.g., 30-90 minutes) at room temperature to allow for inhibitor binding.[7]
-
Initiate the kinase reaction by adding the substrate (e.g., MBP) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Doramapimod concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Doramapimod concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cell-Based TNF-α Production Inhibition Assay
This protocol outlines a method to assess the functional cellular potency of Doramapimod by measuring its effect on cytokine production.
-
Reagents and Materials:
-
THP-1 human monocytic cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound stock solution (in DMSO).
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of Doramapimod or DMSO (vehicle control) for 30 minutes.[1][4]
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[1][4]
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each Doramapimod concentration compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the Doramapimod concentration.
-
Determine the EC50 value using a three-parameter logistic model.[1]
-
Visualizations
p38 MAPK Signaling Pathway and Doramapimod Interactions
Caption: p38 MAPK signaling pathway with Doramapimod's primary and off-target interactions.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A typical workflow for determining kinase inhibition using a radiometric assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selleck Chemical LLC Doramapimod (BIRB 796) 5mg 285983-48-4, Quantity: | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Doramapimod Hydrochloride In Vitro Assay Protocols: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod hydrochloride, also known as BIRB 796, is a highly potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It functions as a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, and δ).[1][4] The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a variety of diseases, including inflammatory disorders and cancer.[2][5][6] Doramapimod binds to an allosteric site on the p38 kinase, preventing its phosphorylation and subsequent activation by upstream kinases such as MKK4 and MKK6.[4][7] This mechanism of action leads to the downstream suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][7][8]
This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound. These protocols are intended for use by researchers and scientists in drug development and related fields.
Mechanism of Action: p38 MAPK Signaling Pathway
Doramapimod exerts its inhibitory effects by binding to an allosteric site on p38 MAPK, thereby preventing its activation by upstream kinases. This blockade disrupts the entire downstream signaling cascade, leading to a reduction in the inflammatory response.
Caption: p38 MAPK signaling pathway and the inhibitory action of Doramapimod.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound across various assays.
Table 1: In Vitro Kinase Inhibitory Activity of Doramapimod
| Target | IC50 (nM) | Assay Type |
| p38α | 38 | Cell-free |
| p38β | 65 | Cell-free |
| p38γ | 200 | Cell-free |
| p38δ | 520 | Cell-free |
| B-Raf | 83 | Cell-free |
| Abl | 14600 | Cell-free |
Data compiled from multiple sources.[1][4][7]
Table 2: In Vitro Cellular Activity of Doramapimod
| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) |
| THP-1 | TNF-α Production (LPS-stimulated) | TNF-α release | 16-22 (EC50) |
| PBMC | TNF-α Production (LPS-stimulated) | TNF-α release | 15 |
| U-937 | TNF-α Production (LPS-stimulated) | TNF-α release | 15 |
| HOP-92 | Growth Inhibition | Cell Viability | 24384 |
| NCI-H2228 | Growth Inhibition | Cell Viability | 23667 |
| CAPAN-1 | Growth Inhibition | Cell Viability | 22188 |
Data compiled from multiple sources.[1][4][7]
Experimental Protocols
p38 MAPK Kinase Activity Assay (Cell-Free)
This protocol describes a method to determine the in vitro inhibitory activity of Doramapimod against p38 MAPK isoforms.
Caption: Workflow for a typical in vitro p38 MAPK kinase activity assay.
Materials:
-
Recombinant human p38 MAPK (α, β, γ, or δ)
-
MAPKAPK2 (as substrate)
-
This compound
-
ATP
-
Assay buffer (e.g., 20 mM Bis-Tris Propane, pH 7.0, 2 mM EDTA, 0.01% (w/v) NaN3, 0.15% (w/v) n-octylglucoside)[9]
-
Microplate (e.g., 96-well)
-
Detection reagents (e.g., phosphospecific antibody, secondary antibody-HRP conjugate, TMB substrate for ELISA; or [γ-33P]ATP for radiometric assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Add 10 µL of diluted Doramapimod or vehicle (DMSO) to the wells of a microplate.
-
Add 20 µL of a solution containing the p38 MAPK enzyme and its substrate (MAPKAPK2) in assay buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 20 µL of ATP solution (the final concentration should be at or near the Km for ATP).
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. For an ELISA-based method, this involves transferring the reaction mixture to a plate coated with the substrate, followed by incubation with a phosphospecific primary antibody and a labeled secondary antibody. For a radiometric assay, the phosphorylated substrate is captured, and the incorporated radioactivity is measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Doramapimod concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This protocol outlines a cellular assay to measure the inhibitory effect of Doramapimod on the production of TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells (human monocytic leukemia cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Compound Treatment:
-
Stimulation:
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[4][7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement:
-
Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each Doramapimod concentration compared to the LPS-stimulated vehicle control.
-
Determine the EC50 value using non-linear regression analysis.[4]
-
Cell Viability/Growth Inhibition Assay
This protocol describes a method to assess the effect of Doramapimod on the viability and proliferation of cancer cell lines using an MTS assay.
Materials:
-
Cancer cell lines (e.g., HOP-92, NCI-H2228, CAPAN-1)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Doramapimod.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the Doramapimod concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. These assays are essential for understanding its mechanism of action as a p38 MAPK inhibitor and for quantifying its anti-inflammatory and anti-proliferative effects in a cellular context. The provided data and methodologies can serve as a valuable resource for researchers in the fields of inflammation, oncology, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doramapimod | Autophagy | Raf | p38 MAPK | TargetMol [targetmol.com]
Application Notes and Protocols: Doramapimod Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It targets all p38 MAPK isoforms (α, β, γ, and δ) with varying inhibitory concentrations.[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in proliferation, invasion, and apoptosis.[5][6][7] Inhibition of this pathway with Doramapimod has shown potential in treating autoimmune diseases and certain cancers.[6][8] These application notes provide detailed protocols for the preparation of Doramapimod hydrochloride stock solutions in DMSO for in vitro research purposes.
Physicochemical Properties and Solubility
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following table summarizes the key properties of Doramapimod and its hydrochloride salt.
| Property | Doramapimod | This compound | Reference |
| Synonyms | BIRB 796 | BIRB 796 HCl | [1][9] |
| Molecular Formula | C₃₁H₃₇N₅O₃ | C₃₁H₃₈ClN₅O₃ | [3][8][10] |
| Molecular Weight | 527.66 g/mol | 564.13 g/mol | [1][3][8][10] |
| Appearance | White to light yellow powder | Not specified | [11] |
| Solubility in DMSO | ≥26.4 mg/mL to 125 mg/mL | Not specified | [1][2][3][4][12] |
Note: The solubility of Doramapimod in DMSO can be affected by the hygroscopic nature of DMSO; it is recommended to use fresh, anhydrous DMSO.[2][3] Sonication or warming at 37°C can aid in dissolution.[1][12]
Signaling Pathway of Doramapimod
Doramapimod is a potent inhibitor of the p38 MAPK signaling cascade. This pathway is typically activated by cellular stressors and inflammatory cytokines. Downstream effects of p38 MAPK activation include the phosphorylation of various substrates that regulate inflammation, cell cycle, and apoptosis. Doramapimod's inhibition of p38 MAPK can block these downstream events.
Caption: p38 MAPK signaling pathway and the inhibitory action of Doramapimod.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 564.13 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh 5.64 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][12]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1][2][8][9]
Calculations for Different Stock Concentrations:
| Desired Concentration | Mass of Doramapimod HCl (mg) for 1 mL DMSO |
| 1 mM | 0.564 mg |
| 5 mM | 2.82 mg |
| 10 mM | 5.64 mg |
| 20 mM | 11.28 mg |
| 50 mM | 28.2 mg |
Cell-Based Assay Protocol: Inhibition of TNF-α Production in THP-1 Cells
This protocol is an example of a downstream application for the this compound stock solution. It is based on a common method to assess the inhibitory activity of p38 MAPK inhibitors.[3][4]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Doramapimod Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Pre-incubate the cells with the Doramapimod dilutions for 30 minutes.[3][4]
-
LPS Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) to induce TNF-α production.[3][4]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[3][4]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the EC₅₀ value of Doramapimod for the inhibition of TNF-α production.
Safety and Handling
This compound is a bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[9] Handle in a well-ventilated area.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
Ordering Information
| Product | CAS Number |
| Doramapimod | 285983-48-4 |
| This compound | 1283526-53-3 |
This information is for research use only and not for human or therapeutic use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doramapimod HCl | TargetMol [targetmol.com]
- 9. Doramapimod (BIRB-796)|285983-48-4|MSDS [dcchemicals.com]
- 10. GSRS [precision.fda.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. apexbt.com [apexbt.com]
Doramapimod Hydrochloride: Application Notes for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod hydrochloride, also known as BIRB 796, is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It functions as an allosteric inhibitor, binding to a region distinct from the ATP-binding site, which confers a high degree of selectivity and potency.[4][5][6] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in proliferation, differentiation, and apoptosis.[5][6][7] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making Doramapimod a valuable tool for both basic research and drug development.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on optimal concentrations and methodologies for assessing its biological effects.
Mechanism of Action
This compound is a pan-inhibitor of p38 MAPK isoforms, with varying inhibitory concentrations for each. It also exhibits inhibitory activity against other kinases at different concentrations. The primary mechanism involves binding to an allosteric site on p38 MAPK, which locks the enzyme in an inactive conformation.[4] This prevents the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inflammatory stimuli.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory concentrations against various kinases and its effective concentrations in different cell-based assays.
Table 1: Inhibitory Activity (IC50) of this compound Against Various Kinases
| Target Kinase | IC50 Value | Assay Type |
| p38α MAPK | 38 nM | Cell-free |
| p38β MAPK | 65 nM | Cell-free |
| p38γ MAPK | 200 nM | Cell-free |
| p38δ MAPK | 520 nM | Cell-free |
| B-Raf | 83 nM | Not Specified |
| c-Raf-1 | 1.4 nM | Not Specified |
| JNK2α2 | 0.1 nM | Not Specified |
| Abl | 14.6 µM | Not Specified |
Data compiled from multiple sources.[1][8][9]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration (IC50/EC50) | Incubation Time |
| THP-1 | TNF-α Release (LPS-stimulated) | 18 nM (IC50) | 30 min pre-incubation, then 18-24h with LPS |
| THP-1 | TNF-α Release (LPS-stimulated) | 16-22 nM (EC50) | 30 min pre-incubation, then 18-24h with LPS |
| Human PBMCs | TNF-α Release (LPS-stimulated) | 15 nM (IC50) | 1 hour pre-incubation |
| Human PBMCs | TNF-α Release (LPS-stimulated) | 30 nM (IC50) | Not Specified |
| U-937 (differentiated) | TNF-α Production (LPS-induced) | 15 nM (IC50) | 2 hours pre-incubation, then 4h with LPS |
| U87 (Glioblastoma) | Cell Viability (CCK-8) | 34.96 µM (IC50) | 24 and 48 hours |
| U251 (Glioblastoma) | Cell Viability (CCK-8) | 46.30 µM (IC50) | 24 and 48 hours |
| HOP-92 | Growth Inhibition | 24.38 µM (IC50) | Not Specified |
| NCI-H2228 | Growth Inhibition | 23.67 µM (IC50) | Not Specified |
| CAPAN-1 | Growth Inhibition | 22.19 µM (IC50) | Not Specified |
Data compiled from multiple sources.[1][5][6][8][9][10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for cell-based experiments using this compound.
Caption: p38 MAPK Signaling Pathway Inhibition by Doramapimod.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Effective In Vivo Concentration of BIRB 796
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective in vivo concentrations of BIRB 796 (Doramapimod), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document includes summaries of quantitative data, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction
BIRB 796, also known as Doramapimod, is a highly potent, orally available inhibitor of all four isoforms of p38 MAPK (α, β, γ, and δ)[1][2]. It binds to an allosteric site on the kinase, stabilizing a conformation that is incompatible with ATP binding[3]. The p38 MAPK pathway is a critical mediator of inflammatory and stress responses and is implicated in the progression of various diseases, including inflammatory diseases and cancer[2][4]. Understanding the effective in vivo concentration of BIRB 796 is crucial for designing and interpreting preclinical and clinical studies.
Data Presentation
The following tables summarize the key quantitative data regarding the in vivo and in vitro efficacy of BIRB 796.
Table 1: In Vitro IC50 Values of BIRB 796
| Target | IC50 Value | Cell Line/Assay Condition | Reference |
| p38α | 38 nM | Cell-free assay | [5] |
| p38β | 65 nM | Cell-free assay | [5] |
| p38γ | 200 nM | Cell-free assay | [5] |
| p38δ | 520 nM | Cell-free assay | [5] |
| B-Raf | 83 nM | Cell-free assay | [5] |
| Abl | 14.6 µM | Cell-free assay | [6] |
| TNF-α production | 21 nM | LPS-stimulated human PBMCs | |
| TNF-α production | 960 nM | LPS-stimulated human whole blood | |
| U87 Glioblastoma Cells | 34.96 µM | CCK-8 assay | [2][4] |
| U251 Glioblastoma Cells | 46.30 µM | CCK-8 assay | [2][4] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of BIRB 796
| Species | Dose | Administration Route | Cmax | Tmax | Efficacy | Reference |
| Mouse | 10 mg/kg | Oral | 27,000 ng/mL | 1.0 h | 65% inhibition of LPS-induced TNF-α synthesis | [7][8] |
| Rat | 10 mg/kg | Oral | 5,500 ng/mL | N/A | Inhibition of carrageenan-induced paw edema | [7] |
| Mouse | 30 mg/kg | Oral | N/A | N/A | 84% inhibition of LPS-induced TNF-α; 63% inhibition of arthritis severity in collagen-induced arthritis model | [6][8][9] |
| Mouse | 1 mg/kg | Intravenous | N/A | N/A | N/A | [9] |
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by BIRB 796. External stimuli such as stress and cytokines activate upstream kinases (MKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response. BIRB 796 allosterically inhibits p38, preventing its activation.
Caption: p38 MAPK Signaling Pathway Inhibition by BIRB 796.
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective in vivo concentration of BIRB 796.
Protocol 1: Determination of In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced TNF-α Mouse Model
This protocol is designed to assess the ability of BIRB 796 to inhibit the production of the pro-inflammatory cytokine TNF-α in mice challenged with LPS.
Materials:
-
BIRB 796
-
Vehicle (e.g., 0.5% Carboxymethylcellulose-Na)[9]
-
Lipopolysaccharide (LPS) from E. coli
-
Female Balb/c mice[9]
-
Sterile saline
-
ELISA kit for mouse TNF-α
-
Standard laboratory equipment for oral gavage and blood collection
Procedure:
-
Animal Acclimation: Acclimate female Balb/c mice for at least one week under standard laboratory conditions.
-
Preparation of BIRB 796: Prepare a homogeneous suspension of BIRB 796 in the vehicle at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg)[8][9].
-
Drug Administration: Administer BIRB 796 or vehicle to the mice via oral gavage.
-
LPS Challenge: One hour after drug administration, inject mice intraperitoneally with LPS (e.g., 20 mg/kg) dissolved in sterile saline to induce TNF-α production.
-
Blood Collection: Ninety minutes after the LPS challenge, collect blood samples from the mice via cardiac puncture or another appropriate method.
-
Plasma Separation: Process the blood samples to separate plasma and store at -80°C until analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each treatment group compared to the vehicle-treated control group.
Caption: Workflow for LPS-Induced TNF-α Mouse Model.
Protocol 2: Evaluation of Anti-Proliferative Effects on Glioblastoma Xenografts
This protocol outlines a method to assess the in vivo efficacy of BIRB 796 in a mouse xenograft model of glioblastoma.
Materials:
-
BIRB 796
-
Vehicle (e.g., 0.5% Carboxymethylcellulose-Na)
-
Immunocompromised mice (e.g., nude mice)[10]
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard laboratory equipment for subcutaneous injection and oral gavage
Procedure:
-
Cell Culture: Culture U87 or U251 cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 2 x 10^7 cells in 0.2 mL) into the flank of each mouse[10].
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer BIRB 796 (at desired doses) or vehicle orally on a predetermined schedule (e.g., daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Caption: Workflow for Glioblastoma Xenograft Model.
Conclusion
The provided data and protocols offer a framework for investigating the in vivo efficacy of BIRB 796. The effective concentration will depend on the specific animal model, disease context, and desired therapeutic outcome. It is recommended to perform dose-response studies to determine the optimal concentration for a particular application. The nanomolar potency of BIRB 796 in inhibiting p38 MAPK translates to effective in vivo activity at doses ranging from 10 to 30 mg/kg in mice, leading to significant inhibition of inflammatory responses and tumor growth.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells - PMC [pmc.ncbi.nlm.nih.gov]
Doramapimod Hydrochloride Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Doramapimod hydrochloride (also known as BIRB 796), a potent and selective p38 MAP kinase inhibitor, in various mouse models of inflammation and disease.[1][2][3] The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.
Mechanism of Action
Doramapimod is an orally bioavailable diaryl urea compound that allosterically inhibits p38 MAP kinase.[2][3][4] It binds to a unique allosteric pocket on the kinase, preventing the conformational change required for ATP binding and subsequent kinase activity.[2][4] Doramapimod exhibits pan-inhibitory activity against all four p38 MAPK isoforms (α, β, γ, and δ).[1] The inhibition of p38 MAPK signaling leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a valuable tool for studying inflammatory processes.[2]
Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli.[5][6] Upstream kinases, such as MKK3 and MKK6, activate p38 MAPK through dual phosphorylation.[6][7][8] Activated p38 MAPK then phosphorylates a variety of downstream targets, including other kinases and transcription factors, leading to the expression of inflammatory mediators.[6][7][8][9] Doramapimod intervenes by inhibiting the activity of p38 MAPK, thereby blocking these downstream effects.
Figure 1: Simplified p38 MAPK Signaling Pathway and the inhibitory action of Doramapimod.
Data Presentation
In Vitro Potency
| Target | IC50 (nM) |
| p38α | 38[1][10] |
| p38β | 65[1][10] |
| p38γ | 200[10] |
| p38δ | 520[10] |
In Vivo Efficacy in Mouse Models
| Mouse Model | Strain | Dose & Route | Key Findings |
| LPS-Induced Inflammation | - | 30 mg/kg, oral | 84% inhibition of TNF-α production.[1] |
| Collagen-Induced Arthritis | Balb/c | 10 mg/kg, oral | Efficacious in a model of established arthritis.[1] |
| Collagen-Induced Arthritis | Balb/c | 1 mg/kg, IV | Efficacious in a model of established arthritis.[1] |
| Mycobacterium tuberculosis Infection (Acute) | C57BL/6 | 30 mg/kg, oral gavage | Significantly reduced lung inflammatory scores (peribronchitis and perivasculitis).[11][12] |
| Mycobacterium tuberculosis Infection (Chronic) | C57BL/6 | 30 mg/kg, oral gavage | Reduced tissue inflammation and granuloma formation.[11][13] When combined with antibiotics, significantly reduced mycobacterial loads in lungs and spleen.[11] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Oral Formulation (Suspension in PEG400)
This protocol is adapted from a study on Mycobacterium tuberculosis-infected mice.[11]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and PEG400 based on the desired final concentration and dosing volume. For a 30 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, a 7.5 mg/mL solution is needed.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of PEG400 to the tube.
-
Vortex the mixture vigorously until the powder is fully suspended. Sonication can be used to aid dissolution if necessary.
-
The vehicle for the control group should be PEG400.[11]
-
Prepare the formulation fresh daily.
Oral Formulation (Suspension in DMSO, PEG300, and Tween 80)
This is a general formulation for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Doramapimod in DMSO (e.g., 100 mg/mL).[1]
-
For a 1 mL final working solution, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.[1]
-
Mix until the solution is clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]
-
The final solution should be used immediately.[1]
Administration Protocols
Figure 2: General experimental workflow for Doramapimod administration in mouse models.
Protocol 1: Oral Gavage Administration
This protocol is based on standard oral gavage procedures and can be adapted for the prepared Doramapimod formulations.[14][15]
Materials:
-
Prepared Doramapimod formulation
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[15]
-
Draw the calculated volume of the Doramapimod formulation into the syringe fitted with the gavage needle.
-
Restrain the mouse securely by scruffing the neck and back to immobilize the head and align the body vertically.[14]
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle as it enters the esophagus.[14][15]
-
Do not force the needle. If resistance is met, withdraw and re-insert.[14][15]
-
Once the needle is properly positioned, slowly administer the solution.[14][15]
-
After administration, gently remove the needle in a single, smooth motion.[14]
-
Return the mouse to its cage and monitor for any signs of distress.[14]
Protocol 2: Intravenous (Tail Vein) Injection
This protocol is based on standard tail vein injection procedures.
Materials:
-
Prepared Doramapimod formulation for intravenous injection
-
Sterile insulin syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad (optional)
-
70% ethanol wipes
Procedure:
-
Weigh the mouse and calculate the required injection volume (typically up to 5 mL/kg for a bolus injection).[16]
-
Place the mouse in a restrainer to secure the body and expose the tail.
-
To aid in vein visualization, warm the tail using a heat lamp or by immersing it in warm water.[17]
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and further dilate the veins.[18]
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).[18]
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the Doramapimod solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[16]
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[16]
-
Return the mouse to its cage and monitor for any adverse reactions.
Application in Specific Mouse Models
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for studying rheumatoid arthritis.[19][20][21] Doramapimod has demonstrated efficacy in this model.
Protocol Outline:
-
Induction of Arthritis: Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[19][20] A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[19][20]
-
Doramapimod Administration: Begin treatment with Doramapimod (e.g., 10 mg/kg, oral gavage) at the onset of clinical signs of arthritis or prophylactically.
-
Monitoring: Monitor mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of erythema and edema.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis of joint inflammation and damage, and collect serum for measurement of anti-collagen antibodies and inflammatory cytokines.
LPS-Induced Inflammation Model
This model is used to study acute systemic inflammation.[22][23][24]
Protocol Outline:
-
Doramapimod Pre-treatment: Administer Doramapimod (e.g., 30 mg/kg, oral gavage) at a specified time (e.g., 1-2 hours) before the LPS challenge.
-
LPS Challenge: Administer lipopolysaccharide (LPS) from E. coli via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Sample Collection: Collect blood samples at various time points post-LPS challenge (e.g., 1, 2, 4, 6 hours) to measure plasma levels of TNF-α and other cytokines.
-
Endpoint Analysis: Analyze cytokine levels using ELISA or other immunoassays to determine the inhibitory effect of Doramapimod.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. research.vt.edu [research.vt.edu]
- 19. chondrex.com [chondrex.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doramapimod Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod hydrochloride, also known as BIRB 796, is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by binding to an allosteric site on the p38 kinase, a mechanism that confers high affinity and specificity.[3] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and environmental stress, playing a significant role in cell differentiation, apoptosis, and autophagy. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.
Western blot analysis is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like Doramapimod. This method allows for the specific detection and quantification of changes in the phosphorylation state of p38 MAPK and its downstream substrates, providing a direct measure of the inhibitor's efficacy and cellular activity. Key downstream targets for assessing Doramapimod's activity include the phosphorylation of Heat Shock Protein 27 (HSP27) and Activating Transcription Factor 2 (ATF-2).
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade. It is typically initiated by cellular stresses and inflammatory cytokines. This leads to the activation of upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2. MAPKAPK2, once activated by p38 MAPK, proceeds to phosphorylate HSP27. Doramapimod exerts its inhibitory effect by preventing the phosphorylation and activation of p38 MAPK, thereby blocking the entire downstream signaling cascade.
Caption: p38 MAPK signaling pathway and the inhibitory action of Doramapimod.
Quantitative Data Summary
The inhibitory activity of this compound on the p38 MAPK pathway can be quantified by Western blot analysis. The following tables summarize the inhibitory concentrations of Doramapimod against p38 MAPK isoforms and its effects on downstream signaling in cellular assays.
| Parameter | p38α | p38β | p38γ | p38δ | Reference |
| IC₅₀ (nM) | 38 | 65 | 200 | 520 | [1][2] |
| K_d_ (nM) | 0.1 | - | - | - | [4] |
Table 1: Inhibitory Activity of Doramapimod against p38 MAPK Isoforms.
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| Glioblastoma Cells (U87 & U251) | Doramapimod (0, 8, 16, 32 µM) | p-p38 | Dose-dependent decrease in phosphorylation | |
| Werner Syndrome (WS) Fibroblasts | Doramapimod (BIRB 796) | p-p38, p-HSP27 | Reduction in phosphorylation levels | [5] |
| Multiple Myeloma Cells | Doramapimod (BIRB 796) | p-p38, p-HSP27 | Blocks baseline and upregulated phosphorylation | [6][7] |
Table 2: Effect of Doramapimod on p38 MAPK Pathway Phosphorylation in Various Cell Lines.
Experimental Protocols
Western Blot Analysis of p38 MAPK Pathway Inhibition by Doramapimod
This protocol provides a detailed methodology for assessing the inhibitory effect of Doramapimod on the p38 MAPK signaling pathway using Western blot analysis.
Materials and Reagents:
-
This compound (BIRB 796)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Table 3: Recommended Primary Antibodies for Western Blot Analysis.
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| Phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | #9211 | 1:1000 |
| p38 MAPK | Cell Signaling Technology | #9212 | 1:1000 |
| Phospho-HSP27 (Ser82) | Cell Signaling Technology | #2401 | 1:1000 |
| HSP27 | Cell Signaling Technology | #2402 | 1:1000 |
| Phospho-ATF-2 (Thr71) | Cell Signaling Technology | #9221 | 1:1000 |
| ATF-2 | Cell Signaling Technology | #9226 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology | #4970 | 1:1000 |
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
To activate the p38 MAPK pathway, stimulate cells with an appropriate agonist (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNF-α) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein and the loading control.
-
Caption: Experimental workflow for Western blot analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
Application Notes: Doramapimod Hydrochloride in LPS-Stimulated Macrophage Assays
Introduction
Doramapimod (also known as BIRB 796) is a highly potent and selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by binding to an allosteric, non-ATP competitive site on the p38 kinase, a mechanism that confers high selectivity and results in a slow dissociation rate.[3][4] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, particularly in immune cells like macrophages.[4] Upon stimulation by endotoxins such as lipopolysaccharide (LPS), macrophages activate the p38 MAPK cascade, leading to the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5] By inhibiting p38 MAPK, Doramapimod effectively suppresses the production of these key inflammatory mediators, making it an invaluable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.[1][6]
These application notes provide a comprehensive guide for utilizing Doramapimod hydrochloride in LPS-stimulated macrophage assays to quantify its anti-inflammatory efficacy.
Data Presentation
The inhibitory activity of Doramapimod is well-documented across various isoforms of its primary target, p38 MAPK, and in cell-based assays measuring the downstream effects on cytokine production.
Table 1: Inhibitory Potency of Doramapimod
| Target/Assay | Measurement | Value | Cell Type / Condition |
|---|---|---|---|
| p38α MAPK | IC50 | 38 nM | Cell-free assay |
| p38β MAPK | IC50 | 65 nM | Cell-free assay |
| p38γ MAPK | IC50 | 200 nM | Cell-free assay |
| p38δ MAPK | IC50 | 520 nM | Cell-free assay |
| p38α MAPK | Kd | 0.1 nM | THP-1 cells |
| TNF-α Production | EC50 | 16 - 22 nM | LPS-stimulated THP-1 cells |
| B-Raf | IC50 | 83 nM | Cell-free assay |
| c-Raf-1 | IC50 | 1.4 nM | Cell-free assay |
Data compiled from multiple sources.[2][3]
Table 2: Summary of Doramapimod's Effects in LPS-Stimulated Assays
| Model System | Stimulus | Key Findings |
|---|---|---|
| Equine Whole Blood | LPS (1 µg/mL) | Potent, dose-dependent inhibition of TNF-α and IL-1β production.[7] |
| Human Endotoxemia Model | LPS infusion | Significantly decreased clinical signs and production of inflammatory cytokines.[8] |
| THP-1 Cells | LPS (1 µg/mL) | Downregulates phosphorylation of p38 MAPK and Hsp27.[3] |
| Murine Macrophages | Mtb infection | Reduces release of inflammatory alarmins.[6] |
This table summarizes the qualitative outcomes of Doramapimod application.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathway and the experimental procedure is crucial for understanding and executing the assay correctly.
Caption: LPS/TLR4 signaling cascade leading to p38 MAPK activation and cytokine production.
Caption: Experimental workflow for assessing Doramapimod's inhibitory effects.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in LPS-Stimulated Macrophages
This protocol details the steps to measure the inhibitory effect of Doramapimod on the production of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages (e.g., murine RAW 264.7 or human THP-1 cell lines).
A. Materials and Reagents
-
Cell Line: RAW 264.7 (mouse macrophage) or THP-1 (human monocyte). Note: THP-1 cells require differentiation into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Lipopolysaccharide (LPS): From E. coli serotype O111:B4 or similar. Prepare a stock solution (e.g., 1 mg/mL in sterile PBS) and store at -20°C.
-
Cell Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Sterile PBS, DMSO (vehicle control), Trypan Blue.
-
Assay Kits: ELISA kits for quantifying target cytokines (e.g., mouse TNF-α, human IL-6).
-
Equipment: 96-well or 24-well cell culture plates, humidified incubator (37°C, 5% CO2), microplate reader.
B. Cell Preparation and Seeding
-
Culture macrophages according to standard protocols.
-
For THP-1 cells, induce differentiation by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours before the assay.
-
Harvest adherent cells (e.g., RAW 264.7 or differentiated THP-1) and perform a cell count using a hemocytometer and Trypan Blue to ensure high viability (>95%).
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to adhere.
C. Assay Procedure
-
Prepare Doramapimod Dilutions: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Pre-treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate Doramapimod dilution or vehicle control to each well.
-
Incubate the plate for 30-60 minutes at 37°C, 5% CO2.[3]
-
LPS Stimulation: Prepare an LPS working solution in culture medium to achieve a final concentration of 100 ng/mL to 1 µg/mL.[3][9] Add the appropriate volume of LPS solution to all wells except for the unstimulated (negative control) wells.
-
Incubation: Incubate the plate for a period of 4 to 24 hours at 37°C, 5% CO2. The optimal time depends on the specific cytokine being measured (e.g., TNF-α peaks earlier, around 4-6 hours, while IL-6 may require longer).[10]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C until analysis.
D. Cytokine Quantification and Data Analysis
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each Doramapimod concentration relative to the LPS-stimulated vehicle control.
-
% Inhibition = [1 - (Cytokine_Doramapimod / Cytokine_Vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the Doramapimod concentration.
-
Use a non-linear regression model (e.g., three-parameter logistic model) to fit the curve and determine the EC50 value, which represents the concentration of Doramapimod required to inhibit 50% of the cytokine production.[3]
-
E. Controls for the Assay
-
Unstimulated Control: Cells treated with vehicle only (no LPS, no Doramapimod).
-
Vehicle Control (Positive Control): Cells treated with vehicle and stimulated with LPS.
-
Cell Viability Control: It is advisable to run a parallel plate and perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of Doramapimod to ensure the observed cytokine inhibition is not due to cytotoxicity.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doramapimod Hydrochloride in Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is crucial for the differentiation of osteoclasts, the primary cells responsible for bone resorption.[3][4][5] Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine that induces osteoclastogenesis. Doramapimod hydrochloride has been shown to effectively inhibit RANKL-induced osteoclast differentiation by attenuating the activation of p38 MAPK.[6][7] This makes it a valuable tool for studying osteoclast biology and a potential therapeutic agent for bone-related disorders characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[8]
These application notes provide detailed protocols for utilizing this compound to inhibit osteoclast differentiation in vitro, summarize key quantitative data, and illustrate the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of Doramapimod on Osteoclast Differentiation
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| IC50 (p38α MAPK) | N/A | Biochemical Assay | 38 nM | [2] |
| IC50 (p38β MAPK) | N/A | Biochemical Assay | 65 nM | [2] |
| Inhibition of TRAP-positive multinucleated cells | Bone Marrow Macrophages (BMMs) | Doramapimod (0.1, 1 µM) + RANKL (10 ng/mL) + M-CSF (30 ng/mL) for 4 days | Significant, dose-dependent inhibition | [6] |
| Inhibition of TRAP activity | Bone Marrow Macrophages (BMMs) | Doramapimod (0.1, 1 µM) + RANKL (10 ng/mL) + M-CSF (30 ng/mL) for 4 days | Significant, dose-dependent inhibition | [6] |
| Inhibition of Bone Resorption | Pre-osteoclasts on hydroxyapatite-coated plates | Doramapimod (0.1, 1 µM) for 1 day | Significant, dose-dependent inhibition of pit area | [9] |
| Cell Viability | Bone Marrow Macrophages (BMMs) | Doramapimod (up to 1 µM) | No observed cytotoxicity | [6] |
Signaling Pathways
The primary mechanism of Doramapimod in inhibiting osteoclast differentiation is through the blockade of the p38 MAPK signaling pathway, which is essential for the RANKL-induced cascade.
Caption: Doramapimod inhibits RANKL-induced osteoclast differentiation by blocking p38 MAPK activation.
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Bone Marrow Macrophages (BMMs)
This protocol describes the initial step of isolating osteoclast precursor cells from mouse bone marrow.
Caption: Workflow for the isolation and culture of bone marrow macrophages (BMMs).
Methodology:
-
Euthanize a 5- to 8-week-old mouse by an approved method and dissect the tibiae and femurs.
-
Carefully remove the surrounding muscle tissue and flush the bone marrow from the bones using α-MEM (Minimum Essential Medium Alpha) with a syringe and needle.
-
Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Plate the cells and incubate at 37°C in a 5% CO2 incubator for 3 days. The adherent cells are the bone marrow macrophages (BMMs) that will be used as osteoclast precursors.
Protocol 2: In Vitro Osteoclast Differentiation Assay
This protocol details the induction of osteoclast differentiation from BMMs and the application of this compound.
Methodology:
-
Seed the cultured BMMs into 96-well plates at a density of 1.5 x 10^5 cells/well.
-
Culture the cells in α-MEM containing 10% FBS, 30 ng/mL M-CSF, and 10 ng/mL RANKL to induce osteoclast differentiation.[6]
-
For the experimental groups, add this compound at various concentrations (e.g., 0.1 µM, 1 µM) to the culture medium at the time of RANKL addition.[6] A vehicle control (DMSO) should be run in parallel.[6]
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.[6]
-
After 4 days, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify mature osteoclasts.
Protocol 3: TRAP Staining and Quantification of Osteoclasts
This protocol is for the visualization and quantification of differentiated osteoclasts.
Methodology:
-
Aspirate the culture medium from the 96-well plates.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash the cells again with PBS.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive cells will appear purple/red.[6]
-
Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope.[6] These are considered mature osteoclasts.
Protocol 4: Bone Resorption (Pit Formation) Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.
Caption: Workflow for the bone resorption (pit formation) assay.
Methodology:
-
Culture BMMs with M-CSF and RANKL for 3 days to generate pre-osteoclasts.
-
Seed these pre-osteoclasts onto hydroxyapatite-coated plates.[9]
-
Treat the cells with various concentrations of this compound for 24 hours.[9]
-
At the end of the incubation, remove the cells from the plates by treating with a bleach solution.
-
Wash the plates with distilled water and allow them to dry.
-
Visualize the resorption pits (areas cleared of hydroxyapatite) under a light microscope.[9]
-
Quantify the total pit area using image analysis software such as ImageJ.[9]
Protocol 5: Western Blot Analysis for p38 Phosphorylation
This protocol is used to confirm the inhibitory effect of Doramapimod on the p38 MAPK pathway.
Methodology:
-
Culture BMMs in the presence of M-CSF for 24 hours and then starve them for 2 hours.[6]
-
Pre-treat the cells with Doramapimod (e.g., 1 µM) or vehicle (DMSO) for 2 hours.[6]
-
Stimulate the cells with RANKL (10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).[6]
-
Lyse the cells and collect the total protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane and probe with primary antibodies against phosphorylated p38 (p-p38) and total p38.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound serves as a specific and effective inhibitor of osteoclast differentiation through its targeted action on p38 MAPK. The protocols outlined above provide a comprehensive framework for investigating the anti-osteoclastogenic properties of Doramapimod and other p38 MAPK inhibitors. These methods are essential for researchers in the fields of bone biology, immunology, and drug discovery who are focused on developing novel therapeutics for bone diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p38 MAPK-mediated signals are required for inducing osteoclast differentiation but not for osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Nicorandil Inhibits Osteoclast Formation Base on NF-κB and p-38 MAPK Signaling Pathways and Relieves Ovariectomy-Induced Bone Loss [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro anti-osteoclastogenic activity of p38 inhibitor doramapimod via inhibiting migration of pre-osteoclasts and NFATc1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A p38 MAP kinase inhibitor suppresses osteoclastogenesis and alleviates ovariectomy-induced bone loss through the inhibition of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cell Viability Following Doramapimod Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod hydrochloride (also known as BIRB 796) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a crucial intracellular cascade involved in cellular responses to a variety of external stressors and inflammatory stimuli.[4][5][6] This pathway regulates a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4][5][6] As a key player in these fundamental cellular activities, the p38 MAPK pathway is a significant target in drug discovery, particularly for inflammatory diseases and cancer.
This compound acts as a pan-p38 MAPK inhibitor, with inhibitory activity against all four isoforms (α, β, γ, and δ).[1][7][8][9] It binds to an allosteric site on the p38 kinase, inducing a conformational change that locks the enzyme in an inactive state.[2][3] By inhibiting p38 MAPK, Doramapimod can modulate downstream signaling events, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and potentially inducing apoptosis in susceptible cell types.[2][5]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methodologies: the MTT assay, a colorimetric assay based on metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Mechanism of Action and Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade.[10] It is typically activated by cellular stressors and inflammatory cytokines. This activation leads to the phosphorylation and activation of downstream kinases and transcription factors, ultimately resulting in a cellular response. This compound intervenes by binding to p38 MAPK and preventing its activation, thereby blocking the downstream signaling cascade.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell viability assays with this compound treatment.
Table 1: IC50 Values of this compound on p38 MAPK Isoforms
| p38 MAPK Isoform | IC50 (nM) |
| p38α | 38[1][7][8][9] |
| p38β | 65[1][7][8] |
| p38γ | 200[1][7][8] |
| p38δ | 520[1][7][8] |
Table 2: Example Data from a Cell Viability Assay (MTT or CellTiter-Glo®)
| Doramapimod HCl (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 10 | 52.4 ± 5.5 |
| 50 | 25.7 ± 3.9 |
| 100 | 10.2 ± 2.1 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, treatment duration, and other experimental conditions.
Experimental Protocols
General Guidelines for this compound Preparation
This compound is soluble in DMSO.[9] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in all experiments to account for any effects of the solvent on cell viability.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom tissue culture plates
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[12][13]
-
Microplate reader capable of measuring absorbance at 570-600 nm[14]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the drug or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[16][17] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurement.[17] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the drug or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Experimental workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.
Logical Relationship of the Treatment and Assay
The overarching goal is to determine the dose-dependent effect of this compound on the viability of a specific cell population. This is achieved by exposing the cells to a range of drug concentrations and then quantifying the number of viable cells using a reliable assay.
Caption: Logical workflow for assessing the impact of this compound on cell viability.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively assess the impact of this compound on cell viability. By understanding the mechanism of action and employing robust and reproducible assay methodologies, scientists can generate reliable data to advance their research and drug development efforts targeting the p38 MAPK signaling pathway. Careful optimization of experimental parameters, such as cell seeding density and treatment duration, is essential for obtaining accurate and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Doramapimod, p38 MAPK inhibitor (CAS 285983-48-4) | Abcam [abcam.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. ch.promega.com [ch.promega.com]
Doramapimod Hydrochloride: Application Notes and Protocols for p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod hydrochloride, also known as BIRB 796, is a highly potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a variety of inflammatory diseases and cancers.[4][5] Doramapimod exhibits a unique mechanism of action, binding to an allosteric site on the p38 kinase, which distinguishes it from many ATP-competitive inhibitors.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate and inhibit p38 MAPK phosphorylation and its downstream effects.
Mechanism of Action
Doramapimod is a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, and δ).[2][3] It binds to a novel allosteric site on the p38 enzyme, inducing a conformational change that prevents the kinase from adopting its active state.[3] This allosteric inhibition mechanism contributes to its high potency and slow dissociation rate.[5] By inhibiting p38 MAPK, Doramapimod effectively blocks the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2), thereby suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6]
Data Presentation
In Vitro Potency and Selectivity of Doramapimod
| Target | IC50 | Kd | Notes | Reference |
| p38α | 38 nM | 0.1 nM | Cell-free assay | [2] |
| p38β | 65 nM | - | Cell-free assay | [2] |
| p38γ | 200 nM | - | Cell-free assay | [2] |
| p38δ | 520 nM | - | Cell-free assay | [2] |
| B-Raf | 83 nM | - | [1] | |
| JNK2 | >330-fold selectivity vs p38α | - | [2] |
In Vivo Efficacy of Doramapimod
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| LPS-stimulated mice | 30 mg/kg | Oral | 84% inhibition of TNF-α | [5] |
| Collagen-induced arthritis mice | 30 mg/kg | Oral | Demonstrated efficacy | [5] |
| Mtb-infected mice | 30 mg/kg q.d. | Oral | Reduced tissue inflammation and granuloma formation | |
| Endotoxemia in horses | - | IV | Decreased heart rate, rectal temperature, and pro-inflammatory cytokines | [7] |
Signaling Pathway and Experimental Workflow
Caption: The p38 MAPK signaling pathway and the inhibitory action of Doramapimod.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol is for determining the in vitro inhibitory activity of Doramapimod on p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
ATF2 or MK2 as substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the Doramapimod dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the p38α kinase and the substrate (ATF2 or MK2) in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the Doramapimod concentration.
Western Blot for p38 Phosphorylation
This protocol is for assessing the effect of Doramapimod on p38 MAPK phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide (LPS), Anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
Cell-Based TNF-α Inhibition Assay
This protocol is for measuring the inhibitory effect of Doramapimod on TNF-α production in cultured cells.
Materials:
-
THP-1 cells (or other suitable monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.[5]
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[5]
-
Incubate the plate overnight (18-24 hours) at 37°C in a CO2 incubator.[5]
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the EC50 value for TNF-α inhibition.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for evaluating the efficacy of Doramapimod in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of Arthritis:
-
Emulsify type II collagen with CFA.
-
On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified with IFA.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 30 mg/kg, orally) or vehicle daily, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the development and severity of arthritis.
-
Score the paws based on a clinical scoring system (e.g., 0-4 scale for erythema, swelling, and joint rigidity).
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cytokine analysis and paws for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in various physiological and pathological processes. The protocols provided here offer a starting point for researchers to explore the inhibitory effects of Doramapimod in both in vitro and in vivo settings. Careful optimization of these protocols for specific experimental systems is recommended to ensure robust and reproducible results.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TNF ELISA Protocol [protocols.io]
- 3. abcam.com [abcam.com]
- 4. stemcell.com [stemcell.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Doramapimod Hydrochloride in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod hydrochloride, also known as BIRB 796, is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions as a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, and δ).[1][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as cell proliferation, differentiation, apoptosis, and inflammation.[5][6][7] Consequently, inhibitors of this pathway, such as Doramapimod, are valuable tools for studying these cellular processes and hold therapeutic potential for inflammatory diseases.[8]
Doramapimod exhibits a unique mechanism of action by binding to an allosteric site on the p38 kinase, which indirectly competes with ATP binding.[8][9][10] This results in a highly potent and selective inhibition of p38 MAPK activity. These application notes provide detailed protocols and data for the use of this compound in a biochemical kinase assay to determine its inhibitory activity against p38α MAPK.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for understanding the compound's potency and selectivity profile.
| Kinase Target | IC50 (nM) | Kd (nM) | Notes |
| p38α | 38[1][3][4] | 0.1[1][3] | Cell-free assay. Kd determined in THP-1 cells. |
| p38β | 65[1][3][4] | - | Cell-free assay. |
| p38γ | 200[1][3][4] | - | Cell-free assay. |
| p38δ | 520[1][3][4] | - | Cell-free assay. |
| B-Raf | 83[1][3] | - | |
| JNK2 | - | - | 330-fold greater selectivity for p38α vs JNK2.[3][4] |
| c-RAF | - | - | Weak inhibition.[3][4] |
| Fyn | - | - | Weak inhibition.[3][4] |
| Lck | - | - | Weak inhibition.[3][4] |
| Abl | 14,600[3] | - |
Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade. It is typically activated by environmental stresses and inflammatory cytokines.[6][11] This activation leads to the phosphorylation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and other cellular processes.[11][12]
Caption: The p38 MAPK signaling cascade and the inhibitory action of Doramapimod.
Experimental Protocols
Biochemical Kinase Assay for p38α Inhibition using an ADP-Glo™ Luminescent Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the p38α MAPK isoform. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (activating transcription factor 2) protein (substrate)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the Doramapimod stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Prepare a DMSO-only control.
-
-
Kinase Reaction:
-
Prepare the Kinase Reaction Mix by diluting recombinant p38α kinase and ATF-2 substrate in Kinase Buffer. The final concentrations should be optimized for linear reaction kinetics.
-
Add 1 µL of the serially diluted Doramapimod or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the p38α enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each Doramapimod concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Doramapimod concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the p38α kinase inhibition assay using Doramapimod.
Conclusion
This compound is a well-characterized, potent inhibitor of p38 MAPK. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in kinase assays to study the p38 signaling pathway and to screen for novel inhibitors. The detailed experimental workflow and the summary of its inhibitory profile will aid in the design and interpretation of experiments in both basic research and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doramapimod - AdisInsight [adisinsight.springer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. opnme.com [opnme.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Doramapimod Hydrochloride in Glioblastoma Cell Invasion Studies
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid cell proliferation and diffuse invasion into the surrounding brain tissue, which makes complete surgical resection nearly impossible and leads to high rates of recurrence.[1][2] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is frequently upregulated in glioblastoma and plays a crucial role in promoting tumor cell invasion and proliferation.[1][3][4] Doramapimod hydrochloride, also known as BIRB 796, is a potent and highly selective, orally available inhibitor of p38 MAPK.[1][4] It binds to an allosteric site on the kinase, offering a novel mechanism for p38 inhibition.[1] These characteristics make Doramapimod a valuable tool for researchers studying the mechanisms of glioblastoma invasion and for professionals in drug development exploring new therapeutic strategies against this devastating cancer.
This document provides detailed application notes and protocols for utilizing this compound to investigate its effects on glioblastoma cell invasion, focusing on the U87 and U251 human glioblastoma cell lines.
Mechanism of Action
Doramapimod (BIRB 796) functions as an inhibitor of the p38 MAPK pathway. In glioblastoma cells, the activation of p38 MAPK is associated with increased invasive potential.[1][3] Doramapimod treatment leads to a decrease in the phosphorylation of p38 (p-p38), its active form.[1] This inhibition subsequently downregulates the expression of key proteins involved in cell migration and invasion, including Matrix Metalloproteinase-2 (MMP-2), Vimentin, and Snail-1.[1] MMP-2 is an enzyme that degrades the extracellular matrix, facilitating cell movement, while Vimentin is a cytoskeletal protein crucial for cell motility. Snail-1 is a transcription factor that promotes the epithelial-to-mesenchymal transition (EMT), a process linked to increased invasion.[1] By suppressing this signaling cascade, Doramapimod effectively reduces the invasive and migratory capabilities of glioblastoma cells.
Data Presentation
The following tables summarize the quantitative effects of Doramapimod (BIRB 796) on glioblastoma cell lines U87 and U251.
Table 1: Inhibition of Glioblastoma Cell Viability by Doramapimod
| Cell Line | Treatment Duration | IC₅₀ Value (µM) |
| U87 | 48 hours | 34.96[1] |
| U251 | 48 hours | 46.30[1] |
Table 2: Effect of Doramapimod on Glioblastoma Cell Migration (Wound Healing Assay)
| Cell Line | Doramapimod (µM) | Wound Closure Rate (% of Control) at 24h (Approx.) |
| U87 | 8 | ~75% |
| 16 | ~50% | |
| 32 | ~30% | |
| U251 | 8 | ~80% |
| 16 | ~60% | |
| 32 | ~45% | |
| Data are estimated from published graphical representations.[1][5] |
Table 3: Effect of Doramapimod on Glioblastoma Cell Invasion (Transwell Assay)
| Cell Line | Doramapimod (µM) | Number of Invading Cells (% of Control) (Approx.) |
| U87 | 8 | ~70% |
| 16 | ~45% | |
| 32 | ~25% | |
| U251 | 8 | ~65% |
| 16 | ~40% | |
| 32 | ~20% | |
| Data are estimated from published graphical representations.[1][6] |
Experimental Protocols
Protocol 1: Glioblastoma Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87 and U251 are recommended.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed U87 or U251 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Confluency: Allow cells to grow until they form a confluent monolayer (70-80%).
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch (a "wound") across the center of the cell monolayer.
-
Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with a serum-free or low-serum (e.g., 1% FBS) medium. Add this compound at desired concentrations (e.g., 0, 8, 16, 32 µM). The 0 µM well serves as the vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at defined points (T=0). Continue to capture images at the same points at regular intervals (e.g., 8, 24, 48 hours).
-
Analysis: Measure the width of the scratch at each time point using image analysis software (like ImageJ). Calculate the rate of wound closure relative to the control.
Protocol 3: Transwell Invasion Assay
-
Chamber Preparation: Use 24-well Transwell inserts with an 8 µm pore size polycarbonate membrane. Coat the top surface of the membrane with a thin layer of Matrigel (a reconstituted basement membrane matrix) and allow it to solidify according to the manufacturer's protocol. This simulates the extracellular matrix that cells must degrade to invade.
-
Cell Preparation: Culture cells to ~70% confluency, then serum-starve them overnight. On the day of the assay, detach the cells using trypsin, wash, and resuspend them in a serum-free medium.
-
Seeding: Add 2.5 x 10⁴ cells in 100 µL of serum-free medium containing the desired concentration of Doramapimod (e.g., 0, 8, 16, 32 µM) to the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with 600 µL of DMEM containing 10% FBS, which acts as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Counting:
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with 4% paraformaldehyde.
-
Stain the fixed cells with 0.1% crystal violet.
-
Wash the insert with water and allow it to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
-
Analysis: Express the number of invaded cells in the treated groups as a percentage of the control group.
Protocol 4: Immunofluorescence Staining for Vimentin
-
Cell Culture: Grow U87 or U251 cells on glass coverslips placed in a 24-well plate.
-
Treatment: Treat the cells with Doramapimod (e.g., 0 and 32 µM) for 24 hours.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate the cells with a primary antibody against Vimentin (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining: (Optional) Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Visualization: Wash the coverslips with PBS, mount them onto microscope slides using an anti-fade mounting medium, and visualize them using a fluorescence microscope. Analyze changes in the intensity and organization of the vimentin cytoskeleton.[1]
References
- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The functional role of p38 MAPK pathway in malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BIRB 796 in Hematopoietic Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIRB 796, also known as Doramapimod, is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is critically involved in regulating cellular responses to stress and inflammation, and it plays a significant role in hematopoietic stem cell (HSC) differentiation and self-renewal.[3][4] In the context of hematopoietic stem cell culture, BIRB 796 has emerged as a valuable tool for promoting the ex vivo expansion and maintenance of HSCs by inhibiting their differentiation.[1] These application notes provide a comprehensive overview of the use of BIRB 796 in HSC culture, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
BIRB 796 functions as an allosteric inhibitor of p38 MAPK, binding to a unique site on the kinase that is distinct from the ATP-binding pocket. This binding stabilizes an inactive conformation of the enzyme, thereby preventing its phosphorylation and activation. The inhibition of p38 MAPK by BIRB 796 has been shown to block the release of pro-inflammatory cytokines such as TNFα.[4][5] In hematopoietic stem cells, the p38 MAPK pathway is associated with differentiation signals. By inhibiting this pathway, BIRB 796 helps to maintain the quiescence and self-renewal capacity of HSCs, leading to their expansion in culture. Specifically, it has been shown to block GADD45G-induced differentiation of long-term repopulating hematopoietic stem cells.[1][5]
Signaling Pathway Diagram
Caption: p38 MAPK signaling in HSCs and the inhibitory action of BIRB 796.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| BIRB 796 Kd for p38 MAPK | 0.1 nM | THP-1 cells | [5][6] |
| BIRB 796 IC50 for p38α | 38 nM | Cell-free assay | [2][6] |
| BIRB 796 IC50 for p38β | 65 nM | Cell-free assay | [2][6] |
| BIRB 796 IC50 for p38γ | 200 nM | Cell-free assay | [2][6] |
| BIRB 796 IC50 for p38δ | 520 nM | Cell-free assay | [2][6] |
| BIRB 796 IC50 for TNFα release | 18 nM | LPS-stimulated THP-1 cells | [5] |
| Recommended working concentration | 1 µM - 10 µM | Hematopoietic Stem Cells | [1] |
| Stock Solution Solvent | DMSO | - | [4] |
| Maximum Stock Concentration in DMSO | 10 mM | - |
Experimental Protocols
Preparation of BIRB 796 Stock Solution
-
Reconstitution: BIRB 796 is typically supplied as a crystalline solid.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.[4]
-
Concentration: A common stock solution concentration is 10 mM. For example, to prepare a 10 mM stock solution of BIRB 796 (MW: 527.66 g/mol ), dissolve 5.28 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Protect from light.[4]
Hematopoietic Stem Cell Expansion Protocol
This protocol is designed for the ex vivo expansion of human umbilical cord blood-derived CD34+ hematopoietic stem cells.
Materials:
-
Human umbilical cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human cytokines:
-
Stem Cell Factor (SCF)
-
Thrombopoietin (TPO)
-
Flt3-Ligand (FLT3L)
-
-
BIRB 796 stock solution (10 mM in DMSO)
-
Tissue culture plates
Procedure:
-
Prepare Expansion Medium: Supplement the serum-free expansion medium with SCF (100 ng/mL), TPO (50 ng/mL), and FLT3L (100 ng/mL).
-
Add BIRB 796: Dilute the BIRB 796 stock solution into the expansion medium to a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Cell Seeding: Thaw cryopreserved CD34+ cells and seed them at a density of 1 x 105 cells/mL in the prepared expansion medium.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Culture Maintenance: Every 2-3 days, gently resuspend the cells and add fresh expansion medium containing cytokines and BIRB 796 to maintain the target cell density.
-
Harvesting: After 7-10 days of culture, harvest the cells for downstream analysis.
Caption: Workflow for the ex vivo expansion of hematopoietic stem cells using BIRB 796.
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay to determine the frequency of hematopoietic progenitor cells and their differentiation potential.
Materials:
-
Expanded hematopoietic cells
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for human cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Resuspend the expanded cells in IMDM. Perform a cell count and determine cell viability.
-
Plating: Add a defined number of cells (e.g., 1,000 - 20,000 cells) to the methylcellulose medium. Vortex thoroughly to ensure a single-cell suspension.
-
Dispensing: Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm culture dish.
-
Incubation: Place the dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity. Incubate at 37°C, 5% CO2 for 14-16 days.
-
Colony Scoring: Enumerate and classify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Flow Cytometry for HSC Surface Marker Analysis
This protocol is for the immunophenotypic analysis of expanded HSCs to quantify the population of primitive cells (e.g., CD34+CD38-).
Materials:
-
Expanded hematopoietic cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human HSC surface markers (e.g., CD34, CD38, CD45RA, CD90)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the expanded cells with cold flow cytometry staining buffer.
-
Staining: Resuspend the cells in staining buffer and add the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in buffer and add the viability dye according to the manufacturer's instructions.
-
Acquisition: Analyze the stained cells on a flow cytometer.
-
Gating Strategy: Gate on single, viable cells, and then identify the HSC population based on the expression of surface markers (e.g., CD34+CD38-).
Western Blot for p38 MAPK Inhibition
This protocol is to confirm the inhibitory effect of BIRB 796 on the p38 MAPK pathway by assessing the phosphorylation status of p38.
Materials:
-
Expanded hematopoietic cells (treated with and without BIRB 796)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-p38 MAPK
-
Anti-total-p38 MAPK
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. A decrease in the phospho-p38 MAPK signal in the BIRB 796-treated samples relative to the control indicates successful inhibition of the pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. BIRB796 (Doramapimod) | Small Molecules | Captivate Bio [captivatebio.com]
- 3. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. selleckchem.com [selleckchem.com]
Application Note & Protocol: Long-Term Stability of Doramapimod Hydrochloride in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction Doramapimod (also known as BIRB 796) is a potent, orally active, and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5][6] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in inflammation, apoptosis, and cell differentiation.[7][8][9][10][11][12] As a result, Doramapimod has been investigated for the treatment of autoimmune diseases and various cancers.[11][12][13] For researchers and drug development professionals, understanding the stability of Doramapimod hydrochloride in solution is crucial for ensuring the accuracy and reproducibility of experimental results and for developing viable pharmaceutical formulations.
This document provides a summary of known stability data, recommended storage conditions, and detailed protocols for conducting comprehensive long-term stability studies of this compound in solution, based on established industry guidelines.
Mechanism of Action: p38 MAPK Inhibition
Doramapimod is a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, δ) with IC50 values in the nanomolar range.[1][3][4][5] It binds to an allosteric, downstream site on the p38 kinase, which indirectly prevents ATP binding and stabilizes the enzyme in an inactive conformation.[2][11][12] This inhibition blocks the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inflammatory signals.[7][10]
Summary of Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound solutions. The following tables summarize the recommended storage conditions based on available data from suppliers. These recommendations are suitable for short to medium-term storage for typical research use.
Table 1: Storage of this compound as a Solid (Powder)
| Storage Temperature | Recommended Duration | Reference(s) |
| -20°C | 3 years | [1][4][13] |
| 4°C | 2 years | [4] |
Table 2: Storage of this compound in Solution (e.g., in DMSO)
| Storage Temperature | Recommended Duration | Reference(s) |
| -80°C | 1 year | [1][3][4][13][14] |
| -20°C | 1 to 6 months | [1][3][4] |
Note: For optimal results, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, working solutions should be prepared freshly on the day of use.[3]
Protocols for Long-Term Stability Assessment
To establish a comprehensive stability profile for a specific formulation or solvent system, a formal stability study is required. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[15][16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Doramapimod HCl | TargetMol [targetmol.com]
- 14. Doramapimod (BIRB-796)|285983-48-4|MSDS [dcchemicals.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Doramapimod hydrochloride solubility problems in aqueous media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of doramapimod hydrochloride in aqueous media. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. Why is this happening?
A1: Doramapimod, even in its hydrochloride salt form, has very low aqueous solubility.[1][2] This is a known characteristic of the compound, and direct dissolution in aqueous buffers like PBS or saline is often unsuccessful, leading to precipitation or the formation of a non-homogenous suspension.
Q2: What is the predicted water solubility of doramapimod?
A2: The predicted water solubility of the doramapimod free base is approximately 0.00375 mg/mL.[1] While the hydrochloride salt is expected to have improved solubility, it often remains insufficient for many experimental needs.
Q3: Are there any recommended solvents for preparing a stock solution?
A3: Yes, doramapimod is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2][3][4] It is standard practice to first prepare a high-concentration stock solution in one of these solvents. For DMSO, concentrations of 100-125 mg/mL have been reported.[3][4]
Q4: How can I prepare a working solution for my in vivo experiments from a DMSO stock?
A4: Direct dilution of a DMSO stock solution into an aqueous medium can cause the compound to precipitate. Therefore, a formulation strategy using co-solvents and surfactants is necessary. Common formulations involve a multi-step process of diluting the DMSO stock with agents like PEG300 and Tween-80 before the final addition of saline.[3][4][5]
Q5: Can I use sonication to help dissolve this compound?
A5: Sonication can be beneficial, particularly when preparing stock solutions in DMSO or ethanol, to ensure complete dissolution.[3] However, for aqueous working solutions, sonication alone is unlikely to overcome the inherent low solubility and may only create a temporary suspension.
Q6: What is the impact of pH on the solubility of this compound?
A6: As a weak base (strongest basic pKa of 6.78), the solubility of doramapimod is pH-dependent.[1] In acidic conditions, its solubility is expected to increase due to the protonation of the basic functional groups. However, at neutral or physiological pH (around 7.4), the compound will be less soluble.[6][7] Incorporating pH modifiers into formulations can be a strategy to enhance the dissolution of weakly basic drugs.[8]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Cause: this compound is poorly soluble in neutral aqueous solutions. When a concentrated DMSO stock is diluted in an aqueous buffer, the solvent environment changes polarity, causing the compound to precipitate out of the solution.
Solution: Employ a co-solvent system to maintain solubility. Below are detailed protocols for preparing formulations suitable for in vivo use.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Materials: this compound powder, fresh anhydrous DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL. Note that moisture-absorbing DMSO can reduce solubility.[4]
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.[3]
-
Store the stock solution at -20°C or -80°C for long-term stability.[3][4]
-
Protocol 2: Formulation for In Vivo Administration (Clear Solution)
This protocol is adapted from methodologies provided by chemical suppliers and is designed to create a clear, injectable solution.[3][4][5]
-
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a final concentration of ≥ 2.08 mg/mL): [3][5]
-
Start with your concentrated this compound stock in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume). Mix thoroughly until the solution is clear.
-
Add Tween-80 (e.g., 5% of the final volume). Mix again until the solution is clear.
-
Slowly add saline to reach the final desired volume (e.g., 45% of the final volume) while vortexing to prevent precipitation.
-
The resulting clear solution should be used immediately for optimal results.[4]
-
Protocol 3: Formulation for Oral Administration (Homogeneous Suspension)
For oral gavage, a homogeneous suspension may be suitable.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)
-
-
Procedure (for a concentration of ≥ 5 mg/mL): [2][4]
-
Weigh the required amount of this compound powder.
-
Add it to the prepared CMC-Na solution.
-
Mix thoroughly using a vortex or other appropriate homogenizer to obtain a uniform suspension.
-
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Concentration | Formulation Type | Reference |
| Water | Insoluble (<1 mg/mL); Predicted: 0.00375 mg/mL | - | [1][2][4] |
| DMSO | ≥ 100 mg/mL (189.51 mM) | Stock Solution | [2][3][4] |
| Ethanol | ≥ 100 mg/mL (189.51 mM) | Stock Solution | [2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.94 mM) | In Vivo (Clear Solution) | [3][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.74 mM) | In Vivo (Clear Solution) | [3] |
| CMC-Na | ≥ 5 mg/mL | In Vivo (Homogeneous Suspension) | [2][4] |
Visual Guides
Below are diagrams illustrating the p38 MAPK signaling pathway, which is inhibited by doramapimod, and a workflow for troubleshooting solubility issues.
Caption: p38 MAPK signaling pathway with the inhibitory action of Doramapimod.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Doramapimod hydrochloride
Welcome to the technical support center for Doramapimod hydrochloride (also known as BIRB 796). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this potent p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Doramapimod is a highly potent and selective, allosteric inhibitor of p38 MAP kinase.[1][2] It binds to an allosteric site on the kinase, which is distinct from the ATP-binding pocket, inducing a conformational change that prevents ATP from binding and thereby inhibits kinase activity.[1][2] This unique mechanism contributes to its high affinity and slow dissociation rate.[2] Doramapimod is a pan-p38 MAPK inhibitor, meaning it inhibits all four isoforms (α, β, γ, and δ).[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare stock solutions in DMSO at a concentration of up to 100 mg/mL.[4][5] Note that using fresh, anhydrous DMSO is crucial, as hygroscopic DMSO can significantly reduce solubility.[4] For in vivo studies, specific formulations are required due to the compound's low water solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[6][7] Another option is suspension in carboxymethyl cellulose-sodium (CMC-Na).[5]
-
Powder: Store at -20°C for up to 3 years.
-
In solvent (DMSO): Store at -80°C for up to 1 year, and at -20°C for up to 6 months.
Q3: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
Inconsistent results with Doramapimod can stem from several factors:
-
Solubility Issues: As mentioned, Doramapimod has poor aqueous solubility. If the compound precipitates in your culture medium, the effective concentration will be lower than intended. Ensure complete dissolution in DMSO before diluting in aqueous buffers or media, and visually inspect for any precipitation.
-
Cell Line and Stimulus Specificity: The IC50 of Doramapimod can vary between different cell lines and the specific stimulus used to activate the p38 MAPK pathway. It is advisable to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
-
Off-Target Effects: While highly selective for p38 MAPK, at higher concentrations, Doramapimod may inhibit other kinases such as B-Raf and JNK2.[3][4][5] If you are using high concentrations, consider whether these off-target effects could be influencing your results.
-
Compound Stability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles, which can lead to degradation.
Q4: Are there known off-target effects of Doramapimod?
Yes, while Doramapimod is a highly selective inhibitor of p38 MAPK, it has been shown to inhibit other kinases at higher concentrations. Notably, it can inhibit B-Raf with an IC50 of approximately 83 nM and has weak inhibitory activity against c-RAF, Fyn, and Lck.[3][4] It also shows potent inhibition of JNK2α2.[5] It is important to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Problem 1: Low or no inhibition of p38 MAPK phosphorylation in Western Blot.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and stimulus. IC50 values can vary. |
| Compound Precipitation | Ensure complete dissolution of the stock solution in DMSO. When diluting into aqueous media, do so rapidly and vortex immediately. Visually inspect for precipitates. |
| Incorrect Timing of Treatment | The pre-incubation time with Doramapimod before stimulation is critical. A 30-60 minute pre-incubation is generally recommended.[8] Optimize this timing for your specific experimental setup. |
| Inactive Compound | Verify the age and storage conditions of your Doramapimod stock. If in doubt, use a fresh vial and prepare a new stock solution. |
| Ineffective Pathway Activation | Confirm that your stimulus (e.g., LPS, UV, sorbitol) is effectively activating the p38 MAPK pathway by including a positive control (stimulated cells without inhibitor). |
Problem 2: Unexpected or off-target cellular phenotypes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | High concentrations of Doramapimod can lead to off-target effects on kinases like B-Raf and JNK.[3][4][5] Use the lowest concentration that effectively inhibits p38 phosphorylation. |
| Toxicity | High concentrations of p38 inhibitors can be toxic to some cell types.[9] Perform a cell viability assay (e.g., MTS or ATP-based) to ensure the observed phenotype is not due to general cytotoxicity. |
| Complex Biological Role of p38 | The p38 MAPK pathway is involved in a wide range of cellular processes, including cell cycle, apoptosis, and differentiation.[9][10] Inhibition of this pathway can have complex and sometimes unexpected consequences depending on the cellular context. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| IC50 (p38α) | 38 nM | Cell-free assay |
| IC50 (p38β) | 65 nM | Cell-free assay |
| IC50 (p38γ) | 200 nM | Cell-free assay |
| IC50 (p38δ) | 520 nM | Cell-free assay |
| Kd (p38α) | 0.1 nM | THP-1 cells |
| IC50 (B-Raf) | 83 nM | Cell-free assay |
| EC50 (TNF-α inhibition) | 16-22 nM | LPS-stimulated THP-1 cells |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-p38 MAPK Inhibition
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Add the p38 MAPK pathway agonist (e.g., LPS, anisomycin, sorbitol) at a pre-determined optimal concentration and incubate for the desired time (typically 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
Protocol 2: TNF-α Release Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in appropriate media.
-
Pre-incubation: Pre-incubate THP-1 cells with this compound or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration).
-
Incubation: Continue the incubation overnight (18-24 hours).
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
ELISA: Analyze the supernatant for human TNF-α concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data using nonlinear regression to determine the EC50 value.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of Doramapimod.
Caption: General experimental workflow for studying the effects of Doramapimod.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
potential off-target effects of BIRB 796 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BIRB 796 (Doramapimod) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BIRB 796?
A1: BIRB 796 is a potent, orally available, allosteric inhibitor of the p38 mitogen-activated protein kinase (MAPK) family. It binds to an allosteric site on p38 MAPK, inducing a conformational change that prevents ATP binding.[1][2] It inhibits all four p38 MAPK isoforms (α, β, γ, and δ) with varying potency.[1][3]
Q2: What are the known off-targets of BIRB 796?
A2: While generally selective, BIRB 796 has been shown to interact with other kinases, particularly at higher concentrations. The most well-documented off-targets include c-Jun N-terminal kinase 2 (JNK2), c-Raf-1, and B-Raf.[3][4] It also shows weak inhibition of Fyn, Lck, and Abl at micromolar concentrations.[3]
Q3: I see JNK2 binding in the nanomolar range. Should I be concerned about JNK2 inhibition in my experiments?
A3: This is a critical point. While BIRB 796 binds to JNK2 with a low nanomolar affinity, functional inhibition of the JNK2 downstream pathway typically requires much higher, micromolar concentrations of the compound.[1][2] Therefore, at concentrations where BIRB 796 is selective for p38 MAPK, significant JNK2 inhibition is not expected. However, it is crucial to use the lowest effective concentration of BIRB 796 to minimize potential off-target effects and to validate any unexpected results with more specific JNK2 inhibitors if this pathway is relevant to your experimental system.
Q4: Are there any observed discrepancies in the effects of BIRB 796 across different cell types?
A4: Yes, the effects of BIRB 796 can be cell-type specific. For example, studies have shown differential effects on cytokine inhibition in Raw 264.7 and THP-1 cells, which may be due to the differential expression and activation of p38 MAPK isoforms in these cell lines. It is important to characterize the expression and activation of p38 isoforms in your specific cell model.
Q5: What are some general troubleshooting tips for working with kinase inhibitors like BIRB 796?
A5:
-
Compound Solubility and Stability: Ensure BIRB 796 is fully dissolved. It is soluble in DMSO. Prepare fresh dilutions for each experiment to avoid degradation.
-
Concentration Range: Perform a dose-response curve to determine the optimal concentration for p38 inhibition with minimal off-target effects in your specific assay.
-
Positive and Negative Controls: Always include appropriate controls. For p38 inhibition, a known activator (e.g., anisomycin, LPS) and monitoring the phosphorylation of a downstream target like MAPKAPK-2 or HSP27 are recommended. A vehicle control (e.g., DMSO) is essential.
-
Cell Health: Monitor cell viability to ensure the observed effects are not due to general cytotoxicity.
-
Assay Interference: Be aware that components in your assay, such as high concentrations of ATP, can compete with the inhibitor and affect the apparent IC50 value.
Data Presentation
Table 1: On-Target and Off-Target Activity of BIRB 796
| Target | Parameter | Value | Notes |
| p38α | IC50 | 38 nM | Cell-free assay.[1][3] |
| p38β | IC50 | 65 nM | Cell-free assay.[1][3] |
| p38γ | IC50 | 200 nM | Cell-free assay.[1][3] |
| p38δ | IC50 | 520 nM | Cell-free assay.[1][3] |
| p38α | Kd | 0.1 nM | In THP-1 cells.[3] |
| p38 (general) | Kd | 50-100 pM | [4] |
| JNK2α2 | IC50 | 98 nM | [4] |
| JNK2 | Selectivity | 330-fold vs p38α | [3] |
| c-Raf-1 | IC50 | 1.4 µM | [4] |
| B-Raf | IC50 | 83 nM | [3] |
| Abl | IC50 | 14.6 µM | [3] |
| Fyn | - | Weak Inhibition | [3] |
| Lck | - | Weak Inhibition | [3] |
| ERK-1 | - | Insignificant Inhibition | [3] |
| SYK | - | Insignificant Inhibition | [3] |
| IKK2 | - | Insignificant Inhibition | [3] |
Table 2: Cellular Activity of BIRB 796
| Cell Line/System | Assay | Parameter | Value |
| Human PBMCs | LPS-induced TNFα production | IC50 | 21 nM[4] |
| Human Whole Blood | LPS-induced TNFα production | IC50 | 960 nM[4] |
| THP-1 cells | LPS-stimulated TNF-α production | EC50 | 16-22 nM[3] |
| U87 Glioblastoma cells | Cell Proliferation | IC50 | 34.96 µM[5] |
| U251 Glioblastoma cells | Cell Proliferation | IC50 | 46.30 µM[5] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This protocol describes how to assess the inhibitory effect of BIRB 796 on the production of Tumor Necrosis Factor-alpha (TNF-α) in Lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
BIRB 796 (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., Sigma-Aldrich L2630)
-
96-well cell culture plates
-
Human TNF-α ELISA kit (e.g., R&D Systems, Bio-Techne)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 4.8 x 10^4 cells per well in a 96-well plate in 200 µL of culture medium.[6]
-
Compound Pre-incubation: Prepare serial dilutions of BIRB 796 in culture medium. Add 25 µL of the diluted compound or vehicle (DMSO) to the respective wells. Pre-incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.[3][6]
-
LPS Stimulation: Prepare a stock solution of LPS. Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.[3][6]
-
Incubation: Incubate the plate overnight (17-24 hours) at 37°C in a 5% CO2 incubator.[3][6]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
TNF-α Quantification: Analyze the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the EC50 value of BIRB 796 by plotting the percentage of TNF-α inhibition against the log concentration of the compound and fitting the data to a suitable dose-response curve.
Protocol 2: Western Blot for Phospho-p38 MAPK
This protocol details the detection of phosphorylated p38 MAPK (p-p38) in cell lysates by Western blot to confirm the inhibitory activity of BIRB 796.
Materials:
-
Cells of interest cultured in appropriate media
-
BIRB 796 (dissolved in DMSO)
-
A known p38 MAPK activator (e.g., anisomycin, sorbitol, or LPS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., Cell Signaling Technology, recommended dilution 1:1000 in 5% BSA/TBST)
-
Rabbit anti-total p38 MAPK antibody (recommended dilution 1:1000 in 5% non-fat dry milk/TBST)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of BIRB 796 or vehicle (DMSO) for the indicated time (e.g., 1-2 hours). Stimulate with a p38 activator for a short period (e.g., 30 minutes with anisomycin) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][8] For phosphorylated proteins, BSA is generally preferred over milk to reduce background.[7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Incubate the membrane with ECL reagents according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway and BIRB 796 Inhibition
Caption: p38 MAPK signaling pathway and the inhibitory action of BIRB 796.
Potential Off-Target Signaling Pathways of BIRB 796
Caption: Potential off-target signaling pathways affected by BIRB 796.
Experimental Workflow for Assessing On-Target and Off-Target Effects
Caption: Workflow for evaluating on-target and off-target effects of BIRB 796.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
Doramapimod hydrochloride cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doramapimod hydrochloride. The information addresses potential issues, particularly those arising from cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as BIRB 796, is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It binds to an allosteric site on the p38 kinase, inducing a conformational change that prevents the binding of ATP, thereby inhibiting its kinase activity.[3] Doramapimod is a pan-inhibitor of p38 MAPK isoforms.[1][4]
Q2: At high concentrations, what are the known off-target effects of Doramapimod?
While highly selective for p38 MAPK at lower concentrations, Doramapimod can exhibit off-target activity at higher concentrations. It has been shown to inhibit other kinases, including B-Raf, c-Raf, and JNK2.[1][4] Researchers should be aware of these potential off-target effects when interpreting data from experiments using high concentrations of the compound.
Q3: What are the typical IC50 values for Doramapimod's inhibition of p38 MAPK isoforms?
The half-maximal inhibitory concentration (IC50) values for Doramapimod against the p38 MAPK isoforms are in the nanomolar range, indicating high potency.
| p38 Isoform | IC50 (nM) |
| p38α | 38 |
| p38β | 65 |
| p38γ | 200 |
| p38δ | 520 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][2] |
Q4: What cytotoxic effects are observed at high concentrations of Doramapimod?
High concentrations of Doramapimod can lead to cytotoxicity in various cell lines. This is often characterized by decreased cell proliferation and viability. For instance, in glioblastoma cell lines U87 and U251, the IC50 values for cytotoxicity were observed to be 34.96 µM and 46.30 µM, respectively.[3]
Troubleshooting Guide
Issue 1: Compound Precipitation in Culture Medium
-
Problem: I am observing precipitation of this compound after adding it to my cell culture medium.
-
Cause: Doramapimod is a hydrophobic compound and has limited solubility in aqueous solutions.[5] Direct addition of a highly concentrated stock solution to the medium can cause it to precipitate.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is commonly used.[6]
-
Perform serial dilutions of the stock solution. To avoid precipitation, it is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[7]
-
Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warm the culture medium and the compound solution to 37°C before mixing to improve solubility.[7] If precipitation still occurs, gentle vortexing or sonication may help to redissolve the compound.[7]
-
Issue 2: Unexpected or Off-Target Cellular Effects
-
Problem: My experimental results are not consistent with the known effects of p38 MAPK inhibition. I suspect off-target effects.
-
Cause: At high concentrations, Doramapimod can inhibit other kinases, such as B-Raf, c-Raf, and JNK2, which could lead to unexpected phenotypes.[1][4]
-
Solution:
-
Perform a dose-response experiment. Use a wide range of Doramapimod concentrations to identify the optimal concentration that inhibits p38 MAPK without significant off-target effects.
-
Use multiple, structurally different p38 MAPK inhibitors. This can help confirm that the observed phenotype is due to the inhibition of p38 MAPK and not an off-target effect of a single compound.
-
Directly measure the activity of potential off-target kinases in your experimental system to determine if they are being inhibited at the concentrations of Doramapimod you are using.
-
Consult the literature for known off-target IC50 values to guide your concentration selection.
-
| Off-Target Kinase | IC50 (nM) |
| B-Raf | 83 |
| c-Raf-1 | 1.4 |
| Jnk2α2 | 0.1 |
| Abl | 14,600 |
| Data sourced from Selleck Chemicals.[1] |
Issue 3: Inconsistent Results in Cytotoxicity Assays
-
Problem: I am getting variable results in my cell viability/cytotoxicity assays with Doramapimod.
-
Cause: In addition to the previously mentioned solubility and off-target issues, inconsistencies can arise from the experimental protocol itself.
-
Solution:
-
Ensure a homogenous cell suspension when seeding plates to have a consistent number of cells in each well.
-
Optimize incubation times. The cytotoxic effects of Doramapimod are time-dependent.[3] Perform a time-course experiment to determine the optimal endpoint for your cell line and experimental question.
-
Include proper controls. Always include vehicle-only (e.g., DMSO) controls to account for any effects of the solvent on cell viability. A positive control for cytotoxicity is also recommended.
-
Verify the health and passage number of your cell lines. Cells that have been in culture for too long may exhibit altered responses to drugs.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| U87 | Glioblastoma | 34.96 | CCK-8 | [3] |
| U251 | Glioblastoma | 46.30 | CCK-8 | [3] |
| HOP-92 | Non-Small Cell Lung Cancer | 24.38 | Growth Inhibition Assay | [4] |
| NCI-H2228 | Non-Small Cell Lung Cancer | 23.67 | Growth Inhibition Assay | [4] |
| CAPAN-1 | Pancreatic Cancer | 22.19 | Growth Inhibition Assay | [4] |
Experimental Protocols
Key Experiment: Cell Viability Assessment using CCK-8 Assay
This protocol is a general guideline for assessing the cytotoxicity of Doramapimod using a Cell Counting Kit-8 (CCK-8) assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a 96-well plate with a cell suspension of 100 µL per well at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remember to prepare a vehicle control (e.g., DMSO) with the same final solvent concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Doramapimod or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the Doramapimod concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.
Caption: A typical experimental workflow for an in vitro cytotoxicity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. p38 MAPK Inhibitor | p38 MAPK | TargetMol [targetmol.com]
- 8. ptglab.com [ptglab.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Doramapimod Hydrochloride Incubation Time
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Doramapimod hydrochloride (also known as BIRB 796) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Doramapimod?
A1: Doramapimod is a potent and highly selective, orally active inhibitor of p38 MAP kinase (MAPK).[1][2][3] It specifically targets the p38α, p38β, p38γ, and p38δ isoforms.[2][4] Unlike many kinase inhibitors that compete directly with ATP, Doramapimod binds to an allosteric site on the p38 kinase, inducing a conformational change that prevents ATP binding and subsequent phosphorylation of downstream targets.[5][6][7] This unique mechanism contributes to its high affinity and slow dissociation rate, making it a long-lasting inhibitor.[4][7]
Q2: What is a recommended starting point for Doramapimod incubation time?
A2: A common starting point for pre-incubation with Doramapimod is 30 to 60 minutes before applying a stimulus.[4][8] For experiments measuring downstream effects like cytokine production or changes in gene expression, a subsequent incubation period of 18 to 24 hours with the stimulus is often employed.[4][9] However, the optimal time is highly dependent on the specific cell type and the biological process being investigated. For cell viability and proliferation assays, incubation times of 24 to 48 hours are frequently used.[5]
Q3: How does incubation time influence experimental outcomes?
A3: Incubation time is a critical parameter that can significantly impact results.
-
Short Incubation (30 min - 2 hours): Sufficient for inhibiting the direct, rapid phosphorylation of p38 MAPK targets (e.g., MAPKAPK2, HSP27). This is often used in signaling studies to assess target engagement.
-
Medium Incubation (6 - 24 hours): Necessary for observing effects on cytokine production (e.g., TNF-α, IL-6), gene expression, and other processes that require transcription and translation.[4][10]
-
Long Incubation (24 - 72 hours): Typically required for studying effects on cell fate, such as proliferation, apoptosis, or differentiation, where cumulative cellular changes are measured.[5]
Q4: My results are inconsistent. Could the incubation time be the issue?
A4: Yes, inconsistent results can often be traced back to suboptimal incubation times. If you observe high variability, consider the following:
-
Timing of Inhibition vs. Stimulation: Ensure that pre-incubation with Doramapimod is sufficient for the inhibitor to engage its target before the cellular process is stimulated. A 30-60 minute pre-incubation is standard.[4][8]
-
Cellular Response Kinetics: The kinetics of the biological response you are measuring will dictate the necessary incubation time. Rapid responses like protein phosphorylation may peak early, while effects on cell viability may take longer to become apparent.
-
Compound Stability: While Doramapimod is generally stable, ensure that your experimental conditions (e.g., media components, temperature) do not lead to its degradation over very long incubation periods. Store stock solutions at -20°C for up to 2 months.[11]
Q5: How do I determine the optimal incubation time for my specific experiment?
A5: The best approach is to perform a time-course experiment. This involves treating your cells with a fixed concentration of Doramapimod and your stimulus of choice, and then collecting samples at multiple time points (e.g., 1, 6, 12, 24, 48 hours). Analyzing the desired endpoint (e.g., p-p38 levels, TNF-α concentration, cell viability) at each time point will reveal the optimal window for observing the desired effect.
Data Summary Tables
Table 1: Inhibitory Activity of Doramapimod (BIRB 796)
| Target | IC50 / Kd | Assay Type | Reference |
| p38α | 38 nM (IC50) | Cell-free | [2][4] |
| p38β | 65 nM (IC50) | Cell-free | [2][4] |
| p38γ | 200 nM (IC50) | Cell-free | [2][4] |
| p38δ | 520 nM (IC50) | Cell-free | [2][4] |
| p38α | 0.1 nM (Kd) | THP-1 cells | [4][9] |
| B-Raf | 83 nM (IC50) | Not Specified | [2][4] |
| c-Raf-1 | 1.4 nM (IC50) | Not Specified | [4] |
| Jnk2α2 | 0.1 nM (IC50) | Not Specified | [4] |
| Abl | 14.6 µM (IC50) | Not Specified | [4][9] |
Table 2: Example Incubation Times from Published Protocols
| Cell Line / Model | Application | Pre-incubation Time | Stimulation/Incubation Time | Reference |
| THP-1 Cells | TNF-α Production | 30 minutes | 18-24 hours (with LPS) | [4][9] |
| HEK293 / HeLa Cells | Protein Phosphorylation | 1 hour | 10-30 minutes (with Sorbitol/EGF) | [2][8] |
| U87 & U251 Glioblastoma Cells | Cell Viability (CCK-8 Assay) | Not Applicable | 24 and 48 hours | [5] |
| C57BL/6 Mice | In vivo Inflammation | Not Applicable | 28 days (daily treatment) | [10] |
Visual Guides and Protocols
p38 MAPK Signaling Pathway and Doramapimod Inhibition
This diagram illustrates the canonical p38 MAPK signaling pathway and highlights the point of inhibition by Doramapimod. External stressors activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to cellular responses like inflammation and apoptosis. Doramapimod allosterically binds to p38, preventing its activation.
Caption: Doramapimod allosterically inhibits p38 MAPK activation.
Experimental Protocols
Protocol: Optimizing Doramapimod Incubation for Cytokine Inhibition in THP-1 Cells
This protocol provides a framework for determining the optimal incubation time for Doramapimod in inhibiting Lipopolysaccharide (LPS)-induced TNF-α production in THP-1 monocytes.
Workflow Diagram
Caption: Workflow for optimizing Doramapimod incubation time.
Methodology
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to rest for 2-4 hours.
-
Doramapimod Pre-incubation: Prepare a working solution of this compound in culture medium. Add the desired concentration (e.g., 10-100 nM) to the appropriate wells. Incubate for 1 hour.
-
Stimulation: Prepare a working solution of LPS. Add LPS to the wells to a final concentration of 1 µg/mL.[4][9]
-
Time-Course Incubation: Return the plate to the incubator.
-
Sample Collection: At each designated time point (e.g., 2, 4, 8, 16, and 24 hours), centrifuge the plate and carefully collect the supernatant from one set of wells. Store the supernatant at -80°C until analysis.
-
Analysis: Measure the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[4][12]
-
Data Interpretation: Plot TNF-α concentration against time for both Doramapimod-treated and untreated (control) samples. The optimal incubation time is the point at which you observe a significant and robust inhibition of TNF-α production by Doramapimod.
Troubleshooting Guide
Problem: No inhibition of the downstream target is observed. Possible Cause: Incubation time is too short for the biological effect to manifest.
Caption: Troubleshooting guide for lack of inhibitory effect.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists [mdpi.com]
unexpected results in cell viability assays with Doramapimod
Welcome to the technical support center for researchers encountering unexpected results in cell viability assays with Doramapimod (BIRB 796). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Doramapimod and what is its primary mechanism of action?
Doramapimod (also known as BIRB 796) is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It targets the p38α and p38β isoforms with high affinity.[1] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress, influencing processes like cell proliferation, apoptosis, and differentiation.[2] Doramapimod binds to an allosteric site on the p38 kinase, which is distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[3]
Q2: I'm observing an increase in cell viability at certain concentrations of Doramapimod. Is this expected?
While Doramapimod is generally expected to decrease cell viability in cancer cell lines by inhibiting pro-proliferative signaling, an apparent increase in viability can be an unexpected finding. This could be due to several factors:
-
Paradoxical Signaling: In some cellular contexts, the inhibition of one signaling pathway can lead to the compensatory upregulation of alternative survival pathways.
-
Assay Interference: The chemical properties of Doramapimod or its solvent could be interfering with the assay chemistry, leading to a false positive signal.
-
Hormesis: Some compounds can have a biphasic dose-response, where low doses stimulate cell proliferation, while high doses are inhibitory.
Q3: Can Doramapimod directly interfere with the MTT or CellTiter-Glo assay reagents?
There is no direct evidence to suggest that Doramapimod's chemical structure leads to direct interference with MTT reduction or luciferase activity. However, indirect effects are possible. For example, if Doramapimod alters the cellular redox state, it could affect the reduction of MTT to formazan. Similarly, if it impacts cellular ATP production or turnover in a manner independent of cell death, this could lead to misleading results in CellTiter-Glo assays.
Q4: What are the known off-target effects of Doramapimod?
While Doramapimod is highly selective for p38 MAPK, it has been shown to inhibit other kinases at higher concentrations, notably B-Raf and c-Abl.[1][4] These off-target effects could contribute to unexpected biological responses in your cell line.
Troubleshooting Guide
Unexpected Increase in Viability
| Potential Cause | Troubleshooting Steps |
| Paradoxical upregulation of survival pathways | 1. Western Blot Analysis: Probe for key proteins in alternative survival pathways (e.g., Akt, ERK) to see if they are hyper-activated in response to Doramapimod treatment. 2. Combination Therapy: Co-treat cells with Doramapimod and an inhibitor of the suspected compensatory pathway to see if the unexpected increase in viability is reversed. |
| MTT Assay: Altered Redox State | 1. Alternative Viability Assay: Use a non-enzymatic-based viability assay, such as crystal violet staining or a trypan blue exclusion assay, to confirm the results. 2. ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels to determine if Doramapimod is altering the cellular redox environment. |
| CellTiter-Glo Assay: ATP Fluctuation | 1. Normalize to Cell Number: Use a parallel assay (e.g., crystal violet) to normalize the CellTiter-Glo signal to the actual cell number. 2. Measure ATP Levels Directly: If possible, use a different method to measure ATP levels to confirm the CellTiter-Glo results. |
| Hormetic Effect | 1. Expand Dose Range: Test a wider range of Doramapimod concentrations, including very low doses, to fully characterize the dose-response curve. |
Higher-Than-Expected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Off-target effects | 1. Lower Concentrations: Use the lowest effective concentration of Doramapimod to minimize off-target effects. 2. Knockdown/Knockout Controls: If possible, use cells with a genetic knockout or knockdown of p38 to confirm that the observed cytotoxicity is on-target. |
| Solvent Toxicity | 1. Vehicle Control: Ensure you have a vehicle-only (e.g., DMSO) control at the same final concentration as in your Doramapimod-treated wells. 2. Lower Solvent Concentration: Aim for a final DMSO concentration of less than 0.1% if your cells are sensitive. |
| Assay-Specific Artifacts | 1. Confirm with a Secondary Assay: Use an alternative method, such as a caspase-3/7 activation assay, to confirm that the observed decrease in viability is due to apoptosis. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC₅₀) of Doramapimod from various studies. Note that IC₅₀ values can vary significantly depending on the cell line, assay type, and experimental conditions.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Assay Type |
| p38α | 38 | Cell-free |
| p38β | 65 | Cell-free |
| p38γ | 200 | Cell-free |
| p38δ | 520 | Cell-free |
| B-Raf | 83 | Cell-free |
Data sourced from MedChemExpress and Selleck Chemicals.[4][5]
Table 2: Cell-Based Assay IC₅₀ Values
| Cell Line | Assay Type | IC₅₀ (µM) |
| U87 (Glioblastoma) | CCK-8 | 34.96 |
| U251 (Glioblastoma) | CCK-8 | 46.30 |
| HOP-92 (Lung Cancer) | Growth Inhibition | 24.38 |
| NCI-H2228 (Lung Cancer) | Growth Inhibition | 23.67 |
| CAPAN-1 (Pancreatic Cancer) | Growth Inhibition | 22.19 |
Data sourced from ACS Omega and Selleck Chemicals.[6]
Experimental Protocols
MTT Cell Viability Assay with Doramapimod
This protocol is for assessing cell viability based on the reduction of tetrazolium salt MTT by metabolically active cells.
Materials:
-
Cells of interest
-
Doramapimod
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Doramapimod in complete medium. Include a vehicle control (e.g., DMSO at the same final concentration). Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay with Doramapimod
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells of interest
-
Doramapimod
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Doramapimod in complete medium, including a vehicle control. Add the drug solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of Doramapimod.
Caption: Workflow for troubleshooting unexpected cell viability assay results.
Caption: Logical relationships between an unexpected result and potential causes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
Doramapimod hydrochloride degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability, degradation, and storage of Doramapimod hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. Different storage conditions apply to the compound in its solid form versus when it is in solution.
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound is dependent on its form (powder or in solvent) and the storage conditions. When stored as a powder at -20°C, it is stable for at least three years.[1] In a solvent such as DMSO, it is recommended to be stored at -80°C for up to one year.[1] For shorter periods, it can be stored at -20°C in solvent for up to one month.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used.[2] It is important to use fresh, high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should not be stored with strong acids, strong bases, or strong oxidizing and reducing agents. Contact with these substances can lead to chemical degradation.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation studies on this compound are not extensively published, based on its chemical structure, several degradation pathways can be anticipated under stress conditions such as exposure to acid, base, oxidative agents, light, and heat.[3][4] The primary sites for degradation are the urea linkage (hydrolysis), the morpholine ring (oxidation), and the ether linkage (cleavage).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in an ongoing experiment. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at incorrect temperature). | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store solutions at the recommended -80°C for long-term use.[1] Prepare fresh working solutions for each experiment. |
| Precipitate observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution and sonicate to redissolve the precipitate. Ensure that the solvent used is anhydrous, as moisture can reduce solubility.[1] |
| Inconsistent experimental results between batches. | Potential degradation of the compound due to improper handling or storage. | Review storage and handling procedures to ensure they align with the recommendations. It is also advisable to perform a quality control check on the compound, such as by analytical chromatography, to assess its purity. |
| Appearance of unexpected peaks in chromatography analysis. | This may indicate the presence of degradation products. | This could be due to exposure to harsh conditions (e.g., extreme pH, high temperature, light). It is recommended to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4] |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 25 mg/mL | [2] |
| DMSO | 30 mg/mL | [2] |
| Ethanol | 3 mg/mL | [2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid powder in a hot air oven at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to identify and quantify any degradation products.
Visualizations
Caption: p38 MAPK Signaling Pathway Inhibition by Doramapimod.
Caption: Workflow for Forced Degradation Study.
Caption: Relationship between Storage and Stability.
References
controlling for Doramapimod hydrochloride solvent effects (DMSO)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for the solvent effects of Dimethyl Sulfoxide (DMSO) when using Doramapimod hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO required as a solvent?
Doramapimod (also known as BIRB 796) is a potent, orally active, and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] It targets all four p38 MAPK isoforms (p38α, p38β, p38γ, and p38δ) with IC50 values ranging from 38 nM to 520 nM in cell-free assays.[1][4][5] The inhibitor works by binding to an allosteric site on the kinase, which is distinct from the ATP-binding pocket.[3][6] this compound is insoluble in water but is highly soluble in DMSO, with concentrations of 100 mg/mL or higher being achievable.[4][7][8] This makes DMSO an essential solvent for preparing concentrated stock solutions for both in vitro and in vivo experiments.
Q2: What are the potential biological effects of the DMSO solvent itself?
DMSO is not an inert solvent and can exert its own biological effects, which can confound experimental results.[9][10][11] It is crucial to be aware of these potential effects:
-
Gene Expression and Epigenetics: Even at low concentrations (e.g., 0.1%), DMSO has been shown to cause significant alterations in gene expression, microRNA profiles, and the epigenetic landscape in cell cultures.[9][10]
-
Anti-Inflammatory Properties: DMSO can exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] This is critical to consider, as Doramapimod is often used to study inflammation.
-
Cell Viability and Proliferation: The effect of DMSO on cell growth is dose-dependent. Very low concentrations (0.01%–0.1%) may stimulate proliferation in some cell lines, while concentrations above 0.5% typically reduce cell viability.[13][14] Concentrations exceeding 10% can induce apoptosis.[15]
-
Cell Differentiation: DMSO is a well-known agent used to induce differentiation in certain cell lines.
Q3: How should I design a proper vehicle control for my Doramapimod experiment?
A proper vehicle control is the most critical element for distinguishing the effects of Doramapimod from those of its solvent. The vehicle control must contain the same final concentration of DMSO as the experimental samples.[16][17]
A comprehensive experimental design should include three fundamental groups:
-
Untreated Control: Cells or animals in their standard culture medium or saline, with no treatment. This group establishes the baseline cellular response.
-
Vehicle Control: Cells or animals treated with the same final concentration of DMSO that is present in the highest-concentration Doramapimod treatment group.
-
Doramapimod Treatment Group(s): Cells or animals treated with the desired concentration(s) of Doramapimod, prepared by diluting the DMSO stock solution into the medium or delivery vehicle.
Q4: What is the maximum recommended concentration of DMSO for my experiments?
Minimizing the final DMSO concentration is key to reducing solvent-induced artifacts.
-
In Vitro (Cell Culture): The final concentration of DMSO in the culture medium should ideally be kept at ≤ 0.1% . While some robust cell lines may tolerate up to 0.5%, this increases the risk of off-target effects.[13][17]
-
In Vivo (Animal Models): For injections, the DMSO concentration should be kept to a minimum, ideally <1% (v/v) . If higher concentrations are necessary due to the solubility of the compound, they should not exceed 10% (v/v) .[11]
Data Presentation: Solubility and Solvent Effects
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| DMSO | ≥ 100 mg/mL (189.51 mM) | [1][4][7] |
| Ethanol | ~33 mg/mL (63.17 mM) | [1][8] |
| Water | Insoluble | [4][8] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (4.74 mM) |[5] |
Table 2: Summary of Reported DMSO Effects in Biological Systems
| DMSO Concentration | Observed Effect(s) | Cell/System Type | Reference(s) |
|---|---|---|---|
| 0.01% - 0.1% | May stimulate cell proliferation. | Skin Fibroblasts, Ovarian Carcinoma | [13][14] |
| 0.1% | Induces changes in gene expression and epigenetic landscape. | 3D Cardiac and Hepatic Microtissues | [9][10] |
| 0.1% - 0.5% | Reduced expression of IL-6 and IL-1β. | Caco-2 Intestinal Cells | [12] |
| > 0.5% | Dose-dependent reduction in cell viability. | Skin Fibroblasts | [13] |
| 1% - 2.5% | No significant effect on lymphocyte viability, but can reduce cytokine production. | Peripheral Blood Lymphocytes | [12] |
| > 3% - 5% | Significant reduction in cell viability. | Skin Fibroblasts, PBMC | [12][13] |
| > 10% | Induces apoptosis and membrane pore formation. | General Cell Lines |[15] |
Experimental Protocols
Protocol: In Vitro Assay for TNF-α Inhibition in LPS-Stimulated THP-1 Cells
This protocol outlines the steps to measure the efficacy of Doramapimod while properly controlling for DMSO effects.
1. Preparation of Stock Solutions:
-
Doramapimod Stock (10 mM): Dissolve 5.28 mg of this compound (MW: 527.66 g/mol ) in 1.0 mL of fresh, high-purity DMSO. Mix by vortexing until fully dissolved. Store in small aliquots at -80°C.
-
Lipopolysaccharide (LPS) Stock (1 mg/mL): Prepare in sterile, endotoxin-free PBS. Store at -20°C.
2. Cell Culture and Plating:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells/well into a 96-well plate in a volume of 180 µL and allow them to rest for 2-3 hours.
3. Preparation of Working Solutions and Vehicle Control:
-
Important: The final DMSO concentration in this example will be 0.1%.
-
Prepare a series of Doramapimod working solutions by serially diluting the 10 mM stock in culture medium. For a final concentration of 10 µM, you would perform an intermediate dilution first.
-
Vehicle Control (0.1% DMSO): Prepare a volume of culture medium containing 0.1% DMSO. For example, add 5 µL of pure DMSO to 4995 µL of culture medium. This must match the final DMSO concentration in the treated wells.
4. Cell Treatment:
-
Add 20 µL of the appropriate Doramapimod working solution to the treatment wells.
-
Add 20 µL of the Vehicle Control medium to the vehicle control wells.
-
Add 20 µL of standard culture medium to the untreated control wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
5. Stimulation and Incubation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubate the plate for 18-24 hours at 37°C.
6. Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of human TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Compare the TNF-α levels between the Doramapimod-treated groups, the vehicle control, and the untreated control to determine the specific inhibitory effect of the compound.
Visualizations: Pathways and Workflows
Caption: Simplified p38 MAPK signaling pathway showing the inhibitory action of Doramapimod.
Caption: Workflow for setting up proper experimental and vehicle control groups.
Troubleshooting Guide
Q: I am observing high levels of cell death in my vehicle control group. What could be the cause?
A: This strongly suggests that your final DMSO concentration is too high for your specific cell type.
-
Immediate Action: Verify your dilution calculations to ensure the final DMSO concentration does not exceed recommended limits (ideally ≤ 0.1% for sensitive cells).
-
Solution: If calculations are correct, perform a dose-response experiment using only DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum tolerated concentration for your cell line. Adjust your Doramapimod stock concentration upwards if necessary to allow for a greater dilution factor, thereby lowering the final DMSO concentration.
Caption: Troubleshooting flowchart for unexpected toxicity in vehicle controls.
Q: The inhibitory effect of Doramapimod is weaker than published data suggests. Why might this be?
A: There are two primary possibilities related to the solvent:
-
DMSO Interference: The anti-inflammatory properties of DMSO may be masking the true effect of Doramapimod.[12] If your vehicle control already shows significant inhibition of the measured endpoint (e.g., lower TNF-α), the dynamic range for observing Doramapimod's effect is reduced. This highlights the importance of comparing the vehicle control to the untreated control.
-
Solubility Issues: If the Doramapimod stock solution was not prepared correctly or has undergone freeze-thaw cycles, the compound may have precipitated out of solution, leading to a lower effective concentration. Always use fresh or properly stored aliquots and ensure the compound is fully dissolved in DMSO before diluting into aqueous media. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO.[4]
Q: My results are inconsistent, or I'm seeing unexpected changes in gene/protein expression.
A: This could be due to the inherent biological activity of DMSO.[9][10] At the molecular level, DMSO can alter the expression of thousands of genes.[10] If you are studying a pathway that is sensitive to these off-target solvent effects, your results may be variable. To mitigate this, always run a vehicle control for every experiment and keep the DMSO concentration as low as functionally possible. If the problem persists, it may be necessary to explore alternative solubilization strategies, such as using cyclodextrins, though this requires significant redevelopment of the protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sinobiological.com [sinobiological.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. btsjournals.com [btsjournals.com]
- 14. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. researchgate.net [researchgate.net]
BIRB 796 showing weak signal in western blot
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using the p38 MAPK inhibitor, BIRB 796. Here you will find troubleshooting guides and FAQs to address common issues encountered during Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with BIRB 796 and now my Western blot for phospho-p38 MAPK is showing a weak or absent signal. Is this expected?
A1: Yes, this is the expected result. BIRB 796 is a potent inhibitor of p38 MAPK.[1][2][3] Its mechanism of action involves binding to p38 MAPK and preventing its activation by upstream kinases like MKK3 and MKK6.[4][5][6][7] Activated p38 MAPK is phosphorylated at specific residues (Threonine 180 and Tyrosine 182).[6][7][8][9] Therefore, an effective treatment with BIRB 796 will lead to a decrease in the levels of phosphorylated p38 MAPK (p-p38). Your weak signal for p-p38 is likely an indicator of successful target inhibition. You should not see a change in the signal for total p38 MAPK.
Q2: How can I be sure my experiment is working correctly if the goal is to get a weak signal for my target protein (p-p38)?
A2: To validate your results, you should include the following controls in your experiment:
-
Vehicle Control: A sample of cells treated with the vehicle (e.g., DMSO) used to dissolve BIRB 796. This sample should show a strong signal for p-p38 (assuming the pathway is activated).
-
Total p38 MAPK Control: You should probe a separate blot, or strip and re-probe your current blot, with an antibody for total p38 MAPK. The signal for total p38 should remain consistent across all samples, including untreated, vehicle-treated, and BIRB 796-treated. This confirms that the weak signal is due to a lack of phosphorylation, not a general loss of protein.
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) is crucial to ensure equal protein loading across all lanes.
Q3: My signal for p-p38 is weak even in my untreated/vehicle control lanes. What could be the problem?
A3: A weak signal in your control lanes suggests a technical issue with the Western blot procedure itself, rather than the effect of the inhibitor. Common causes include:
-
Low Protein Abundance: The target protein may not be highly expressed or activated in your cell type.[10][11] Consider using a positive control, such as cells stimulated with anisomycin or UV light, which are known to activate the p38 MAPK pathway.[7][9][12]
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.[10][13][14]
-
Inefficient Protein Transfer: Transfer issues, especially for proteins of certain molecular weights, can lead to weak signals.[11][15]
-
Problems with Buffers or Reagents: Expired or improperly prepared buffers (blocking buffer, wash buffer, substrate) can significantly impact signal intensity.[10][15][16]
Troubleshooting Guide: Weak Western Blot Signals
This guide provides solutions for common problems encountered when performing a Western blot for p-p38 MAPK following BIRB 796 treatment.
| Problem | Possible Cause | Recommended Solution |
| Weak/No signal for p-p38 in BIRB 796-treated lanes, but strong signal in controls. | Successful Inhibition | This is the expected outcome. BIRB 796 inhibits p38 MAPK phosphorylation.[1][4][5] |
| Weak/No signal in ALL lanes (including controls). | Insufficient Target Protein | Increase the amount of protein loaded per well (a minimum of 15-30 µg is recommended).[12][13] If expression is low, consider enriching your sample via immunoprecipitation.[10][11] Use a positive control cell lysate known to express p-p38.[10] |
| Ineffective Primary Antibody | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[13][17] Ensure the antibody is validated for Western blot and recognizes the phosphorylated form of p38.[7][8][9] | |
| Ineffective Secondary Antibody | Use a fresh dilution of the secondary antibody at the recommended concentration. Ensure it is compatible with the primary antibody's host species.[13] | |
| Inefficient Protein Transfer | Verify transfer efficiency using a reversible stain like Ponceau S.[11] For high molecular weight proteins, consider a wet transfer and adjust buffer composition (e.g., lower methanol).[15] For low molecular weight proteins, use a membrane with a smaller pore size.[10] | |
| Inactive Substrate | Use fresh chemiluminescent substrate and ensure it is not expired.[10][16] Allow the substrate to reach room temperature before use.[16] | |
| Weak signal with high background. | Inappropriate Blocking | Block for at least 1 hour at room temperature. Test different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBS-T). Some antibodies perform better with a specific blocking agent.[15] |
| Antibody Concentration Too High | While it seems counterintuitive, excessively high antibody concentrations can sometimes lead to high background that obscures a weak signal. Titrate your primary and secondary antibodies to find the optimal concentration.[13][14] | |
| Insufficient Washing | Increase the number or duration of wash steps after primary and secondary antibody incubations.[18] |
Experimental Protocols & Data
BIRB 796 Concentration and Incubation Times
The optimal concentration of BIRB 796 is cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 in your specific model.
| Parameter | Recommendation | Notes |
| In Vitro IC50 | 38 nM (p38α), 65 nM (p38β)[1][2] | Effective concentrations in cell culture can range from nanomolar to micromolar depending on the cell line and treatment duration.[2][4] |
| Cell Culture Conc. | 10 nM - 10 µM | A common starting point for cell-based assays. Some studies have used concentrations up to 64 µM.[4][5] |
| Pre-incubation Time | 30 minutes - 2 hours | Pre-incubation with BIRB 796 before stimulating the p38 pathway is a common practice.[1][19] |
| Treatment Duration | 24 - 48 hours | For studies on downstream effects like proliferation or protein expression changes.[4][5] |
Recommended Antibody Dilutions
Antibody performance can vary by manufacturer. Always consult the product datasheet first. The following are typical starting dilutions.
| Antibody | Host | Typical Dilution | Source |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit Polyclonal | 1:500 - 1:1,000 | [8][20] |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit Monoclonal | 1:1,000 | [7] |
| Total p38 MAPK | Rabbit Polyclonal | 1:1,000 | [9] |
| HRP-conjugated Anti-Rabbit IgG | Goat/Donkey | 1:2,000 - 1:10,000 | Manufacturer's Datasheet |
Protocol: Western Blot for p-p38 MAPK after BIRB 796 Treatment
-
Cell Culture and Treatment: Plate cells to desired confluency. The following day, pre-treat cells with the desired concentration of BIRB 796 (or vehicle) for 1-2 hours.
-
Stimulation (Optional): If basal p-p38 levels are low, stimulate cells with an appropriate agonist (e.g., Anisomycin, LPS, UV irradiation) for the recommended time (e.g., 20-30 minutes).[12][19]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 12% polyacrylamide gel and run until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-p38 MAPK antibody (e.g., at 1:1,000 dilution) in the recommended buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at 1:5,000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 10.
-
Detection: Add ECL substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imager or film. Adjust exposure time to optimize the signal-to-noise ratio.
-
Stripping and Re-probing (Optional): To analyze total p38 or a loading control, the blot can be stripped and re-probed starting from the blocking step.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the key pathways and workflows involved in this experiment.
Caption: p38 MAPK signaling pathway showing the inhibitory action of BIRB 796.
Caption: Logic diagram for troubleshooting a weak Western blot signal with BIRB 796.
Caption: Step-by-step experimental workflow for a BIRB 796 Western blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. opnme.com [opnme.com]
- 3. stemcell.com [stemcell.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) (D3F9) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. You are being redirected... [prosci-inc.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. licorbio.com [licorbio.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
interpreting high background in assays with Doramapimod hydrochloride
Welcome to the technical support center for assays involving Doramapimod hydrochloride (also known as BIRB 796). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on the p38 MAPK enzyme that is different from the ATP-binding site.[2][3][4] This binding induces a conformational change in the enzyme that prevents ATP from binding and, consequently, inhibits the kinase activity of p38 MAPK.[4] Doramapimod exhibits a slow dissociation rate, suggesting it can have a long-lasting inhibitory effect.[4]
Q2: Which isoforms of p38 MAPK does Doramapimod inhibit?
Doramapimod is a pan-inhibitor of p38 MAPK isoforms, with varying potencies.
| p38 MAPK Isoform | IC50 (nM) |
| p38α | 38 |
| p38β | 65 |
| p38γ | 200 |
| p38δ | 520 |
| Data compiled from cell-free assays.[1][5][6][7] |
Q3: Are there any known off-target effects of Doramapimod?
Yes, while Doramapimod is highly selective for p38 MAPK, some off-target activity has been reported, particularly at higher concentrations.[5][7]
| Off-Target Kinase | IC50 (nM) |
| B-Raf | 83 |
| c-Raf-1 | 1.4 |
| Jnk2α2 | 0.1 |
| Abl | 14,600 |
| Data compiled from various sources.[1][5][7] |
It shows weak inhibition of Fyn and Lck, and insignificant inhibition of ERK-1, SYK, and IKK2.[5][6][7]
Troubleshooting Guide: High Background in Assays
High background signal can be a significant issue in assays, masking the true specific signal and leading to inaccurate data interpretation. Below are common causes and troubleshooting steps for high background when using this compound.
Issue 1: High Background in Cell-Based Assays (e.g., Western Blot, ELISA, Immunofluorescence)
| Potential Cause | Troubleshooting Steps |
| 1. Non-Specific Antibody Binding | - Optimize Antibody Concentrations: Titrate both primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background.[8][9][10] - Enhance Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time.[8][10] For phospho-specific antibodies, avoid milk-based blockers as they contain phosphoproteins.[8] - Improve Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies.[8][10] - Run Antibody Controls: Include a secondary antibody-only control to ensure the secondary antibody is not the source of non-specific binding.[9][11] |
| 2. Doramapimod-Induced Cellular Stress | - Optimize Doramapimod Concentration: Use the lowest effective concentration of Doramapimod to inhibit p38 MAPK without inducing significant off-target effects or cellular stress that might lead to non-specific protein expression. - Titrate Incubation Time: Reduce the incubation time with Doramapimod to the minimum required to achieve the desired p38 MAPK inhibition. |
| 3. Compound Precipitation | - Check Solubility: Ensure Doramapimod is fully dissolved in the vehicle (e.g., DMSO) and then diluted in the cell culture medium to a final concentration that does not exceed its solubility limit.[7] - Visual Inspection: Before adding to cells, inspect the diluted compound solution for any signs of precipitation. |
Issue 2: High Background in Biochemical (Cell-Free) Assays (e.g., Kinase Assays)
| Potential Cause | Troubleshooting Steps |
| 1. Interference with Detection System | - Run a No-Enzyme Control: Include a control well with Doramapimod and the detection reagents but without the kinase to see if the compound itself reacts with the substrate or detection system. - Test for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of Doramapimod alone at the excitation and emission wavelengths of your assay to check for intrinsic fluorescence. |
| 2. Off-Target Inhibition | - Use a More Specific Substrate: If the assay substrate can be phosphorylated by other kinases, consider using a more specific substrate for p38 MAPK. - Profile Against Other Kinases: If you suspect off-target activity, consider running a counterscreen against a panel of other kinases that might be present as contaminants in your recombinant enzyme preparation. |
| 3. Compound Aggregation | - Vary Buffer Composition: Test different assay buffer conditions (e.g., pH, salt concentration) to find a condition that minimizes compound aggregation. - Include Detergents: The addition of a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer can sometimes help to prevent compound aggregation. |
Experimental Protocols & Visualizations
p38 MAPK Signaling Pathway
Doramapimod inhibits the p38 MAPK pathway, which is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. The simplified pathway below illustrates the point of inhibition by Doramapimod.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. Kinase Inhibitors: Doramapimod | SinoBiological [sinobiological.com]
- 4. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. origene.com [origene.com]
- 10. arp1.com [arp1.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Doramapimod Hydrochloride and Cell Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of doramapimod hydrochloride on cell morphology.
Troubleshooting Guides
Researchers may encounter several issues when investigating the effects of this compound on cell morphology. The following table outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable change in cell morphology | - Suboptimal concentration of doramapimod: The concentration may be too low to effectively inhibit p38 MAPK in the specific cell line being used. - Insufficient treatment time: The duration of exposure may not be long enough for morphological changes to become apparent. - Cell line resistance: The cell line may have intrinsic resistance to p38 MAPK inhibition or have alternative pathways that compensate for the drug's effect. - Drug inactivity: Improper storage or handling of this compound may have led to its degradation. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values for growth inhibition in some cancer cell lines range from approximately 22 µM to 46 µM, though effective concentrations for morphological changes may differ[1]. - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. - Verify the expression and activity of p38 MAPK in your cell line. Consider using a different cell line known to be sensitive to p38 MAPK inhibition. - Ensure this compound is stored as recommended (desiccated at -20°C for up to 2 years for the solid compound, and solutions at -20°C for up to 2 months)[2]. Prepare fresh solutions for each experiment. |
| High levels of cell death obscuring morphological analysis | - Doramapimod concentration is too high: Excessive concentrations can lead to cytotoxicity and apoptosis, masking subtle morphological changes. - Prolonged treatment duration: Long exposure times, even at lower concentrations, can induce significant cell death. | - Lower the concentration of this compound. Use a concentration that inhibits p38 MAPK without causing widespread cell death. - Reduce the treatment time. Focus on earlier time points where morphological changes may be visible before the onset of significant apoptosis. |
| Inconsistent or variable morphological changes | - Cell culture heterogeneity: The cell population may not be uniform, leading to varied responses. - Inconsistent experimental conditions: Variations in cell density, passage number, or media composition can affect the outcome. | - Use a clonal cell line or synchronize the cell cycle to ensure a more homogeneous population. - Maintain consistent cell culture practices. Ensure cells are seeded at the same density and use cells within a narrow passage number range for all experiments. |
| Difficulty visualizing the actin cytoskeleton | - Suboptimal staining protocol: The fixation, permeabilization, or staining steps may not be optimized for your cell line. - Low expression of cytoskeletal proteins: The cell line may have low endogenous levels of the protein being visualized (e.g., vimentin). | - Optimize the protocol for actin filament staining (e.g., phalloidin staining). Adjust fixation and permeabilization times and reagent concentrations. - Confirm the expression of the target protein by Western blot before performing immunofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound affects cell morphology?
A1: this compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][4] The p38 MAPK pathway plays a crucial role in regulating the actin cytoskeleton.[5][6] Specifically, p38 MAPK activation leads to the phosphorylation of heat shock protein 27 (HSP27).[5][6] Phosphorylated HSP27 is involved in modulating actin dynamics, including actin polymerization and the stabilization of actin filaments.[5][6][7] By inhibiting p38 MAPK, doramapimod prevents the phosphorylation of HSP27, leading to a disruption of normal actin cytoskeleton organization and remodeling.[7][8] This can result in observable changes in cell shape, adhesion, and motility.
Q2: What specific morphological changes can I expect to see in cells treated with this compound?
A2: Treatment with this compound can lead to a significant reduction and reorganization of the actin cytoskeleton.[9] In studies on glioblastoma cells, treatment with BIRB796 (doramapimod) resulted in a remarkable decrease in the cytoskeleton, as observed through phalloidin and vimentin staining.[7] This can manifest as a loss of stress fibers, altered cell spreading, and changes in the formation of cellular protrusions like lamellipodia and filopodia.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured. For inhibiting TNFα production in peripheral blood mononuclear cells (PBMCs), the IC50 is around 15-30 nM.[10] For growth inhibition in some cancer cell lines, the IC50 values can be in the micromolar range (e.g., 34.96 μM in U87 and 46.30 μM in U251 glioblastoma cells)[1]. It is recommended to perform a dose-response study to determine the optimal concentration for observing morphological changes in your specific cell line, starting with a range from nanomolar to low micromolar concentrations.
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically dissolved in DMSO to create a stock solution.[2][11] For long-term storage, the solid compound should be stored desiccated at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to two months.[2] For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol: Staining of the Actin Cytoskeleton with Phalloidin
This protocol provides a general procedure for visualizing the F-actin cytoskeleton in cultured cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-TRITC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with a working solution of fluorescently-conjugated phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Counterstaining: Incubate the cells with a DAPI solution for 5 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
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Mounting: Carefully mount the coverslips onto glass slides using an appropriate mounting medium.
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Visualization: Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound (BIRB 796) against various kinases and in different cell-based assays.
Table 1: Inhibitory Activity of Doramapimod against p38 MAPK Isoforms
| Kinase Isoform | IC50 (nM) |
| p38α | 38[3][10] |
| p38β | 65[3][10] |
| p38γ | 200[3][10] |
| p38δ | 520[3][10] |
Table 2: Inhibitory Activity of Doramapimod in Cell-Based Assays
| Cell Line/Assay | Endpoint | IC50/EC50 |
| Human PBMCs | Inhibition of TNFα production | 15 nM[10] |
| Differentiated U937 cells | Inhibition of LPS-induced TNFα production | 15 nM[10] |
| THP-1 cells | Inhibition of TNFα release | 18 nM[11] |
| U87 Glioblastoma Cells | Growth Inhibition | 34.96 µM[1] |
| U251 Glioblastoma Cells | Growth Inhibition | 46.30 µM[1] |
Visualizations
References
- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of actin dynamics during stress and physiological stimulation by a signaling pathway involving p38 MAP kinase and heat-shock protein 27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Doramapimod Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving Doramapimod hydrochloride (also known as BIRB 796).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of p38 MAPK.[3][4] This binding stabilizes an inactive conformation of the kinase, preventing its activation by upstream kinases like MKK3 and MKK6.[1]
Q2: What are the reported IC50 values for Doramapimod against different p38 MAPK isoforms?
Doramapimod exhibits pan-isoform inhibition of p38 MAPK. The half-maximal inhibitory concentrations (IC50) in cell-free assays are reported as:
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and ethanol.[5] For in vivo studies, formulations using (2-hydroxypropyl)-β-cyclodextrin have been successfully used to overcome its hydrophobic nature and prevent precipitation in plasma.[6]
-
Stock Solutions: Prepare high-concentration stock solutions in fresh, anhydrous DMSO.[1] Store aliquots at -20°C for up to 6 months or -80°C for up to one year to minimize freeze-thaw cycles.[7]
-
Powder: Store the solid compound at -20°C for up to 3 years.[5]
Q4: Does Doramapimod have known off-target effects?
While Doramapimod is highly selective for p38 MAPK, some off-target activities have been reported, particularly at higher concentrations. It has been shown to inhibit B-Raf with an IC50 of 83 nM and Abl with an IC50 of 14.6 µM.[8] It is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell-Based Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values of Doramapimod in our cell-based assays. What could be the cause and how can we mitigate this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses. |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell density determination. Ensure a homogenous cell suspension before and during plating to avoid clumps and uneven distribution. |
| This compound Solubility and Stability | Prepare fresh dilutions of Doramapimod from a validated stock solution for each experiment. If you observe any precipitation in your stock solution, gently warm and sonicate the vial to redissolve the compound.[7] For cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. |
| Assay Incubation Time | Optimize the incubation time with Doramapimod. As an allosteric inhibitor with slow binding kinetics, insufficient pre-incubation time before stimulation can lead to underestimation of its potency.[3] A pre-incubation of at least 30 minutes is often recommended.[8] |
| Stimulus Concentration and Timing | The concentration and timing of the stimulus used to activate the p38 MAPK pathway (e.g., LPS, sorbitol, cytokines) should be carefully optimized and kept consistent. |
| Assay Readout Variability | Ensure the chosen readout (e.g., ELISA for a downstream cytokine, Western blot for a phosphorylated substrate) is within its linear range. Include appropriate positive and negative controls in every plate. |
| Calculation Method | Use a consistent and appropriate curve-fitting model (e.g., four-parameter logistic regression) to calculate IC50 values. Variability can arise from different calculation methods and software.[9][10] |
Issue 2: Low or No Inhibitory Effect of Doramapimod
Q: We are not observing the expected inhibitory effect of Doramapimod on p38 MAPK signaling in our experiments. What should we check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Verify the integrity and purity of your this compound stock. If possible, test its activity in a cell-free kinase assay. Ensure proper storage conditions have been maintained. |
| Suboptimal Cell Permeability | While Doramapimod is orally active, cell permeability can vary between cell lines.[11] If poor uptake is suspected, consider using a different cell line or permeabilization methods, though the latter may affect cell signaling. |
| p38 MAPK Pathway Not Activated | Confirm that the p38 MAPK pathway is robustly activated in your experimental system. Use a positive control stimulus and verify the phosphorylation of p38 or a downstream target like MK2 or ATF-2 via Western blot. |
| Incorrect Downstream Readout | Ensure the downstream marker you are measuring is indeed regulated by p38 MAPK in your specific cell type and context. The signaling network can be complex and cell-type specific. |
| Drug Efflux | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of inhibitors. Consider using cell lines with lower efflux pump expression or co-incubating with an efflux pump inhibitor as a control experiment. |
Issue 3: Observed Cell Toxicity
Q: At concentrations where we expect to see specific inhibition of p38 MAPK, we are observing significant cell death. How can we address this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | High concentrations of Doramapimod may lead to off-target effects and subsequent toxicity.[12] Perform a dose-response curve for cytotoxicity (e.g., using a viability assay like MTT or CellTiter-Glo) to determine the concentration range where the compound is not toxic. Aim to work within this non-toxic window for your functional assays. |
| p38 MAPK is Essential for Cell Survival | In some cell types or under certain conditions, the p38 MAPK pathway may be critical for cell survival. Inhibition of this pathway could, therefore, induce apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine if this is the case. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding toxic levels for your specific cell line. Always include a vehicle-only control. |
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C31H37N5O3・HCl | [13] |
| Molecular Weight | 564.12 g/mol | [13] |
| Appearance | Crystalline solid | N/A |
| Solubility (DMSO) | ≥ 100 mg/mL | [1][5] |
| Solubility (Ethanol) | ~33 mg/mL | [5] |
| p38α IC50 (cell-free) | 38 nM | [1][2] |
| p38β IC50 (cell-free) | 65 nM | [1][2] |
| p38γ IC50 (cell-free) | 200 nM | [1][2] |
| p38δ IC50 (cell-free) | 520 nM | [1][2] |
| B-Raf IC50 (cell-free) | 83 nM | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK
This protocol provides a general workflow to assess the inhibition of p38 MAPK activation by Doramapimod.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes, or 400 mM sorbitol for 30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.[15][16]
-
Protocol 2: In Vitro p38α Kinase Assay
This protocol describes a general method for a cell-free kinase assay to determine the direct inhibitory activity of Doramapimod on p38α.
-
Reagents and Buffers:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[17]
-
Recombinant active p38α enzyme.
-
Substrate: e.g., ATF-2.
-
ATP solution.
-
This compound serial dilutions.
-
-
Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):
-
In a 384-well plate, add 1 µL of Doramapimod dilution or vehicle (DMSO).
-
Add 2 µL of p38α enzyme solution.
-
Add 2 µL of a mix of ATF-2 substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence. The signal correlates with the amount of ADP produced and thus the kinase activity.[17]
-
Visualizations
Caption: p38 MAPK signaling pathway with Doramapimod's point of inhibition.
Caption: Experimental workflow for a cell-based TNF-α inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. melp.nl [melp.nl]
- 4. google.com [google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes [mdpi.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: Doramapimod Hydrochloride vs. SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used p38 mitogen-activated protein kinase (MAPK) inhibitors: Doramapimod hydrochloride (BIRB 796) and SB203580. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to p38 MAPK and its Inhibitors
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Consequently, it has emerged as a significant therapeutic target for a variety of inflammatory diseases. Doramapimod and SB203580 are two small molecule inhibitors that have been instrumental in elucidating the physiological and pathological roles of p38 MAPK. While both effectively inhibit p38 MAPK, they do so through distinct mechanisms of action, which influences their potency and selectivity.
Mechanism of Action
Doramapimod (BIRB 796) is an allosteric inhibitor of p38 MAPK.[3] It binds to a site adjacent to the ATP-binding pocket, inducing a conformational change that prevents ATP from binding and thereby inhibiting kinase activity.[1] This unique binding mode contributes to its high potency and slow dissociation rate.[1]
SB203580 is an ATP-competitive inhibitor.[4] It directly competes with ATP for binding to the kinase's active site. This mechanism is common to many kinase inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency and selectivity of this compound and SB203580 against p38 MAPK isoforms and a selection of other kinases.
Table 1: In Vitro Potency against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| Doramapimod HCl (BIRB 796) | 38[5] | 65[5] | 200[5] | 520[5] |
| SB203580 | 50[4] | 500[4] | Inactive | Inactive |
Table 2: Selectivity Profile against Other Kinases
| Inhibitor | JNK2 IC50 | c-RAF IC50 | B-Raf IC50 | Fyn IC50 | Lck IC50 |
| Doramapimod HCl (BIRB 796) | 100 nM[6] | 1.4 µM[6] | 83 nM[5] | Weak Inhibition[6] | Weak Inhibition[6] |
| SB203580 | >10 µM | Not reported | Not reported | >10 µM | >10 µM |
Note: The data in the tables above are compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against p38α kinase using the substrate ATF2.
Materials:
-
Recombinant active p38α kinase
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
[γ-³²P]ATP
-
Test inhibitors (Doramapimod or SB203580) dissolved in DMSO
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α kinase, and the ATF2 substrate.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the ATF2 substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Inhibition of TNF-α Release
This protocol outlines a method to assess the potency of p38 MAPK inhibitors in a cellular context by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP-1 or RAW 264.7).
Materials:
-
THP-1 or RAW 264.7 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors (Doramapimod or SB203580) dissolved in DMSO
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a final concentration of LPS (e.g., 1 µg/mL for THP-1 or 100 ng/mL for RAW 264.7) to induce TNF-α production.
-
Incubate the cells for a specified period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: Experimental workflows for inhibitor characterization.
References
A Head-to-Head Comparison of Doramapimod and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2] Its central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β has made it a prime target for therapeutic intervention in a host of inflammatory diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and pain.[3][4] Doramapimod (also known as BIRB 796) is a highly potent, orally available p38 MAPK inhibitor that has been extensively studied.[5][6] This guide provides an objective, data-driven comparison of Doramapimod against other notable p38 inhibitors that have progressed to clinical investigation.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered system involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and the p38 MAPK itself.[7] Upon activation by environmental stress or inflammatory cytokines, p38 phosphorylates downstream kinases and transcription factors, leading to the expression of inflammatory genes.[2][7]
Mechanism of Action: A Key Differentiator
p38 inhibitors are broadly classified based on their binding mechanism. Doramapimod is a Type II inhibitor, binding to an allosteric site on the kinase that is only accessible in the "DFG-out" inactive conformation.[5][6] This unique mechanism results in a very slow dissociation rate, suggesting a prolonged duration of action.[8][9] In contrast, many other inhibitors are Type I, ATP-competitive inhibitors that bind to the active "DFG-in" conformation.
Comparative Performance Data
The following tables summarize key quantitative data for Doramapimod and other selected p38 inhibitors.
Table 1: In Vitro Potency Against p38 Isoforms
This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against the four p38 MAPK isoforms (α, β, γ, and δ). Lower values indicate higher potency.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference(s) |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [8][10][11] |
| Talmapimod (SCIO-469) | 9 | ~90 (10-fold less selective) | >20,000 | >20,000 | [12][13] |
| Losmapimod | Selectively inhibits p38α/β | Selectively inhibits p38α/β | Not specified | Not specified | [14] |
| VX-745 | 5.0 | Not specified | Not specified | Not specified | [15] |
| LY2228820 (Ralimetinib) | 5.3 | 3.2 | Not specified | Not specified | [15] |
Data compiled from multiple sources. Direct comparison should be made with caution as assay conditions may vary.
Table 2: Kinase Selectivity Profile
Selectivity is crucial for minimizing off-target effects. This table shows the potency of Doramapimod against other related and unrelated kinases.
| Kinase Target | Doramapimod (BIRB 796) IC50 | Reference(s) |
| p38α | 38 nM | [8][10] |
| JNK2 | Selectivity ~330-fold vs p38α | [8][10] |
| B-Raf | 83 nM | [8][11] |
| c-RAF | Weak inhibition | [8][10] |
| Abl | 14.6 µM | [8] |
| ERK-1, SYK, IKK2 | Insignificant inhibition | [8][10] |
Doramapimod exhibits high selectivity for p38α over many other kinases, though it also potently inhibits B-Raf.[8][11]
Table 3: Cellular Activity and Clinical Status
This table summarizes the inhibitors' effectiveness in cellular assays, primarily the inhibition of TNF-α production, and provides a snapshot of their clinical development status.
| Compound | Cellular Potency (LPS-induced TNF-α IC50) | Highest Clinical Trial Phase Reached | Outcome / Status |
| Doramapimod (BIRB 796) | ~15-30 nM (in PBMCs) | Phase III | Failed to show efficacy for Crohn's Disease.[16] |
| Talmapimod (SCIO-469) | ~300 nM (in human whole blood) | Phase II | No significant efficacy in RA or MDS.[15] |
| Losmapimod | Not specified | Phase III | Failed to show efficacy for FSHD, COPD, and other conditions.[14][17][18] |
| VX-745 | 700 nM (in human whole blood) | Phase II | Halted due to neurological side effects in animal studies.[15] |
| VX-702 | Not specified | Phase II | Completed trials for RA, results not specified.[15] |
Many p38 inhibitors, despite potent in vitro and cellular activity, have failed to demonstrate sufficient efficacy or safety in late-stage clinical trials for inflammatory diseases.
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug comparison. Below are representative protocols for key assays used to characterize p38 inhibitors.
In Vitro p38α Kinase Inhibition Assay
This assay measures the direct inhibition of purified p38α kinase activity.
Objective: To determine the IC50 value of an inhibitor against recombinant p38α.
Methodology:
-
Reagents: Recombinant active p38α enzyme, kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, substrate (e.g., ATF2), and test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., Doramapimod) in DMSO.
-
In a 384-well plate, add 1 µl of inhibitor dilution.
-
Add 2 µl of p38α enzyme solution and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding 2 µl of a mix containing the substrate (e.g., ATF2) and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Terminate the reaction and quantify the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™).[19]
-
The luminescent signal is proportional to kinase activity.
-
-
Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Cellular TNF-α Inhibition Assay
This assay measures the inhibitor's ability to block cytokine production in a relevant cellular context.
Objective: To determine the EC50 value of an inhibitor for TNF-α production in human monocytic cells or peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Use human THP-1 monocytic cells or freshly isolated human PBMCs.
-
Procedure:
-
Plate the cells in a 96-well culture plate.
-
Pre-incubate the cells with serial dilutions of the test inhibitor (e.g., Doramapimod) for 30-60 minutes.[8]
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate overnight (18-24 hours) at 37°C in a CO2 incubator.
-
-
Detection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
-
Analysis:
-
Plot the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression model.[8]
-
Summary and Conclusion
Doramapimod (BIRB 796) is a pan-p38 inhibitor with potent activity against all four isoforms, distinguishing it from more isoform-selective inhibitors like Talmapimod.[10][12] Its defining feature is its allosteric, DFG-out binding mechanism, which confers high affinity and a slow dissociation rate, properties that are theoretically advantageous for sustained in vivo activity.[5][9] It demonstrates excellent potency in cellular assays, effectively blocking the production of inflammatory cytokines at nanomolar concentrations.[6][11]
However, like many other p38 inhibitors that have entered the clinic, including Talmapimod and Losmapimod, Doramapimod has faced challenges in demonstrating clinical efficacy.[16][17] The disconnect between potent preclinical activity and clinical outcomes for the p38 inhibitor class remains a significant hurdle. This may be due to a variety of factors, including the complexity of inflammatory diseases, the specific roles of different p38 isoforms, and potential on- or off-target toxicities. This comparative guide underscores the potent and unique molecular profile of Doramapimod while also highlighting the broader challenges that have faced the clinical development of p38 MAPK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. opnme.com [opnme.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Losmapimod - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. apexbt.com [apexbt.com]
- 17. Losmapimod Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 18. musculardystrophynews.com [musculardystrophynews.com]
- 19. promega.com [promega.com]
selectivity of Doramapimod hydrochloride compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of Doramapimod hydrochloride (also known as BIRB 796) against other notable kinase inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to Doramapimod
Doramapimod is a potent and orally active inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] It belongs to a class of diaryl urea compounds and uniquely binds to an allosteric site of p38 MAPK, which is distinct from the ATP-binding pocket.[3] This mechanism of action involves a conformational change that prevents ATP binding, leading to the inhibition of the kinase.[4] Doramapimod has a notably slow dissociation rate, suggesting it could be a long-acting inhibitor with potentially fewer off-target effects.[4] It is a pan-p38 MAPK inhibitor, showing activity against all four isoforms (α, β, γ, and δ).[1][2]
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring that the observed biological response is due to the inhibition of the intended target. The following table summarizes the inhibitory activity of Doramapimod and a common comparator, SB203580, against a panel of kinases.
| Target Kinase | Doramapimod (BIRB 796) IC50 (nM) | SB203580 IC50 (nM) |
| p38α | 38[1][2] | 50-100 (in THP-1 cells)[5] |
| p38β | 65[1][2] | Not widely reported |
| p38γ | 200[1][2] | No activity[6] |
| p38δ | 520[1][2] | No activity[6] |
| JNK2 | 330-fold less sensitive than p38α[1] | 3000-10000[5] |
| B-Raf | 83[1] | Data not available |
| c-Raf | Weak inhibition[1] | Data not available |
| Abl | 14,600[1] | Data not available |
| Fyn | Weak inhibition[1] | Data not available |
| Lck | Weak inhibition[1] | Data not available |
| ERK1 | Insignificant inhibition[1] | Data not available |
| SYK | Insignificant inhibition[1] | Data not available |
| IKK2 | Insignificant inhibition[1] | Data not available |
| PKB/Akt | Data not available | 3000-5000 (blocks phosphorylation)[5] |
| Casein Kinase 1 (CK1) | Data not available | Known off-target[7] |
| RIP2 | Data not available | Known off-target[8] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. Doramapimod also demonstrates a high affinity for p38α with a Kd of 0.1 nM.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for determining kinase selectivity, the following diagrams are provided.
Caption: p38 MAPK signaling pathway and the inhibitory action of Doramapimod.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments cited in such studies.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general procedure for measuring the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF™ KinEASE™ kit)
-
Microtiter plates (e.g., 384-well)
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase reaction buffer. The ATP concentration is typically at or near the Km for each specific kinase.
-
Compound Dispensing: Add the serially diluted test inhibitor to the wells of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Addition: Add the purified kinase enzyme to each well containing the test compound and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination and Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
This protocol describes a high-throughput screening approach to assess the selectivity of an inhibitor against a broad panel of kinases.
Objective: To evaluate the inhibitory activity of a compound against a large number of kinases to determine its selectivity profile.
Procedure:
-
Panel Selection: Choose a panel of purified kinases that represents a broad range of the human kinome.
-
Single-Concentration Screening: Initially, screen the test inhibitor at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel using the biochemical kinase assay protocol described above.
-
Hit Identification: Identify "hits" as kinases that show a significant percentage of inhibition (e.g., >70%) at the screening concentration.
-
Dose-Response Analysis: For the identified hits, perform a full dose-response analysis by testing a range of inhibitor concentrations to determine the precise IC50 values.
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify the selectivity of the compound. This can be done by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.
-
Comparative Analysis: Compare the selectivity profile of the test compound with that of other known inhibitors to understand its relative selectivity.
These protocols provide a foundational framework. Specific parameters such as buffer composition, substrate and ATP concentrations, and incubation times should be optimized for each kinase-inhibitor pair to ensure accurate and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Comparative Analysis of Doramapimod Hydrochloride and Other MAPK Pathway Inhibitors
This guide provides a detailed comparison of Doramapimod hydrochloride (also known as BIRB 796) with other inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to delineate the distinct characteristics of these therapeutic agents.
Introduction to the p38 MAPK Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, such as inflammation, apoptosis, and cell differentiation.[1][2][3] It is a key regulator in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[4][5][6] The pathway consists of four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied and ubiquitously expressed isoform implicated in inflammatory diseases.[3][5][7] Due to its central role in inflammation, p38 MAPK has been a significant target for the development of anti-inflammatory drugs.[5]
Doramapimod (BIRB 796): Mechanism and Selectivity
Doramapimod is a highly potent, orally available inhibitor of p38 MAPK.[4][6][8] It belongs to the diaryl urea class of inhibitors and distinguishes itself through a unique allosteric binding mechanism.[4][6] Unlike typical ATP-competitive inhibitors, Doramapimod binds to an allosteric pocket on the p38 enzyme, stabilizing it in an inactive "DFG-out" conformation, which prevents ATP from binding.[3][6] This mechanism results in very slow binding kinetics and an extremely slow dissociation rate, making Doramapimod one of the most potent and long-lasting p38 inhibitors known.[3][9]
This unique binding mode contributes to its high affinity, with a dissociation constant (Kd) of 0.1 nM for p38α.[8][9][10]
Comparative Inhibitory Activity
Doramapimod acts as a pan-inhibitor of p38 isoforms, though with varying potency. Its inhibitory concentration (IC50) values are lowest for p38α and increase for other isoforms. The following tables compare the in-vitro potency of Doramapimod with other notable p38 MAPK inhibitors.
Table 1: Inhibitory Potency (IC50) Against p38 Isoforms
| Inhibitor | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | Reference(s) |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [8][9][10] |
| SB 202190 | 50 | 100 | >10,000 | >10,000 | [1] |
| VX-745 | 5 | - | - | - | [11] |
| SCIO-469 | 9 | - | - | - | [11] |
Note: Data for all isoforms is not consistently available for all inhibitors in the public domain.
Table 2: Selectivity Profile of Doramapimod
| Kinase Target | Inhibition Metric | Value | Fold Selectivity (vs. p38α) | Reference(s) |
| p38α | Kd | 0.1 nM | - | [8][9][10] |
| JNK2 | IC50 | 10,000 nM | ~330-fold | [9][10] |
| B-Raf | IC50 | 83 nM | - | [8][9] |
| c-Raf | IC50 | 1,400 nM | - | [9] |
| Abl | IC50 | 14,600 nM | - | [12] |
| LCK | - | Weak Inhibition | High | [9][10] |
| ERK-1 | - | Insignificant Inhibition | High | [9][10] |
| SYK | - | Insignificant Inhibition | High | [9][10] |
Doramapimod demonstrates high selectivity against many other kinases, such as ERK-1 and SYK.[9][10] However, it also shows inhibitory activity against B-Raf and JNK2 at nanomolar concentrations.[4][8][9]
Experimental Protocols: In-Vitro TNF-α Release Assay
A key method for evaluating the efficacy of p38 MAPK inhibitors is to measure their effect on TNF-α production in immune cells following stimulation.
Objective: To determine the EC50 of an inhibitor in suppressing lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (THP-1).
Methodology:
-
Cell Culture: THP-1 cells are cultured in appropriate media and maintained at a specific density.
-
Pre-incubation: Cells are harvested and pre-incubated with varying concentrations of the test inhibitor (e.g., Doramapimod) for 30 minutes.[9][12]
-
Stimulation: The cell mixture is then stimulated with LPS (e.g., 1 µg/mL final concentration) to induce an inflammatory response.[12]
-
Incubation: The stimulated cells are incubated overnight (18-24 hours) to allow for cytokine production and secretion.[12]
-
Analysis: The cell supernatant is collected, and the concentration of human TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
Data Analysis: The data are analyzed using a nonlinear regression model to calculate the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition of TNF-α production. For Doramapimod, the reported EC50 is between 16 and 22 nM in this assay.[10][12]
Clinical Trial Overview
Despite its high potency and promising preclinical data, the clinical development of Doramapimod and other p38 inhibitors has faced significant challenges. Doramapimod was the first p38 MAPK inhibitor to be tested in a Phase III clinical trial.[9][10] However, trials for conditions like sepsis and Crohn's disease were discontinued due to a lack of efficacy.[13] Similar outcomes have been observed for other p38 inhibitors in treating chronic inflammatory diseases like rheumatoid arthritis.[11][13] This has led to a re-evaluation of p38 as a standalone therapeutic target, with suggestions that combination therapies may be a more effective approach.[11]
Table 3: Summary of Selected p38 MAPK Inhibitors in Clinical Development
| Inhibitor | Developer(s) | Selected Indication(s) | Highest Trial Phase | Outcome/Status | Reference(s) |
| Doramapimod (BIRB 796) | Boehringer Ingelheim | Crohn's Disease, Sepsis, RA | Phase III | Terminated (Lack of Efficacy) | [9][10][13][14] |
| VX-702 | Vertex / Kissei | Acute Coronary Syndrome | Phase II | Terminated | [5][11] |
| SCIO-469 | Scios | Rheumatoid Arthritis, Myelodysplastic Syndromes | Phase II | Terminated (Lack of Efficacy) | [5][11] |
| AMG-548 | Amgen | Neuropathic Pain, COPD | Phase II | Terminated | [5][11] |
| LY2228820 | Eli Lilly | Rheumatoid Arthritis, Cancer | Phase II | Active/Ongoing (in some studies) | [11] |
Conclusion
This compound is a benchmark p38 MAPK inhibitor, distinguished by its potent, pan-isoform activity and unique allosteric binding mechanism that confers a long duration of action. While it exhibits high selectivity over many other kinases, it also affects other targets like B-Raf.
Comparative data shows that while other inhibitors may have slightly lower IC50 values for the p38α isoform, Doramapimod's comprehensive inhibition profile and well-characterized mechanism make it a critical tool for MAPK pathway research. However, the clinical journey of Doramapimod and its contemporaries highlights the complexities of translating potent in-vitro inhibition into therapeutic success for chronic inflammatory diseases, suggesting that the role of the p38 pathway in these conditions is more nuanced than initially understood. Future research may focus on more targeted applications or combination therapies to unlock the therapeutic potential of p38 MAPK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. scispace.com [scispace.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Validating Doramapimod Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Doramapimod hydrochloride and other p38 MAPK inhibitors, offering experimental data and detailed protocols to assist researchers in validating target engagement in cellular models.
Doramapimod (also known as BIRB 796) is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][6] Its role in inflammatory diseases has made it a significant target for drug development.[4] This guide will compare this compound with other notable p38 MAPK inhibitors and provide detailed methodologies for validating their engagement with the p38 MAPK target in a cellular context.
Comparative Analysis of p38 MAPK Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of alternative p38 MAPK inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values, which are key indicators of a drug's potency.
| Compound | Target Isoform(s) | IC50 (nM) | Ki (nM) |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | 0.1 (p38α) |
| SB 202190 | p38α, p38β2 | 50 (p38α), 100 (p38β2) | 38 (p38α) |
| AMG 548 | p38α, p38β | - | 0.5 (p38α), 3.6 (p38β), 2600 (p38γ), 4100 (p38δ) |
| SCIO-469 | p38α | 9 | - |
| VX-702 | p38α | 4 - 20 | - |
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within a cell is a critical step in drug development. Below are detailed protocols for three widely used methods to assess the target engagement of p38 MAPK inhibitors.
Western Blotting for Phospho-p38 MAPK
This method measures the phosphorylation status of p38 MAPK, which is an indicator of its activation. Inhibition of p38 MAPK by a compound like Doramapimod will lead to a decrease in its phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or NIH/3T3) and grow to 80-90% confluency.[7] Treat cells with the p38 MAPK inhibitor (e.g., this compound) at various concentrations for a predetermined time. Stimulate the p38 MAPK pathway with a known activator, such as anisomycin or UV radiation, for a short period before harvesting.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for p-p38 and total p38 MAPK. Normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK in the presence of an inhibitor.
Protocol:
-
Immunoprecipitation of p38 MAPK:
-
Lyse treated and untreated cells as described for Western blotting.
-
Incubate the cell lysates with an antibody against p38 MAPK to form an antibody-enzyme complex.
-
Add protein A/G agarose beads to pull down the complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Detection of Phosphorylated Substrate:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody that specifically recognizes the phosphorylated form of the substrate (e.g., phospho-ATF-2).
-
-
Data Analysis: Compare the levels of phosphorylated substrate in treated versus untreated samples to determine the inhibitory effect of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.[11][12]
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble p38 MAPK at each temperature point by Western blotting, using an antibody against total p38 MAPK.
-
-
Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Cellular Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for target engagement validation.
Caption: The p38 MAPK signaling cascade.
Caption: A generalized workflow for validating target engagement.
References
- 1. apexbt.com [apexbt.com]
- 2. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 3. SCIO 469 hydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Doramapimod Hydrochloride's Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of Doramapimod hydrochloride (also known as BIRB 796), a potent p38 MAP kinase inhibitor. The following sections detail its interactions with a range of kinases, supported by experimental data, to offer a comprehensive overview of its cross-reactivity.
Introduction to Doramapimod (BIRB 796)
Doramapimod is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[1][2] Specifically, p38 MAPKs play a significant role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3] By inhibiting p38 MAPK, Doramapimod has shown potential in treating inflammatory diseases.[3] It is a diaryl urea compound that binds to an allosteric site on p38 MAPK, a mechanism that confers a degree of selectivity.[3][4] However, understanding its cross-reactivity with other kinases is crucial for evaluating its overall therapeutic potential and predicting potential off-target effects.
Kinase Selectivity Profile of Doramapimod
The kinase selectivity of Doramapimod has been evaluated in various studies, revealing a high affinity for its primary targets, the p38 MAPK isoforms, and measurable activity against a limited number of other kinases. The data presented below summarizes the inhibitory activity of Doramapimod against its primary targets and a selection of off-target kinases.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of Doramapimod against various kinases, expressed as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Kd (nM) | Notes |
| Primary Targets (p38 MAPK Isoforms) | |||
| p38α (MAPK14) | 38[5][6] | 0.1[5][6] | High-affinity binding. |
| p38β (MAPK11) | 65[5][6] | - | |
| p38γ (MAPK12) | 200[5][6] | - | |
| p38δ (MAPK13) | 520[5][6] | - | |
| Off-Target Kinases | |||
| JNK2 | - | - | 330-fold greater selectivity for p38α vs JNK2.[6][7] |
| c-Raf-1 | 1400 | - | Weak inhibition.[6] |
| B-Raf | 83[5][6] | - | |
| Abl | 14600[6] | - | |
| Fyn | - | - | Weak inhibition noted.[6] |
| Lck | - | - | Weak inhibition noted.[6] |
| Kinases with Insignificant Inhibition | |||
| ERK-1 | Insignificant[6][7] | - | |
| SYK | Insignificant[6][7] | - | |
| IKK2 | Insignificant[6][7] | - |
Note: The absence of a comprehensive, publicly available kinome-wide scan with IC50 values for Doramapimod limits a more extensive comparison. The data presented is compiled from various sources and assay conditions may differ.
A broader screening using the SafetyScreen44™ panel at a concentration of 10 µM showed no inhibition greater than 70% for any of the 44 proteins tested, suggesting a generally high degree of selectivity for Doramapimod.[4]
Signaling Pathways
Doramapimod primarily targets the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses. The diagram below illustrates the canonical p38 MAPK pathway and highlights the point of inhibition by Doramapimod.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the kinase selectivity of Doramapimod.
In Vitro p38α Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against p38α kinase, often using a fluorescence-based readout.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Dilute recombinant active p38α kinase to the desired concentration in the assay buffer.
-
Prepare the substrate solution (e.g., a peptide substrate like ATF2) and ATP at the desired concentrations in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted p38α kinase to each well.
-
Add the serially diluted Doramapimod or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
-
Detection:
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product formation. For fluorescence-based assays (e.g., HTRF), this involves adding detection reagents that bind to the phosphorylated substrate, leading to a measurable fluorescence signal.[3][8]
-
-
Data Analysis:
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each Doramapimod concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Doramapimod concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This assay measures the ability of Doramapimod to inhibit the production and release of TNF-α in a cellular context, providing a measure of its biological activity.
Methodology:
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[7]
-
-
Compound Treatment and Stimulation:
-
Wash the differentiated THP-1 cells and incubate them in fresh, PMA-free media.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.[6]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and TNF-α production.[6][9]
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of inhibition of TNF-α release for each Doramapimod concentration compared to the LPS-stimulated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the Doramapimod concentration.
-
Conclusion
This compound is a potent inhibitor of p38 MAPK isoforms with a high degree of selectivity. While it exhibits some cross-reactivity with a limited number of other kinases, such as B-Raf, its off-target effects appear to be minimal at therapeutic concentrations. The provided experimental protocols offer a framework for researchers to independently verify and further explore the kinase selectivity profile of Doramapimod and other kinase inhibitors. A comprehensive kinome-wide screening would provide a more complete picture of its selectivity and potential for off-target interactions.
References
- 1. assaygenie.com [assaygenie.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selleck Chemical LLC Doramapimod (BIRB 796) 5mg 285983-48-4, Quantity: | Fisher Scientific [fishersci.com]
- 8. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Doramapimod Hydrochloride Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Doramapimod hydrochloride, also known as BIRB 796, is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This guide provides a comparative analysis of its activity in various cell lines, supported by experimental data, to assist researchers in evaluating its potential applications. Doramapimod binds to an allosteric site on p38 MAPK, inducing a conformational change that prevents ATP binding and subsequent kinase activation.[2][3] This unique mechanism of action contributes to its high potency and selectivity.
Potency and Efficacy Across Cell Lines
The inhibitory activity of this compound has been characterized in a range of cell-free assays and cell-based models. Its efficacy varies depending on the specific p38 MAPK isoform and the cellular context.
Inhibitory Activity Against p38 MAPK Isoforms (Cell-Free Assay)
| Isoform | IC50 (nM) |
| p38α | 38[1][4][5] |
| p38β | 65[1][4][5] |
| p38γ | 200[1][4][5] |
| p38δ | 520[1][4][5] |
This data demonstrates that Doramapimod is a pan-p38 MAPK inhibitor with the highest potency for the p38α isoform.
Inhibitory Effects on Cell Viability and Cytokine Production
| Cell Line | Assay Type | Parameter | Value |
| THP-1 (Human monocytic cell line) | TNF-α Production | EC50 | 16-22 nM[4][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Production | IC50 | 15 nM[1] |
| HOP-92 (Human lung cancer) | Growth Inhibition | IC50 | 24.38 µM[4] |
| NCI-H2228 (Human lung cancer) | Growth Inhibition | IC50 | 23.67 µM[4] |
| CAPAN-1 (Human pancreatic cancer) | Growth Inhibition | IC50 | 22.19 µM[4] |
| U87 (Human glioblastoma) | Cell Viability (CCK-8) | IC50 | 34.96 µM[6] |
| U251 (Human glioblastoma) | Cell Viability (CCK-8) | IC50 | 46.30 µM[6] |
| Bone Marrow-derived Macrophages (BMMs) | Osteoclastogenesis | - | Significant inhibition[7] |
This table highlights the potent anti-inflammatory effects of Doramapimod at nanomolar concentrations in immune cells, while its anti-proliferative effects in cancer cell lines are observed at micromolar concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
TNF-α Release Assay in THP-1 Cells
-
Cell Culture: THP-1 cells are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes.[4][5]
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to stimulate TNF-α production.[4][5]
-
Incubation: The cell mixture is incubated overnight (18-24 hours).[4][5]
-
Analysis: The supernatant is collected, and the concentration of human TNF-α is determined using a commercially available ELISA kit.[4][5]
-
Data Analysis: The EC50 value is calculated using a three-parameter logistic model.[4][5]
Cell Viability (CCK-8) Assay
-
Cell Seeding: Approximately 6 x 10³ U87 or U251 cells are seeded per well in a 96-well plate.[6]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-64 µM) for 24 or 48 hours.[6]
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1 hour.[6]
-
Absorbance Measurement: The absorbance at 450 nm is measured using a spectrophotometric plate reader.[6]
-
Data Analysis: The IC50 values are calculated based on the dose-response curves.[6]
Visualizing the Mechanism of Action
To understand the biological context of Doramapimod's effects, it is essential to visualize its target pathway and the experimental workflow.
Caption: The p38 MAPK signaling pathway and the inhibitory action of Doramapimod.
Caption: A generalized experimental workflow for evaluating Doramapimod's in vitro effects.
Concluding Remarks
This compound is a versatile research tool for investigating the roles of the p38 MAPK pathway in various cellular processes. Its potent inhibitory effects on inflammatory cytokine production make it particularly relevant for studies in immunology and inflammatory diseases. Furthermore, its anti-proliferative effects in certain cancer cell lines suggest potential applications in oncology research. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-osteoclastogenic activity of p38 inhibitor doramapimod via inhibiting migration of pre-osteoclasts and NFATc1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Doramapimod Hydrochloride and VX-745
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent p38 MAPK inhibitors: Doramapimod hydrochloride (BIRB-796) and VX-745 (Neflamapimod). The information presented is collated from preclinical studies to assist researchers in making informed decisions for future investigations.
Mechanism of Action
Both Doramapimod and VX-745 target the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[1] By inhibiting p38 MAPK, these compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making them attractive therapeutic candidates for a range of inflammatory and neurodegenerative diseases.[2][3]
Doramapimod is a pan-p38 MAPK inhibitor, meaning it targets multiple isoforms of the enzyme (p38α, p38β, p38γ, and p38δ) with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM, respectively.[4][5] In contrast, VX-745 is a more selective inhibitor, primarily targeting p38α (IC50 = 10 nM) and to a lesser extent, p38β (IC50 = 220 nM), with over 20-fold selectivity for p38α over p38β.[2][6][7]
Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the points of inhibition by Doramapimod and VX-745.
Caption: p38 MAPK signaling pathway with inhibition sites of Doramapimod and VX-745.
In Vivo Efficacy Comparison
The following table summarizes the quantitative in vivo efficacy data for this compound and VX-745 from various preclinical models.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Results | Reference |
| Doramapimod HCl | Mice | Lipopolysaccharide (LPS)-induced endotoxemia | 30 mg/kg | 84% inhibition of TNF-α production. | [4] |
| Mice | Collagen-induced arthritis (established) | Not specified | Demonstrated efficacy in a model of established arthritis. | [4] | |
| Mice | Mycobacterium tuberculosis infection (acute) | 30 mg/kg daily | Significantly reduced lung inflammatory scores (peribronchitis and perivasculitis). | [8] | |
| Mice | Mycobacterium tuberculosis infection (chronic) | 30 mg/kg daily with INH/RIF | Reduced bacterial load in the lungs. | [8] | |
| Horses | LPS-induced endotoxemia | Not specified | Significantly lower heart rates, rectal temperatures, and cytokine concentrations (TNF-α and IL-1β). | [9] | |
| VX-745 | Rats | Adjuvant-induced arthritis | 5 mg/kg | ED50 of 5 mg/kg. 93% inhibition of bone resorption and 56% inhibition of inflammation. | [6] |
| Mice | Collagen-induced arthritis | 2.5, 5, and 10 mg/kg twice daily | 27%, 31%, and 44% improvement in inflammatory scores, respectively. 32-39% protection of bone and cartilage erosion. | [2][6] | |
| Aged Rats | Cognitive impairment | 1.5 mg/kg | Improved performance in the Morris Water Maze. | [10] | |
| Aged Rats | Cognitive impairment | 4.5 mg/kg | Significantly reduced hippocampal IL-1β protein levels. | [10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are representative protocols for studies cited in this guide.
Collagen-Induced Arthritis (CIA) Model for VX-745
-
Induction of Arthritis: Arthritis was induced by immunization with type II collagen.
-
Treatment: Once inflammation scores reached a certain threshold (e.g., a score of 2 in each paw, indicating focal swelling), treatment was initiated.[2]
-
Dosing: VX-745 was administered orally twice daily at doses of 2.5, 5, and 10 mg/kg for 20 days.[2]
-
Efficacy Assessment:
Lipopolysaccharide (LPS)-Induced Endotoxemia Model for Doramapimod
-
Animal Model: Mice.[4]
-
Treatment: Doramapimod was administered to the mice.
-
Induction of Endotoxemia: Mice were challenged with LPS to induce a systemic inflammatory response.
-
Efficacy Assessment:
-
Cytokine Levels: Blood samples were collected to measure the levels of TNF-α to determine the extent of inhibition by Doramapimod.[4]
-
Below is a generalized workflow for a typical in vivo efficacy study.
Caption: A generalized experimental workflow for in vivo efficacy studies.
Summary and Conclusion
Both this compound and VX-745 have demonstrated significant in vivo efficacy in various preclinical models of inflammation and neurodegeneration. Doramapimod, as a pan-p38 inhibitor, shows broad anti-inflammatory effects, effectively reducing cytokine production in endotoxemia models and ameliorating disease in arthritis and tuberculosis models.[4][8][9] VX-745, a more selective p38α/β inhibitor, has also shown potent anti-inflammatory and chondroprotective effects in arthritis models and has demonstrated cognitive benefits in models of neurodegeneration.[2][6][10]
The choice between these two inhibitors may depend on the specific research question and the desired therapeutic profile. The broader activity of Doramapimod might be advantageous in conditions where multiple p38 isoforms play a role, while the selectivity of VX-745 could potentially offer a more targeted approach with a different safety profile. Further head-to-head comparative studies would be invaluable in delineating the specific advantages of each compound for different therapeutic applications.
References
- 1. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of p38 MAPK Inhibitors for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel anti-inflammatory therapeutics. Dysregulation of this pathway is implicated in a host of chronic inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, significant effort has been invested in the discovery and development of small molecule inhibitors targeting p38 MAPK. This guide provides a comparative overview of several prominent p38 inhibitors that have advanced to clinical trials, summarizing their performance based on available preclinical and clinical data.
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK cascade is a three-tiered signaling module activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. This activation leads to the downstream phosphorylation of a multitude of substrates, culminating in the increased expression of pro-inflammatory genes. The central role of p38α in this process has made it the primary target for therapeutic intervention.
Caption: The p38 MAPK signaling cascade in inflammation.
Comparative Analysis of p38 Inhibitors
The following tables summarize the biochemical potency, selectivity, pharmacokinetic properties, and clinical efficacy of several p38 inhibitors that have been evaluated in clinical trials for inflammatory diseases.
Table 1: Biochemical Potency and Cellular Activity
| Inhibitor | p38α IC50/Ki (nM) | p38β IC50/Ki (nM) | p38γ IC50/Ki (nM) | p38δ IC50/Ki (nM) | Cellular TNF-α Inhibition IC50 (nM) |
| VX-745 | 10[1] | 220[1] | >20,000[1] | >20,000 | 52 (PBMC)[1] |
| VX-702 | 4-20[2] | 14-fold less potent than α[2] | - | - | 99 (Whole Blood)[2] |
| SCIO-469 | 9[3] | ~90[3] | >18,000 | >18,000 | - |
| BIRB-796 | 38[4] | 65[4] | 200[4] | 520[4] | 21 (PBMC)[5] |
| PH-797804 | 26[6] | 102[6] | - | - | 5.9 (U937 cells)[7] |
| AMG-548 | 0.5 (Ki)[8][9] | 36 (Ki)[8][9] | 2600 (Ki)[8][9] | 4100 (Ki)[8][9] | 3 (Whole Blood)[8][9] |
| LY2228820 | 5.3[10] | 3.2[10] | - | - | 6.3 (Macrophages)[10] |
PBMC: Peripheral Blood Mononuclear Cells
Table 2: Kinase Selectivity Profile
| Inhibitor | Key Off-Target Kinases Inhibited (IC50/Ki) |
| VX-745 | >20-fold selective for p38α over p38β; no significant inhibition of a panel of other kinases at >20 µM[1]. Tested against 317 kinases, showed <10 µM activity against 11 kinases including ABL1, SRC family kinases[11]. |
| VX-702 | 14-fold selective for p38α over p38β[2]. |
| SCIO-469 | >2000-fold selective for p38α over 20 other kinases[3]. |
| BIRB-796 | Inhibits JNK2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM)[5]. Insignificant inhibition of ERK-1, SYK, IKK2[4]. |
| PH-797804 | >500-fold selectivity against a large panel of kinases[12]. No inhibition of JNK2[7]. |
| AMG-548 | >1000-fold selective against 36 other kinases[13]. Modest selectivity against JNK2 (Ki=39 nM) and JNK3 (Ki=61 nM)[8][9]. Inhibits Casein kinase 1 isoforms δ and ε[8][9]. |
| LY2228820 | Highly selective; no changes in phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc at ≤ 10 µmol/L[10]. |
Table 3: Pharmacokinetic Properties in Humans (where available)
| Inhibitor | Oral Bioavailability | Half-life (t1/2) | Cmax | Tmax |
| VX-745 | Orally active[14] | - | - | - |
| VX-702 | Orally active[2] | 16-20 hours[2][15] | Dose proportional[2][15] | - |
| SCIO-469 | Orally active[16] | - | - | - |
| BIRB-796 | Orally active[4] | - | - | - |
| PH-797804 | Orally active[17] | - | - | - |
| AMG-548 | Orally active[8][9] | - | - | - |
| LY2228820 | Orally bioavailable in mice (t1/2 = 2.8 hours)[18] | - | - | - |
Table 4: Efficacy in Preclinical and Clinical Studies for Rheumatoid Arthritis
| Inhibitor | Preclinical Efficacy (Animal Models) | Clinical Efficacy (Rheumatoid Arthritis) |
| VX-745 | Effective in rat adjuvant-induced arthritis (ED50 = 5 mg/kg), with 93% inhibition of bone resorption[19]. Dose-responsive decrease in severity score in collagen-induced arthritis (CIA) model[19]. | Phase II trials initiated, but development was halted due to neurological side effects in dogs. |
| VX-702 | Equivalent effect to methotrexate and prednisolone in mouse CIA model[20][21]. | Phase II: Numerically superior but not statistically significant ACR20 response vs. placebo (40% vs. 28% at 10mg). Transient suppression of inflammatory biomarkers. |
| SCIO-469 | - | Phase II: No significant difference in ACR20 responses compared to placebo[16]. Transient effect on acute-phase reactants[16]. |
| BIRB-796 | Efficacious in a mouse model of established collagen-induced arthritis[4]. | Phase II (Crohn's Disease): No clinical efficacy observed[22]. Phase II (RA): Study completed, but detailed efficacy data is limited in the public domain. |
| PH-797804 | - | Phase I studies met safety criteria; under clinical development for several inflammatory conditions[12]. |
| AMG-548 | Efficacious in acute and chronic models of arthritis[13]. | Clinical development status for inflammatory diseases is not widely reported. |
| LY2228820 | Potent effects on paw swelling, bone erosion, and cartilage destruction in a rat CIA model (TMED50 = 1.5 mg/kg)[19]. | Currently under clinical investigation primarily for cancer[23]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of p38 inhibitors.
p38 MAPK Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on p38 MAPK activity.
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Protocol:
-
Reagent Preparation: Recombinant active p38α kinase, a specific substrate (e.g., ATF2), and ATP are prepared in a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Incubation: The p38α kinase is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved through various methods, including ELISA using a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into the substrate.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
TNF-α Production in Human Whole Blood (Ex Vivo)
This assay assesses the ability of an inhibitor to suppress the production of a key pro-inflammatory cytokine in a more physiologically relevant system.
Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Treatment: Aliquots of whole blood are pre-incubated with various concentrations of the p38 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Stimulation: TNF-α production is stimulated by adding lipopolysaccharide (LPS) to the blood samples.
-
Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow for cytokine production.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
TNF-α Quantification: The concentration of TNF-α in the plasma is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of TNF-α production is calculated from the dose-response curve.
Collagen-Induced Arthritis (CIA) in Rodents (In Vivo)
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Caption: Workflow for the collagen-induced arthritis (CIA) model.
Protocol:
-
Induction of Arthritis: Susceptible strains of mice or rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.
-
Treatment: The p38 inhibitor is administered to the animals, either prophylactically (starting before or at the time of the first immunization) or therapeutically (starting after the onset of clinical signs of arthritis).
-
Disease Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and erythema. Body weight is also monitored as an indicator of general health.
-
Terminal Analysis: At the end of the study, animals are euthanized, and their paws are collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion. Blood samples may also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Efficacy Evaluation: The efficacy of the p38 inhibitor is determined by its ability to reduce the clinical signs of arthritis, improve histological scores, and modulate inflammatory biomarkers compared to a vehicle-treated control group.
Conclusion
The development of p38 MAPK inhibitors has been a journey of both promise and challenge. While numerous potent and selective inhibitors have been identified, their clinical translation for chronic inflammatory diseases has been hampered by a lack of sustained efficacy and, in some cases, off-target toxicities. The transient suppression of inflammatory markers observed in several clinical trials suggests that the p38 pathway's role in chronic inflammation is more complex than initially anticipated, with potential for pathway redundancy and feedback loops. Despite these setbacks, research into p38 inhibitors continues, with a focus on developing compounds with improved pharmacokinetic and pharmacodynamic profiles, as well as exploring their potential in other therapeutic areas such as oncology and neurodegenerative diseases. The comparative data presented in this guide highlights the nuances between different p38 inhibitors and underscores the importance of a multifaceted evaluation approach in the development of novel anti-inflammatory drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SCIO 469 hydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BIRB 796 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
- 12. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 14. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. cellagentech.com [cellagentech.com]
- 22. apexbt.com [apexbt.com]
- 23. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Optimal p38 Inhibitor for In Vivo Research: A Comparative Guide
For researchers investigating inflammatory diseases, cancer, and neurodegenerative disorders, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical therapeutic target. Selecting the most appropriate p38 inhibitor for in vivo studies is paramount for obtaining reliable and translatable results. This guide provides a detailed comparison of four widely used p38 inhibitors: SB203580, BIRB-796 (Doramapimod), VX-745 (Neflamapimod), and LY2228820 (Ralimetinib), focusing on their in vivo performance, supported by experimental data and detailed protocols.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to a multitude of cellular responses, including inflammation, apoptosis, and cell differentiation. A simplified representation of this pathway is illustrated below.
Quantitative Comparison of p38 Inhibitors
The selection of a p38 inhibitor is often guided by its potency against the target kinase and its isoforms, as well as its pharmacokinetic properties which dictate its in vivo efficacy. The following tables summarize key quantitative data for the four inhibitors.
In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC50 (p38α) | IC50 (p38β) | IC50 (p38γ) | IC50 (p38δ) | Cellular IC50 (TNF-α release) |
| SB203580 | p38α/β | 0.3-0.5 µM[1] | - | Not Inhibited | Not Inhibited | ~0.1 µM (murine macrophages) |
| BIRB-796 | pan-p38 | 38 nM[2] | 65 nM[2] | 200 nM[2] | 520 nM[2] | 18 nM (LPS-stimulated THP-1)[3] |
| VX-745 | p38α >> p38β | 10 nM[4] | 220 nM[4] | Not Inhibited | Not Inhibited | 180 nM (whole blood)[5] |
| LY2228820 | p38α/β | 5.3 nM[6] | 3.2 nM[6] | - | - | 6.3 nM (LPS/IFN-γ stimulated macrophages)[6] |
Preclinical Pharmacokinetics
| Inhibitor | Species | Route | Cmax | Tmax | t1/2 (half-life) | Oral Bioavailability (%) |
| SB203580 | Mouse | Oral | - | - | - | 3-48%[7][8] |
| Rat | Oral | - | - | - | 3-48%[7][8] | |
| BIRB-796 | Mouse | Oral | - | - | - | Good oral PK reported[2] |
| Rat | Oral | - | - | - | - | |
| VX-745 | Rat | Oral | ~2 µM | - | - | Favorable PK profile reported |
| LY2228820 | Mouse | Oral | - | - | - | Optimized for oral bioavailability[6] |
| Rat | - | - | - | 2.57 h (IV) | - |
Experimental Protocols
Detailed and reproducible experimental design is crucial for in vivo studies. Below are representative protocols for evaluating the efficacy of p38 inhibitors in common preclinical models.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a small molecule kinase inhibitor.
Protocol 1: Evaluation of a p38 Inhibitor in a Mouse Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail. Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days later.
-
Inhibitor Formulation:
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Inhibitor (e.g., VX-745): Suspend the required amount of VX-745 powder in the vehicle to achieve final doses of 2.5, 5, and 10 mg/kg.[4] Prepare fresh daily.
-
-
Dosing Regimen: Begin oral gavage once daily from the day of the booster injection and continue for 14-21 days.
-
Efficacy Assessment:
-
Clinical Scoring: Score paws daily for signs of inflammation (redness, swelling) on a scale of 0-4.
-
Histology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood at termination to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Protocol 2: Assessment of a p38 Inhibitor in a Human Tumor Xenograft Model
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., MDA-MB-468 breast cancer cells) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Inhibitor Formulation:
-
Dosing Regimen: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer the inhibitor (e.g., 30 mg/kg LY2228820) and vehicle orally, twice daily.[10]
-
Efficacy Assessment:
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At specified time points after the final dose, collect tumor tissue to analyze the phosphorylation status of downstream targets of p38 (e.g., phospho-MK2) by Western blot or immunohistochemistry to confirm target engagement.[6]
-
Concluding Remarks
The choice of the "best" p38 inhibitor for in vivo studies is highly dependent on the specific research question, the animal model employed, and the desired pharmacological profile.
-
SB203580 is a first-generation p38 inhibitor and, while widely used, it has lower potency and potential off-target effects compared to newer compounds. Its variable oral bioavailability necessitates careful consideration of the route of administration and dose.[7][8]
-
BIRB-796 (Doramapimod) is a potent, pan-p38 inhibitor with a unique allosteric binding mechanism. Its broad-spectrum inhibition of p38 isoforms can be advantageous in models where multiple isoforms are implicated.[2][11]
-
VX-745 (Neflamapimod) is a highly selective p38α inhibitor that has demonstrated blood-brain barrier penetration, making it a valuable tool for investigating the role of p38α in CNS disorders.[12][13]
-
LY2228820 (Ralimetinib) is a potent and selective inhibitor of p38α and p38β, optimized for oral bioavailability and has shown significant anti-tumor activity in various preclinical cancer models.[6]
Researchers should carefully consider the isoform selectivity, potency, and pharmacokinetic properties of each inhibitor in the context of their specific in vivo model to ensure the generation of robust and meaningful data. The provided protocols offer a starting point for designing rigorous in vivo efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 13. cervomed.com [cervomed.com]
Doramapimod Hydrochloride: A Synergistic Partner in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Doramapimod hydrochloride (BIRB 796), a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), has demonstrated significant potential beyond its standalone therapeutic applications. Emerging preclinical and clinical research highlights its ability to synergistically enhance the efficacy of a diverse range of therapeutic agents across various diseases, including cancer, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of doramapimod's synergistic effects when combined with other drugs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key studies investigating the synergistic or enhanced efficacy of doramapimod in combination with other therapeutic agents.
Table 1: Synergistic Effects of Doramapimod in Oncology
| Combination Agent | Cancer Type | Model System | Key Synergistic/Enhanced Effects | Reference |
| Palbociclib (CDK4/6 inhibitor) | Acute Myeloid Leukemia (AML) | Primary AML patient samples (ex vivo) | Significantly enhanced efficacy compared to single agents. Median IC50 of the combination was 0.014 µM.[1] | [1] |
| Venetoclax (BCL2 inhibitor) | Acute Myeloid Leukemia (AML) | Primary AML patient samples (ex vivo) | Significantly enhanced efficacy compared to single agents. Median IC50 of the combination was 0.075 µM.[1] The mechanism may involve inhibition of p38 MAPK-mediated phosphorylation of BCL2, increasing sensitivity to venetoclax.[2][3] | [1][2][3] |
| VX680 (Aurora kinase inhibitor) | Cervical Cancer | SiHa and HeLa cell lines (in vitro), Mouse xenograft model (in vivo) | Synergistically inhibited tumor growth. The combination of 0.5 µM VX680 and 10 µM BIRB 796 resulted in a combination index of 0.102.[4] In vivo, the combination reduced tumor volume by 62% compared to the control group.[4] | [4] |
| Doxorubicin | ABCB1-overexpressing cancer cells (multidrug-resistant) | KBV200 and MCF-7/ADR cell lines (in vitro) | Significantly enhanced cytotoxic effect. Achieved 25.95 and 8.89-fold reversal of resistance in KBV200 and MCF-7/ADR cells, respectively.[5][6] | [5][6] |
| Paclitaxel | ABCB1-overexpressing cancer cells (multidrug-resistant) | KBV200 and MCF-7/ADR cell lines (in vitro), Mouse xenograft model (in vivo) | Significantly enhanced cytotoxic effect. Achieved 5 and 3.20-fold reversal of resistance in KBV200 and MCF-7/ADR cells, respectively.[5][6] The combination also significantly inhibited tumor growth in vivo.[5] | [5][6] |
Table 2: Adjuvant Effects of Doramapimod in Infectious and Inflammatory Diseases
| Combination Agent | Disease | Model System | Key Adjuvant/Enhanced Effects | Reference |
| Isoniazid & Rifampicin | Tuberculosis | Mycobacterium tuberculosis-infected C57BL/6 mice (in vivo) | Significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone.[7] | [7] |
| Dexamethasone (Corticosteroid) | Chronic Obstructive Pulmonary Disease (COPD) | Alveolar macrophages from COPD patients (in vitro) | Additive inhibitory effect on IL-6 release.[8] Potentiated the effects of dexamethasone on cytokine production.[8][9] | [8][9] |
Signaling Pathways and Mechanisms of Synergy
Doramapimod's primary mechanism of action is the inhibition of p38 MAPK, a key kinase involved in cellular responses to stress and inflammation. The synergistic effects observed in combination therapies often stem from the dual targeting of interconnected or complementary pathways.
Caption: General p38 MAPK signaling pathway inhibited by Doramapimod.
In cancer, combining doramapimod with agents targeting cell cycle progression (e.g., palbociclib) or apoptosis (e.g., venetoclax) can lead to a more profound anti-tumor response. In multidrug-resistant cancers, doramapimod's inhibition of the ABCB1 transporter function, independent of its p38 MAPK activity, restores sensitivity to conventional chemotherapeutics.
Caption: Doramapimod synergy in multidrug-resistant cancer.
Detailed Experimental Methodologies
Combination of Doramapimod with Palbociclib and Venetoclax in Acute Myeloid Leukemia (AML)
-
Objective: To assess the efficacy of doramapimod in combination with palbociclib or venetoclax in primary AML patient samples.
-
Methodology:
-
Cell Source: Primary mononuclear cells were isolated from 206 AML patient samples.
-
Drug Treatment: Cells were treated ex vivo with a 7-point concentration series of doramapimod alone, palbociclib alone, venetoclax alone, or combinations of doramapimod with either palbociclib or venetoclax.
-
Viability Assay: Cell viability was assessed after a defined incubation period.
-
Data Analysis: IC50 values were calculated using probit-based regression for each dose-response curve. Enhanced efficacy was determined by comparing the IC50 values of the combination treatments to those of the single agents.
-
-
Reference: [1]
Combination of Doramapimod with VX680 in Cervical Cancer
-
Objective: To evaluate the synergistic anti-tumor effects of combining the p38 MAPK inhibitor BIRB 796 (doramapimod) with the Aurora kinase inhibitor VX680.
-
Methodology:
-
Cell Lines: Human cervical cancer cell lines SiHa and HeLa were used.
-
In Vitro Studies:
-
Proliferation Assays: Cells were treated with various concentrations of BIRB 796 and VX680, alone and in combination. Cell viability was measured to determine growth inhibition.
-
Combination Index (CI) Analysis: The CalcuSyn software was used to calculate the CI, where a CI < 1 indicates synergy.
-
-
In Vivo Studies:
-
Animal Model: A mouse xenograft model was established by subcutaneously injecting SiHa cells into nude mice.
-
Treatment: Once tumors reached a certain volume, mice were treated with vehicle control, BIRB 796 alone, VX680 alone, or the combination of BIRB 796 and VX680.
-
Outcome Measurement: Tumor volumes were measured throughout the treatment period to assess anti-tumor efficacy.
-
-
-
Reference: [4]
Combination of Doramapimod with Isoniazid and Rifampicin in Tuberculosis
-
Objective: To determine if doramapimod could enhance the efficacy of standard antibiotic treatment for tuberculosis.
-
Methodology:
-
Infection Model: C57BL/6 mice were infected with Mycobacterium tuberculosis.
-
Treatment Regimen: Chronically infected mice received daily treatment with either vehicle, doramapimod alone, a combination of isoniazid and rifampicin, or a triple combination of doramapimod, isoniazid, and rifampicin.
-
Outcome Assessment: After a specified treatment period, the bacterial loads in the lungs and spleens were quantified by plating homogenized tissue on selective agar and counting colony-forming units (CFUs).
-
-
Reference: [7]
Combination of Doramapimod with Dexamethasone in COPD
-
Objective: To investigate the combined effect of doramapimod and a corticosteroid on inflammatory cytokine production by alveolar macrophages from COPD patients.
-
Methodology:
-
Cell Source: Alveolar macrophages were obtained from bronchoalveolar lavage fluid of COPD patients.
-
Cell Culture and Stimulation: Macrophages were cultured and stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Drug Treatment: Cells were pre-treated with dexamethasone, doramapimod, or a combination of both before LPS stimulation.
-
Cytokine Measurement: The concentrations of cytokines such as IL-6 in the cell culture supernatants were measured by ELISA.
-
Data Analysis: The inhibitory effects of the single agents and the combination on cytokine release were compared.
-
-
Reference: [8]
Combination of Doramapimod with Doxorubicin and Paclitaxel in Multidrug-Resistant (MDR) Cancer Cells
-
Objective: To determine if doramapimod could reverse ABCB1-mediated multidrug resistance to conventional chemotherapeutic agents.
-
Methodology:
-
Cell Lines: ABCB1-overexpressing cancer cell lines (e.g., KBV200 and MCF-7/ADR) and their parental sensitive counterparts were used.
-
Cytotoxicity Assays: The IC50 values of doxorubicin and paclitaxel were determined in the presence and absence of various concentrations of doramapimod. The fold-reversal of resistance was calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of doramapimod.
-
Mechanism of Action Studies:
-
Drug Accumulation Assays: The intracellular accumulation of fluorescent ABCB1 substrates (e.g., rhodamine 123) was measured by flow cytometry in the presence and absence of doramapimod.
-
ATPase Assay: The effect of doramapimod on the ATPase activity of ABCB1 was assessed to determine if it directly interacts with the transporter.
-
-
Caption: A generalized workflow for assessing drug synergy.
Conclusion
The evidence strongly suggests that this compound is a promising candidate for combination therapies. Its ability to inhibit the p38 MAPK pathway, a central node in stress and inflammatory signaling, provides a strong rationale for its use in conjunction with drugs that have complementary mechanisms of action. Furthermore, its unexpected role in reversing multidrug resistance by inhibiting ABCB1 transporters opens up new avenues for treating refractory cancers. The data presented in this guide underscore the importance of continued research into the synergistic potential of doramapimod to develop more effective treatment regimens for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Associating drug sensitivity with differentiation status identifies effective combinations for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The p38 MAPK inhibitor BIRB796 enhances the antitumor effects of VX680 in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIRB796, the inhibitor of p38 mitogen-activated protein kinase, enhances the efficacy of chemotherapeutic agents in ABCB1 overexpression cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Paradoxical effect of isoniazid on the activity of rifampin-pyrazinamide combination in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Assessing the In Vivo Specificity of Doramapimod Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doramapimod hydrochloride, also known as BIRB 796, is a potent, orally active, allosteric inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for therapeutic intervention in a range of inflammatory diseases.[2] This guide provides a comprehensive comparison of Doramapimod's in vivo specificity against other notable p38 MAPK inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Unique Approach to p38 MAPK Inhibition
Unlike many ATP-competitive inhibitors, Doramapimod binds to an allosteric site on the p38 MAPK enzyme. This binding induces a conformational change that prevents the binding of ATP, thereby inhibiting kinase activity.[1][2] This unique mechanism contributes to its high potency and slow dissociation rate, suggesting the potential for a long-lasting therapeutic effect with fewer off-target effects.[1]
In Vitro and In Vivo Specificity Profile
Doramapimod is a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, and δ) with varying potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Binding Affinity (Kd) (nM) | Notes |
| p38α | 38[3][4][5] | 0.1[3][4][5] | High affinity and potent inhibition. |
| p38β | 65[3][4][5] | - | Potent inhibition. |
| p38γ | 200[3][4][5] | - | Moderate inhibition. |
| p38δ | 520[3][4][5] | - | Lower potency inhibition. |
In addition to its on-target activity, Doramapimod has been evaluated for its effects on other kinases. It demonstrates weak inhibition against c-RAF, Fyn, and Lck, and insignificant inhibition of ERK-1 and SYK.[4][6] However, it also inhibits B-Raf with an IC50 of 83 nM.[3] In vivo studies have shown that while Doramapimod binds to JNK2 in the nanomolar range, inhibition of the JNK2 downstream pathway only occurs at micromolar concentrations.[2]
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparisons of Doramapimod with other p38 MAPK inhibitors are limited in publicly available literature. However, its efficacy has been demonstrated in various animal models of inflammation.
Table 2: In Vivo Efficacy of Doramapimod in Preclinical Models
| Model | Species | Doramapimod Dose | Efficacy |
| LPS-induced TNF-α production | Mice | 30 mg/kg (oral) | 84% inhibition of TNF-α.[5][6] |
| Collagen-induced arthritis | Mice | 30 mg/kg (oral, daily) | 63% inhibition of arthritis severity. |
| Mycobacterium tuberculosis infection | Mice | 30 mg/kg (oral, daily) | Reduced inflammation, granuloma formation, and lung pathology.[7][8] |
| Endotoxemia | Horses | - | Significantly decreased heart rate, rectal temperature, and inflammatory cytokine concentrations.[9][10] |
While direct comparative data is scarce, the distinct mechanisms of action between Doramapimod (allosteric) and ATP-competitive inhibitors like SB-203580 suggest potential differences in their in vivo specificity and off-target effect profiles. For instance, a microarray analysis in human chondrocytes revealed that SB-203580 had a broader effect on gene expression compared to Doramapimod, which more specifically counteracted the effects of IL-1β.[9]
Experimental Protocols
LPS-Induced Cytokine Production in Mice
This model is a standard method for evaluating the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, following a lipopolysaccharide (LPS) challenge.
Materials:
-
Female C57BL/6 mice[4]
-
Test compound (e.g., this compound) and vehicle control
-
Dexamethasone (as a positive control)[4]
-
Materials for blood collection and serum/plasma separation
-
ELISA or Luminex kits for cytokine quantification[15]
Procedure:
-
Administer the test compound or vehicle to mice via the desired route (e.g., oral gavage).[4][15] Dosing is typically done 30-60 minutes prior to the LPS challenge, depending on the compound's pharmacokinetics.[15]
-
Inject mice with LPS (e.g., 0.01 to 2 mg/kg, intraperitoneally or intravenously).[15]
-
At a predetermined time point post-LPS injection (e.g., 1.5-2.5 hours for peak cytokine levels), collect blood samples.[15]
-
Process blood to obtain serum or plasma.
-
Quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or Luminex assays.[15]
-
Compare cytokine levels in the test compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing immunological and pathological features with the human disease.
Objective: To evaluate the therapeutic efficacy of a test compound in reducing the signs and symptoms of arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis[16][17]
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., this compound) and vehicle control
-
Calipers for measuring paw swelling
Procedure:
-
Immunization: Emulsify Type II collagen in CFA and inject intradermally at the base of the tail of DBA/1 mice.
-
Booster: On day 21, administer a booster injection of Type II collagen emulsified in IFA.
-
Arthritis Development: Arthritis typically develops between days 28 and 35 after the primary immunization.[16][17]
-
Treatment: Begin administration of the test compound or vehicle after the onset of arthritis.
-
Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers), redness, and joint stiffness. Assign a clinical score to each paw.
-
Data Analysis: Compare the mean arthritis scores and paw thickness between the test compound-treated and vehicle-treated groups to determine the efficacy of the treatment.
Visualizing the Landscape
p38 MAPK Signaling Pathway
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 5. Kinase Inhibitor Profiling Method Gives New Therapeutic Insights + | Bioworld | BioWorld [bioworld.com]
- 6. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo CRISPR editing with no detectable genome-wide off-target mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fulcrumtx.com [fulcrumtx.com]
- 13. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fulcrum Therapeutics announces Phase 1 results of losmapimod in treatment of FSHD at the World Muscle Society Meeting - BioSpace [biospace.com]
- 15. inotiv.com [inotiv.com]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
Doramapimod Hydrochloride vs. Placebo: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Doramapimod hydrochloride (also known as BIRB 796) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses.[1][2] This guide provides a comparative overview of the available clinical trial results for this compound versus placebo, with a focus on its therapeutic potential in inflammatory conditions.
Data Presentation
A comprehensive summary of quantitative data from head-to-head clinical trials of this compound against a placebo is limited due to the availability of full-text publications. However, a key Phase II, randomized, double-blind, placebo-controlled trial in patients with moderate to severe Crohn's disease provides the most substantive data to date.
Summary of Findings: Doramapimod in Moderate to Severe Crohn's Disease
While specific quantitative data from the full publication remains inaccessible, the study's abstract reports the following key outcomes:
-
Primary Endpoint (Clinical Remission): this compound did not demonstrate clinical efficacy in achieving the primary endpoint of clinical remission when compared to placebo.
-
Secondary Endpoints: No significant clinical response was observed for other secondary endpoints, including the Inflammatory Bowel Disease Questionnaire (IBDQ) and the Crohn's Disease Endoscopic Index of Severity (CDEIS).
-
Biomarker Analysis: A transient, dose-dependent decrease in C-reactive protein (CRP) levels was noted after one week of treatment with Doramapimod, which returned to baseline levels over time.[1]
-
Safety: The incidence of adverse events was generally comparable between the Doramapimod and placebo groups. A mild increase in transaminase levels was observed more frequently in the Doramapimod treatment arms.[1]
Completed Phase II Trial in Psoriasis
A Phase II clinical trial (NCT02209753) investigating the efficacy and safety of Doramapimod (BIRB 796 BS) versus placebo in patients with moderate to severe plaque-type psoriasis has been completed.[3] However, the results of this trial have not been widely published, precluding a detailed quantitative comparison in this guide.
Experimental Protocols
Phase II Trial of Doramapimod in Moderate to Severe Crohn's Disease
The following is a description of the methodology employed in the multicenter, multinational, randomized, double-blind, placebo-controlled trial of Doramapimod in patients with Crohn's disease:[1]
-
Study Population: 284 patients with moderate to severe Crohn's disease.
-
Intervention: Patients were randomized to receive one of four doses of this compound (10 mg, 20 mg, 30 mg, or 60 mg) or a placebo.
-
Administration: The investigational product was administered orally twice daily.
-
Duration: The treatment duration was 8 weeks.
-
Endpoints:
-
Primary Endpoint: Clinical remission.
-
Secondary Endpoints: Clinical response, C-reactive protein levels, and quality of life as measured by the Inflammatory Bowel Disease Questionnaire (IBDQ).
-
Sub-study Endpoints: The Crohn's Disease Endoscopic Index of Severity (CDEIS) and histologic evaluation of biopsy specimens were assessed in a subset of patients.
-
Mandatory Visualization
Signaling Pathway of Doramapimod
Caption: Signaling pathway of Doramapimod (BIRB 796) as a p38 MAPK inhibitor.
Experimental Workflow: Randomized Controlled Trial
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
References
Safety Operating Guide
Navigating the Safe Disposal of Doramapimod Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Doramapimod hydrochloride, a potent p38 MAPK inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its classification as a hazardous substance, stringent disposal protocols must be followed to mitigate risks to human health and aquatic ecosystems.[2]
Hazard Profile and Safety Precautions
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] This underscores the importance of preventing its release into the environment. Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent accidental splashes or contact with dust particles.[2][3] |
| Hand Protection | Chemical-impermeable gloves | To avoid skin contact.[3] |
| Body Protection | Impervious clothing | To protect against contamination of personal clothing.[2][3] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[2][3] |
Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[2] Under no circumstances should the compound be disposed of down the drain or in regular trash without appropriate deactivation and containment.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][4]
Step 2: Spill Management
In the event of a spill, the following measures should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of any dust or vapors.[3]
-
Contain the Spill: Use an inert absorbent material to clean up the spill.[4]
-
Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it into the designated hazardous waste container.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
Step 3: Professional Disposal
The collected hazardous waste must be disposed of through an approved waste disposal plant.[2] It is crucial to comply with all local, regional, and national regulations governing hazardous waste disposal.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these safety protocols and disposal procedures, laboratories can ensure the safe handling of this compound, protecting both their personnel and the environment.
References
Personal protective equipment for handling Doramapimod hydrochloride
Essential Safety and Handling Guide for Doramapimod Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
This compound is a potent p38 MAPK inhibitor.[1][2][3] While its full hazard profile is not completely detailed in all sources, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] Due to its potent bioactivity and potential for harm if inhaled or in contact with skin, it should be handled with the same precautions as other cytotoxic compounds.[6][7][8]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use PPE of proven resistant materials, especially for gloves and gowns.[9]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 certified).[6][9][10] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[4][6][11] | Protects eyes and face from splashes of solutions or airborne particles of the powdered compound. |
| Body Protection | Disposable, solid-front, back-closing protective gown made of a low-permeability fabric.[4][6] | Protects skin and clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher is required when handling the powder outside of a containment system (e.g., fume hood, biosafety cabinet).[9] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation and other adverse health effects.[8] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[6] | Protects feet from spills and prevents the tracking of contaminants outside of the work area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.
1. Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, one pair of gloves and a lab coat) before opening the shipping container.
-
If there is any sign of a spill, implement the spill cleanup protocol immediately.
-
Carefully unpack the inner container within a designated containment area, such as a chemical fume hood.
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to avoid dust and aerosol formation.[4][9][12]
-
Before weighing, ensure all necessary equipment (spatulas, weigh boats, tubes, etc.) and waste containers are inside the containment area.
-
Wear full PPE as detailed in the table above.
-
Carefully weigh the desired amount of the compound. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.
-
Add the solvent to the powder slowly to avoid splashing.
-
Once the compound is in solution, it is generally less hazardous in terms of inhalation, but skin and eye contact are still significant risks.
3. During Experimental Use:
-
Always wear appropriate PPE when handling solutions containing this compound.
-
Conduct all procedures that could generate aerosols (e.g., vortexing, sonicating, pipetting) within a fume hood or biosafety cabinet.
-
Clearly label all containers with the compound name, concentration, and hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All unused this compound powder and solutions should be disposed of as hazardous chemical waste.[4]
-
Collect this waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal.
-
Do not pour any solutions containing this compound down the drain, as it is very toxic to aquatic life.[4][11]
-
-
Contaminated Labware:
-
All disposable items that have come into contact with the compound (e.g., gloves, shoe covers, weigh boats, pipette tips, tubes) are considered cytotoxic waste.[13]
-
These items should be collected in a designated, labeled hazardous waste container, often requiring double bagging.[13]
-
Reusable labware (e.g., glassware, spatulas) should be decontaminated by soaking in a suitable cleaning solution (e.g., a detergent solution followed by a solvent rinse) before standard washing.[13]
-
Emergency Procedures
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[13]
-
Don PPE: Put on full PPE, including respiratory protection, before re-entering the area.[13]
-
Containment: Cover the spill with an absorbent material from a chemical spill kit to prevent it from spreading.[13]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris, and place it in a sealed container for hazardous waste disposal.[13]
-
Decontamination: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol or isopropanol), and then water.[13] Dispose of all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen and seek immediate medical attention.[11]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][11]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doramapimod HCl | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Doramapimod (BIRB-796)|285983-48-4|MSDS [dcchemicals.com]
- 5. Doramapimod | C31H37N5O3 | CID 156422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. cellagentech.com [cellagentech.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Handling cytotoxic material [cleanroomtechnology.com]
- 11. echemi.com [echemi.com]
- 12. tribioscience.com [tribioscience.com]
- 13. ipservices.care [ipservices.care]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
